3-Phenylprop-2-ynamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylprop-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZZEVFDPBDIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334958 | |
| Record name | 3-phenylprop-2-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7223-30-5 | |
| Record name | 3-phenylprop-2-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Alkyne's Signature: A Spectroscopic Deep Dive into 3-Phenylprop-2-ynamide
Abstract
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel molecular entities is a cornerstone of progress. 3-Phenylprop-2-ynamide, a molecule featuring a conjugated system of a phenyl group, a carbon-carbon triple bond, and an amide functionality, presents a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By dissecting the characteristic signals and fragmentation patterns, this paper aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to characterize this and similar scaffolds, thereby facilitating more efficient and accurate drug discovery and development pipelines.
Introduction: The Structural Significance of this compound
The this compound core is a versatile building block in medicinal chemistry. The presence of the ynamide functional group, a highly reactive yet synthetically useful moiety, allows for a diverse range of chemical transformations, making it an attractive scaffold for the synthesis of complex heterocyclic compounds with potential biological activity. The phenyl ring and the amide group introduce functionalities that can engage in various intermolecular interactions, crucial for molecular recognition at biological targets.
A thorough understanding of the spectroscopic properties of this core structure is paramount for confirming its identity, assessing its purity, and tracking its transformations in chemical reactions. This guide will walk through the theoretical underpinnings and practical interpretation of the key spectroscopic data for this compound.
Experimental Protocols & Data Acquisition
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following general protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: A sample of 5-10 mg of this compound should be dissolved in approximately 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution should be transferred to a 5 mm NMR tube.
-
IR Spectroscopy: For solid samples, a small amount of this compound can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.
-
Mass Spectrometry: A dilute solution of the sample (approximately 1 µg/mL) should be prepared in a suitable volatile solvent, such as methanol or acetonitrile, for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For electron ionization (EI), a direct insertion probe can be used.
Instrumentation
-
NMR: ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher for protons.
-
IR: A Fourier-Transform Infrared (FTIR) spectrometer with a resolution of at least 4 cm⁻¹ is suitable.
-
MS: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements.
Spectroscopic Data Analysis and Interpretation
The following sections provide a detailed analysis of the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amide protons.
-
Aromatic Protons (C₆H₅): The five protons on the phenyl ring will typically appear as a complex multiplet in the region of δ 7.3-7.6 ppm . The protons ortho to the alkynyl group are expected to be the most deshielded due to the anisotropic effect of the triple bond.
-
Amide Protons (NH₂): The two protons of the primary amide will likely appear as a broad singlet in the region of δ 5.5-8.0 ppm . The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. To confirm the presence of these exchangeable protons, a D₂O exchange experiment can be performed, which will result in the disappearance of the NH₂ signal.
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically around δ 154 ppm .
-
Alkynyl Carbons (C≡C): The two sp-hybridized carbons of the alkyne will appear in the region of δ 80-90 ppm . The carbon attached to the phenyl group (C-Ph) will likely be at a slightly different chemical shift than the carbon attached to the amide group (C-C=O).
-
Aromatic Carbons (C₆H₅): The phenyl group will show four distinct signals:
-
The ipso-carbon (the carbon attached to the alkyne) is expected around δ 120 ppm .
-
The ortho and meta carbons will appear in the range of δ 128-132 ppm .
-
The para-carbon will be found around δ 130 ppm .
-
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 7.3-7.6 (m, 5H) | 128.0-132.0 |
| Amide N-H | 5.5-8.0 (br s, 2H) | - |
| Carbonyl C=O | - | ~154 |
| Alkynyl C≡C | - | ~80-90 |
| ipso-Aromatic C | - | ~120 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H, C≡C, and C=O bonds. An experimental spectrum is available from the NIST Chemistry WebBook[1].
-
N-H Stretch: The primary amide will show two distinct stretching vibrations in the region of 3350-3180 cm⁻¹ . These correspond to the symmetric and asymmetric stretching modes of the N-H bonds.
-
C≡C Stretch: The carbon-carbon triple bond stretch is expected to appear as a sharp, medium-intensity band in the region of 2260-2100 cm⁻¹ . The conjugation with the phenyl group and the amide may influence the exact position and intensity of this peak.
-
C=O Stretch (Amide I band): A strong absorption due to the carbonyl stretch will be prominent in the region of 1680-1630 cm⁻¹ .
-
N-H Bend (Amide II band): The N-H bending vibration will appear around 1650-1580 cm⁻¹ .
-
Aromatic C-H and C=C Stretches: The spectrum will also show characteristic absorptions for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Amide (N-H) | Stretch | 3350-3180 (two bands) | Medium |
| Alkyne (C≡C) | Stretch | 2260-2100 | Medium, Sharp |
| Carbonyl (C=O) | Stretch (Amide I) | 1680-1630 | Strong |
| Amide (N-H) | Bend (Amide II) | 1650-1580 | Medium |
| Aromatic (C-H) | Stretch | >3000 | Medium |
| Aromatic (C=C) | Stretch | 1600-1450 | Medium-Weak |
Table 2: Characteristic Infrared Absorption Frequencies for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
-
Molecular Ion Peak (M⁺): The molecular formula of this compound is C₉H₇NO, giving it a molecular weight of approximately 145.16 g/mol . In an EI-MS spectrum, the molecular ion peak (M⁺) would be expected at m/z 145 .
-
Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several characteristic pathways:
-
Loss of NH₂: Cleavage of the amide group could lead to the formation of a phenylpropynoyl cation at m/z 129 .
-
Loss of CO: Subsequent loss of carbon monoxide from the m/z 129 fragment would result in the formation of the phenylpropargyl cation at m/z 101 .
-
Phenyl Cation: The phenyl cation at m/z 77 is a common fragment in the mass spectra of benzene derivatives.
-
Integrated Spectroscopic Analysis Workflow
The synergy of these three spectroscopic techniques provides a robust method for the structural confirmation of this compound. The workflow for this integrated analysis is depicted below.
Figure 1: Integrated workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its molecular structure. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon-hydrogen framework, the IR spectrum confirms the presence of the key amide and alkyne functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This comprehensive technical guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical scaffold, ultimately contributing to the advancement of drug discovery and development. By understanding the principles outlined herein, researchers can confidently apply these spectroscopic techniques to a wide range of related molecules.
References
The Ascendancy of 3-Phenylpropiolamides: From Obscurity to a Privileged Scaffold in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-phenylpropiolamide core, a seemingly simple architectural motif combining an aromatic ring, a reactive alkyne, and a robust amide linkage, has quietly evolved from a synthetic curiosity into a privileged scaffold with significant implications for medicinal chemistry, organic synthesis, and materials science. This guide provides a comprehensive exploration of the discovery and historical development of 3-phenylpropiolamides, charting their journey from early, challenging syntheses to the sophisticated and efficient catalytic methodologies employed today. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and present a comparative analysis of synthetic routes. Furthermore, this guide will illuminate the expanding applications of this versatile chemical entity, from its role as a crucial building block in the construction of complex heterocyclic systems to its emergence as a potent bioactive agent.
Introduction: The Allure of a Trifunctional Scaffold
The 3-phenylpropiolamide moiety is characterized by the rigid, linear geometry of the alkyne, the electronic properties of the phenyl group, and the hydrogen-bonding capabilities of the amide. This unique combination of features imparts a fascinating reactivity profile and a three-dimensional shape that is increasingly recognized for its potential in molecular recognition and covalent targeting in biological systems. The inherent reactivity of the electron-deficient alkyne makes it a versatile handle for a plethora of chemical transformations, including cycloadditions, transition-metal-catalyzed cross-couplings, and nucleophilic additions. This guide will navigate the scientific narrative of this remarkable class of compounds, offering insights into its past, present, and future in chemical research.
Historical Perspective: The Genesis of Acetylenic Amides
The story of 3-phenylpropiolamides is intrinsically linked to the broader history of acetylene chemistry. While the exact first synthesis of a 3-phenylpropiolamide is not prominently documented in a single seminal publication, its conceptual origins can be traced back to the pioneering work on acetylenic compounds in the late 19th and early 20th centuries. The French chemist Charles Moureu, a notable figure in the study of acetylenic compounds, laid much of the groundwork for understanding the synthesis and reactivity of this class of molecules.[1]
Early synthetic approaches to amides, such as the Schotten-Baumann reaction discovered in the 1880s, provided the fundamental chemistry for forming the amide bond from an amine and an acid chloride.[2] However, the synthesis of the requisite 3-phenylpropioloyl chloride from the corresponding acid was often a challenging step, limiting the widespread exploration of these compounds. The initial syntheses were often multi-step, low-yielding, and required harsh reaction conditions, relegating 3-phenylpropiolamides to a niche area of organic synthesis for many decades.
Evolution of Synthetic Methodologies: A Paradigm Shift in Efficiency
The last few decades have witnessed a dramatic transformation in the synthetic accessibility of 3-phenylpropiolamides, driven by the development of powerful catalytic methods. These modern techniques have largely superseded the classical, more arduous routes, offering milder conditions, greater functional group tolerance, and significantly improved yields.
The Cornerstone of Modern Synthesis: The Sonogashira Coupling
The advent of palladium- and copper-cocatalyzed cross-coupling reactions, particularly the Sonogashira coupling, has been a game-changer for the synthesis of 3-phenylpropiolamides.[3] This reaction allows for the direct coupling of a terminal alkyne (phenylacetylene) with a carbamoyl chloride or an isocyanate, or alternatively, the coupling of an aryl halide with a propiolamide. The Sonogashira coupling is renowned for its mild reaction conditions and broad substrate scope, making it the most versatile and widely used method for preparing 3-phenylpropiolamides today.[4]
Mechanism of the Sonogashira Coupling:
The catalytic cycle of the Sonogashira coupling is a well-studied process involving two interconnected cycles: a palladium cycle and a copper cycle.[3]
-
Palladium Cycle: The cycle begins with the oxidative addition of an aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Finally, reductive elimination from the Pd(II) complex yields the coupled product and regenerates the Pd(0) catalyst.
-
Copper Cycle: In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form the crucial copper(I) acetylide intermediate. This species is then transferred to the palladium center in the transmetalation step.
Figure 1: A simplified diagram of the Sonogashira coupling mechanism.
Experimental Protocol: A Representative Sonogashira Coupling for the Synthesis of N-Benzyl-3-phenylpropiolamide
This protocol provides a general procedure for the synthesis of an N-substituted 3-phenylpropiolamide using a Sonogashira coupling reaction.
Materials:
-
Phenylacetylene
-
Benzyl isocyanate
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
Procedure:
-
To a dry, nitrogen-flushed flask, add PdCl₂ (2 mol%), CuI (4 mol%), and PPh₃ (8 mol%).
-
Add anhydrous toluene, followed by triethylamine.
-
To this mixture, add phenylacetylene (1.0 eq) and benzyl isocyanate (1.1 eq) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-benzyl-3-phenylpropiolamide.
Direct Amidation of 3-Phenylpropiolic Acid: An Atom-Economical Approach
More recently, methods for the direct catalytic amidation of carboxylic acids with amines have gained significant traction as a more atom-economical and environmentally friendly alternative to traditional methods that require stoichiometric activating agents.[5] These reactions typically employ a catalyst, such as a boronic acid or a group (IV) metal complex, to activate the carboxylic acid towards nucleophilic attack by the amine, with water being the only byproduct.[6] While this approach is highly desirable, it often requires higher temperatures to drive the dehydration.
Mechanism of Boronic Acid-Catalyzed Amidation:
The mechanism of boronic acid-catalyzed amidation is thought to proceed through the formation of an acyloxyboronate intermediate. The boronic acid reacts with the carboxylic acid to form this activated species, which is then susceptible to nucleophilic attack by the amine to form the amide and regenerate the boronic acid catalyst.
Figure 2: A conceptual workflow for boronic acid-catalyzed direct amidation.
Experimental Protocol: Direct Amidation of 3-Phenylpropiolic Acid with Benzylamine
This protocol outlines a general procedure for the direct amidation of 3-phenylpropiolic acid.
Materials:
-
3-Phenylpropiolic acid
-
Benzylamine
-
Zirconium(IV) chloride (ZrCl₄) as catalyst
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried flask, add 3-phenylpropiolic acid (1.0 eq), benzylamine (1.0 eq), and ZrCl₄ (10 mol%).
-
Add anhydrous toluene and equip the flask with a Dean-Stark apparatus to remove water.
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-3-phenylpropiolamide.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a particular 3-phenylpropiolamide depends on several factors, including the availability of starting materials, desired scale, and functional group tolerance. The following table provides a comparative overview of the two main modern synthetic strategies.
| Feature | Sonogashira Coupling | Direct Catalytic Amidation |
| Starting Materials | Phenylacetylene, Isocyanate/Carbamoyl Chloride | 3-Phenylpropiolic Acid, Amine |
| Catalyst | Pd/Cu | Boronic Acid / Group (IV) Metal |
| Reaction Conditions | Mild (often room temp to 80 °C) | Generally requires higher temperatures (reflux) |
| Yields | Generally high | Moderate to high |
| Atom Economy | Good | Excellent (water is the only byproduct) |
| Substrate Scope | Broad | Can be limited by the stability of the amine at high temps |
| Key Advantage | High versatility and functional group tolerance | High atom economy and environmental friendliness |
Physicochemical and Spectroscopic Properties
The physicochemical properties of 3-phenylpropiolamides are influenced by the nature of the substituent on the amide nitrogen. Generally, they are crystalline solids with moderate to low solubility in water and good solubility in common organic solvents.
Spectroscopic Characterization:
The structural elucidation of 3-phenylpropiolamides relies on a combination of standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals for the aromatic protons of the phenyl group, the protons of the N-substituent, and a characteristic singlet for the amide N-H proton (if present).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum shows characteristic signals for the acetylenic carbons, typically in the range of 80-90 ppm, as well as signals for the carbonyl carbon of the amide at around 150-160 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band for the C=O stretch of the amide group (around 1640 cm⁻¹) and a sharp, weaker band for the C≡C stretch of the alkyne (around 2200 cm⁻¹). The N-H stretch of a secondary amide appears as a sharp band around 3300 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight of the compound.
Table of Representative Spectroscopic Data for N-Benzyl-3-phenylpropiolamide:
| Spectroscopic Data | N-Benzyl-3-phenylpropiolamide |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55-7.53 (m, 2H), 7.42-7.30 (m, 8H), 6.25 (br s, 1H), 4.58 (d, J = 5.6 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 153.8, 137.6, 132.6, 130.4, 129.1, 128.8, 128.0, 127.8, 120.1, 86.8, 80.8, 44.3 |
| IR (KBr, cm⁻¹) ν | 3290 (N-H), 2210 (C≡C), 1635 (C=O) |
| MS (EI) m/z | 235 (M⁺) |
Applications: A Scaffold of Growing Importance
Initially explored as simple organic building blocks, 3-phenylpropiolamides are now recognized for their significant potential in diverse areas of chemical science.
Building Blocks in Heterocyclic Synthesis
The inherent reactivity of the alkyne and the presence of the amide functionality make 3-phenylpropiolamides valuable precursors for the synthesis of a wide range of nitrogen-containing heterocycles. Intramolecular cyclization reactions, often catalyzed by transition metals, can lead to the formation of lactams, pyridones, and other complex ring systems.[7][8] For example, the intramolecular cyclization of N-allyl propiolamides is a facile route to highly substituted γ-lactams.[7]
Medicinal Chemistry and Drug Discovery
Recent studies have highlighted the promising biological activities of 3-phenylpropiolamides, positioning them as an emerging "privileged scaffold" in medicinal chemistry.
-
Antifungal Agents: A notable recent discovery is the potent and broad-spectrum antifungal activity of certain N-phenylpropiolamide derivatives. These compounds have been identified as novel succinate dehydrogenase inhibitors (SDHIs), a well-established target for fungicides. The propiolamide moiety acts as a Michael acceptor, suggesting a potential covalent mechanism of action.
-
Drug Discovery Scaffolds: The rigid, well-defined structure of the 3-phenylpropiolamide core makes it an attractive template for the design of inhibitors for various biological targets. The ability to readily modify both the phenyl ring and the N-substituent allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.
Future Outlook and Conclusion
The journey of 3-phenylpropiolamides from relative obscurity to a scaffold of significant interest is a testament to the power of modern synthetic chemistry. The development of efficient and versatile catalytic methods has unlocked the potential of this once hard-to-access class of compounds. As our understanding of their reactivity and biological activity continues to grow, it is anticipated that 3-phenylpropiolamides will find even broader applications in the years to come. Their utility as synthetic intermediates in the construction of complex molecules, coupled with their own burgeoning biological activity profile, ensures that the 3-phenylpropiolamide core will remain a focal point of research and development in the chemical sciences. This guide has provided a comprehensive overview of their discovery, synthesis, and applications, with the aim of inspiring further innovation in this exciting and evolving field.
References
- 1. Charles Moureu: From the Collège de France to poison gases [journals.openedition.org]
- 2. 3-Phenylpropanamide | C9H11NO | CID 7625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. diva-portal.org [diva-portal.org]
- 7. Intramolecular cyclization of N -allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review) - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03075D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
investigating the biological activity of 3-Phenylprop-2-ynamide derivatives
An In-depth Technical Guide to the Biological Activity of 3-Phenylprop-2-enamide Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 3-phenylprop-2-enamide scaffold, a core component of cinnamic acid derivatives, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds, readily accessible through straightforward synthetic routes, have been extensively investigated for their therapeutic potential. This technical guide provides a comprehensive overview of the diverse biological activities of 3-phenylprop-2-enamide derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will delve into the mechanisms of action, explore structure-activity relationships (SAR), present key quantitative data, and provide detailed experimental protocols for researchers in drug discovery and development.
Introduction: The Versatile 3-Phenylprop-2-enamide Scaffold
Phenylpropanoids and their derivatives are a class of plant secondary metabolites widely found in nature.[1] At the heart of many of these compounds is the 3-phenylprop-2-enamide moiety, an unsaturated amide featuring a phenyl group conjugated with an acrylic acid amide. This structural framework is not only a key component of natural products but also a foundational template for synthetic compounds with significant therapeutic applications.[1] The versatility of this scaffold lies in its synthetic tractability, allowing for systematic modifications at the phenyl ring, the amide nitrogen, and the olefinic linker, which in turn modulates its biological profile. Derivatives have shown a wide array of pharmacological effects, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and enzyme-inhibiting activities.[1][2][3] This guide synthesizes the current understanding of these derivatives, providing a technical resource for scientists aiming to harness their potential.
Synthetic Strategies
The synthesis of 3-phenylprop-2-enamide derivatives is typically achieved through the condensation of a carboxylic acid and an amine. A common and efficient method involves the reaction of a substituted (E)-3-phenylacrylic acid chloride with an appropriate amine, such as an anthranilamide derivative.[4][5] This approach allows for the generation of a diverse library of compounds by varying the substituents on both reacting partners.
General Synthetic Protocol: Acyl Chloride and Amine Condensation
-
Acid Chloride Formation: A substituted cinnamic acid is refluxed with thionyl chloride (SOCl₂) to produce the corresponding (E)-3-phenylacrylic acid chloride. This is a standard method for activating the carboxylic acid for amidation.
-
Amide Bond Formation: The resulting acid chloride is then reacted with a chosen amine (e.g., an anthranilamide derivative) in a suitable solvent, often pyridine, which acts as both a solvent and a base to neutralize the HCl byproduct.[4][5] The reaction is typically stirred at room temperature.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired 3-phenylprop-2-enamide derivative.
Caption: General synthesis workflow for 3-phenylprop-2-enamide derivatives.
Anticancer Activity: Targeting Cellular Division
A significant body of research has focused on the potent antiproliferative activity of 3-phenylprop-2-enamide derivatives against a wide range of human cancer cell lines.[4][5][6]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism for the anticancer effects of many 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][5]
-
Microtubule Function: Microtubules are essential components of the cytoskeleton, playing a critical role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.
-
Inhibition: These derivatives bind to tubulin, the protein subunit of microtubules, preventing its assembly into functional microtubules. This disruption leads to a cascade of downstream effects.
-
Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[5]
-
Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, leading to the elimination of the cancer cells.
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
Structure-Activity Relationship (SAR)
SAR studies have revealed that substitutions on the benzamide moiety are crucial for antiproliferative activity. Specifically, the presence of halogens at the 5-position of the benzamido ring enhances cytotoxic effects, with iodine substitution showing particularly potent activity.[4]
In Vitro Antiproliferative Activity Data
The following table summarizes the cytotoxic activity of selected 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide derivatives against various cancer cell lines.
| Compound ID | Substitution | Cell Line | IC₅₀ (µM) | Reference |
| 17t | 5-Iodo on benzamide | K562 (Leukemia) | 0.57 | [4] |
| 17u | 5-Iodo on benzamide | K562 (Leukemia) | 0.89 | [4] |
| 12k | 5-Chloro on benzamide | K562 (Leukemia) | 2.5 | [4] |
| 4e | p-Methoxy on N-phenyl | A549 (Lung) | 8.9 | [7] |
| 4f | p-Fluoro on N-phenyl | A549 (Lung) | 7.5 | [7] |
| 4f | p-Fluoro on N-phenyl | HeLa (Cervical) | 9.3 | [7] |
| 5c | Naphthalimide deriv. | HepG-2 (Liver) | 2.74 | [8] |
| 5c | Naphthalimide deriv. | MCF-7 (Breast) | 3.93 | [8] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the antiproliferative effects of test compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of culture medium.[7]
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 3-phenylprop-2-enamide derivatives (solubilized in DMSO) and a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
The 3-phenylprop-2-enamide core is related to cinnamic acid, a compound known for its antimicrobial properties.[9] Consequently, many of its derivatives have been evaluated and found to possess significant activity against a range of pathogens, including bacteria and fungi.[10][11][12]
Spectrum of Activity and SAR
Derivatives of this class have demonstrated notable efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes.[9][11][12] The antimicrobial potency is influenced by the nature and position of substituents on the phenyl ring. For instance, compounds with furan and bromothiophene substituents have shown high antibacterial activity.[10] Similarly, 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives containing a 4-chloro-substituent on the phenyl ring were found to be potent against E. coli.[11]
Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives.
| Compound Class | Substituent(s) | Organism | MIC (µg/mL) | Reference |
| Thiazole derivative | Naphthoquinone ring | S. aureus | 31.25 | [10] |
| Thiazole derivative | Phenyl at pos. 4 | S. aureus | 62.5 | [10] |
| Salicylanilide deriv. | 2-Bromo-phenyl | Gram-positive bacteria | 2500 - 5000 | [12] |
| Baylis-Hillman adduct | 4-Chloro-phenyl | E. coli | 14-16 | [11] |
| Baylis-Hillman adduct | 4-Fluoro-phenyl | C. albicans | 11 | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the microbial inoculum to each well containing the test compound dilutions. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Enzyme Inhibition
The structural features of 3-phenylprop-2-enamides make them effective inhibitors of various enzymes implicated in disease, highlighting their potential as targeted therapeutics.[13]
Key Enzyme Targets
-
Histone Deacetylase (HDAC): N-hydroxy-3-phenyl-2-propenamides are potent HDAC inhibitors.[14] HDACs are crucial in regulating gene expression, and their inhibition is a validated strategy in cancer therapy. The compound NVP-LAQ824, belonging to this class, entered human clinical trials.[14]
-
Glycogen Phosphorylase (GP): 3-phenyl-2-propenamides have been identified as potent, glucose-sensitive inhibitors of human liver glycogen phosphorylase a, a key enzyme in glucose homeostasis and a target for type 2 diabetes.[15]
-
Xanthine Oxidase (XO): N-phenyl aromatic amide derivatives have been developed as potent XO inhibitors, with IC₅₀ values in the nanomolar range.[16] XO is a key enzyme in purine metabolism, and its inhibition is a primary treatment for hyperuricemia and gout.
-
Cholinesterases (AChE & BChE): Certain sulfonamide derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission and targets for treating Alzheimer's disease.[17]
Enzyme Inhibition Data
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| N-hydroxy-3-phenyl-2-propenamides | HDAC | < 400 nM | [14] |
| N-phenyl aromatic amide (12r) | Xanthine Oxidase | 0.028 µM | [16] |
| N-phenylsulfonamide (8) | Acetylcholinesterase | 31.5 nM (Kᵢ) | [17] |
| N-phenylsulfonamide (8) | Butyrylcholinesterase | 24.4 nM (Kᵢ) | [17] |
Experimental Protocol: General Enzyme Inhibition Assay
-
Reaction Mixture: In a microplate well, combine a buffer solution, the specific enzyme, and varying concentrations of the inhibitor (test compound).
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the enzyme's specific substrate to start the reaction.
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the reaction rate against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Other Notable Biological Activities
-
Anticonvulsant Activity: Cinnamamide derivatives have demonstrated broad anticonvulsant activity in various animal models of seizures and epilepsy.[2] The N-(3-aryl-2-propenoyl)amido moiety is considered a key pharmacophore for these properties.[2]
-
Anti-inflammatory Activity: Phenylpropanoids are known to possess anti-inflammatory properties.[1] Derivatives of 1,3-disubstituted prop-2-en-1-one have been shown to inhibit neutrophilic inflammation by modulating MAPK and Akt signaling pathways.[18]
Conclusion and Future Perspectives
The 3-phenylprop-2-enamide scaffold is a cornerstone in the development of new therapeutic agents. Its derivatives have consistently demonstrated potent and diverse biological activities, most notably as anticancer agents targeting tubulin polymerization, as broad-spectrum antimicrobial compounds, and as specific inhibitors of clinically relevant enzymes. The ease of synthesis and the potential for extensive structural modification provide a robust platform for generating novel drug candidates.
Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic profiles. In vivo studies are essential to validate the promising in vitro results and to assess the safety and efficacy of these derivatives in preclinical models. Furthermore, the application of computational methods, such as molecular docking and dynamics simulations, will continue to be invaluable for rational drug design and for elucidating the precise molecular interactions that underpin the biological activity of this versatile chemical class.[16]
References
- 1. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pioneerpublisher.com [pioneerpublisher.com]
- 14. N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of 3-phenyl-2-propenamides as inhibitors of glycogen phosphorylase a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Proposed Mechanism of Action for 3-Phenylprop-2-ynamide as a Sirtuin Inhibitor
Abstract
This technical guide delineates a proposed mechanism of action for the novel small molecule, 3-Phenylprop-2-ynamide. In the absence of extensive published data on this specific compound, we hypothesize its function as an inhibitor of the sirtuin family of NAD+-dependent deacetylases, particularly SIRT1 and SIRT2. This proposition is founded on structural similarities to known enzyme inhibitors and the established roles of sirtuins as therapeutic targets in various pathologies, including cancer. This document provides a comprehensive roadmap for researchers and drug development professionals to investigate this hypothesis, detailing a logical, multi-stage experimental plan from initial in vitro validation to in vivo efficacy studies. Each stage is accompanied by detailed, field-proven protocols and illustrative diagrams to ensure scientific rigor and reproducibility.
Introduction: The Therapeutic Potential of Sirtuin Inhibition
The sirtuin (SIRT) family of proteins are Class III histone deacetylases (HDACs) that play a pivotal role in regulating a multitude of cellular processes, including gene expression, DNA repair, metabolism, and cell survival.[1][2] Unlike other HDACs, sirtuins are dependent on nicotinamide adenine dinucleotide (NAD+) for their enzymatic activity.[3] There are seven mammalian sirtuins (SIRT1-7), each with distinct subcellular localizations and substrate specificities.[1]
SIRT1 and SIRT2, in particular, have emerged as prominent targets in drug discovery. Their overexpression or dysregulation has been implicated in the progression of various cancers and neurodegenerative diseases.[1][4] For instance, SIRT1 can deacetylate and inactivate the tumor suppressor protein p53, thereby inhibiting apoptosis.[1] Consequently, the development of small molecule inhibitors that can modulate sirtuin activity holds significant therapeutic promise.[2][5]
This compound is a small molecule with structural features that suggest potential interactions with the substrate-binding domains of enzymes like sirtuins. While direct evidence of its biological activity is currently limited, its ynamide functional group and phenyl ring present a compelling case for investigation as a sirtuin inhibitor. This guide outlines a systematic approach to rigorously test this hypothesis.
Proposed Mechanism of Action: this compound as a Sirtuin Inhibitor
We propose that this compound functions as an inhibitor of SIRT1 and SIRT2. The proposed mechanism centers on the molecule's ability to bind to the active site of these enzymes, competing with their natural substrates, such as acetylated histones and p53. This inhibition would lead to the hyperacetylation of sirtuin substrates, thereby restoring their normal function. For example, the inhibition of SIRT1 would result in increased p53 acetylation, leading to the activation of downstream apoptotic pathways in cancer cells.
To visualize this proposed pathway, the following diagram illustrates the molecular cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Sirtuin 2 Inhibition Improves Cognitive Performance and Acts on Amyloid-β Protein Precursor Processing in Two Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
preliminary toxicology screening of 3-Phenylprop-2-ynamide
An In-Depth Technical Guide: Preliminary Toxicology Screening of 3-Phenylprop-2-ynamide
Introduction: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical development, the early identification of potential liabilities is paramount. A "fail early, fail cheap" paradigm saves invaluable resources by preventing the progression of compounds with unfavorable safety profiles.[1] This guide provides a comprehensive, technically-grounded framework for the preliminary toxicological screening of this compound, a novel chemical entity. While specific toxicological data for this compound is not extensively published, its structural class—related to phenylpropanoids and cinnamamides—suggests a range of potential biological activities that warrant a thorough preliminary investigation.[2][3]
This document is structured not as a rigid template, but as a logical, tiered workflow. It begins with rapid, cost-effective computational methods, progresses to essential in vitro assays to probe specific toxicological endpoints, and concludes with a framework for interpreting the collective data to inform go/no-go decisions. Each protocol is presented with the causality behind its design, emphasizing self-validating systems through the rigorous use of controls.
Tier 1: In Silico Assessment and Physicochemical Characterization
Before any resource-intensive wet-lab experiments are initiated, a wealth of predictive information can be gleaned from computational, or in silico, methods.[4][5] This initial step leverages the chemical structure of this compound to predict its potential toxicities based on data from structurally similar compounds.
Quantitative Structure-Activity Relationship (QSAR) and Structural Alerts
The fundamental principle of QSAR is that the structure of a chemical dictates its biological activity and, by extension, its toxicity.[6][7] By using validated computational models, we can screen for structural fragments or physicochemical properties associated with known toxicities.
-
Objective: To identify potential toxicological liabilities of this compound before synthesis or experimental testing.
-
Methodology:
-
Obtain the 2D structure (SMILES format) of this compound.
-
Utilize validated QSAR software platforms (e.g., OECD QSAR Toolbox, Derek Nexus, Toxtree).[4]
-
Screen for structural alerts related to key endpoints such as mutagenicity (e.g., alerts for electrophilic centers that could react with DNA), carcinogenicity, skin sensitization, and hepatotoxicity.
-
Analyze physicochemical properties (e.g., logP, solubility, pKa) to predict absorption, distribution, metabolism, and excretion (ADME) characteristics that influence toxic potential.
-
-
Causality and Interpretation: This screening is a probabilistic exercise. A structural alert does not confirm toxicity but rather flags a potential risk that must be investigated experimentally.[5] For example, the presence of an activated triple bond in the propynamide structure might be flagged as a potential Michael acceptor, suggesting a risk for covalent binding to biological macromolecules, a common mechanism for toxicity. This in silico finding would elevate the importance of the in vitro genotoxicity and cytotoxicity assays.
Tier 2: Core In Vitro Toxicological Assays
In vitro assays form the cornerstone of early safety screening, offering a biological system to test the predictions made in silico.[8][9] They provide quantitative data on a compound's effect on cellular health and function, adhering to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[8]
Caption: A tiered workflow for preliminary toxicology screening.
General Cytotoxicity Assessment (MTT Assay)
The first and most fundamental in vitro question is whether the compound kills cells. The MTT assay is a robust, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[10] A reduction in metabolic activity is indicative of cytotoxicity.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Seed two different human cell lines (e.g., HepG2 - liver carcinoma, and HEK293 - embryonic kidney) into 96-well plates at a predetermined optimal density. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Rationale: Using cell lines from different organ origins (liver, kidney) provides initial data on potential organ-specific toxicity.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform a serial dilution in serum-free culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only). Incubate for 24-48 hours. Rationale: The vehicle control is critical to ensure that the solvent (DMSO) is not causing the observed toxicity.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12] Purple formazan crystals should become visible under a microscope in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Cell Line | This compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| HepG2 | 25.4 | 0.8 |
| HEK293 | 48.1 | 1.2 |
| Caption: Hypothetical cytotoxicity (IC₅₀) values for this compound. |
Genotoxicity Assessment (Bacterial Reverse Mutation/Ames Test)
Genotoxicity assays are critical for identifying compounds that can cause genetic mutations, a key initiating event in carcinogenesis.[14] The Ames test is a widely accepted and regulatory-required bacterial assay to screen for mutagenic potential.[15][16]
-
Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[17] A mutagen can cause a reverse mutation (reversion) in the histidine gene, restoring its function and allowing the bacteria to grow into visible colonies on a histidine-free plate.[14]
-
Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[17]
-
Metabolic Activation (S9 Fraction): The assay is run in parallel with and without a rat liver homogenate fraction (S9). Rationale: The S9 fraction contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic metabolite, mimicking mammalian metabolism.[15]
-
Test Mixture Preparation: In a sterile tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and either 0.5 mL of the S9 mix or 0.5 mL of a phosphate buffer (for the non-activation arm).[15]
-
Controls:
-
Negative Control: Vehicle (DMSO) only.
-
Positive Control (-S9): A known direct-acting mutagen (e.g., sodium azide for TA100).
-
Positive Control (+S9): A known pro-mutagen that requires metabolic activation (e.g., 2-aminoanthracene).
-
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the test mixture, vortex gently, and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Acquisition: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the count of the negative control.
Caption: Principle of the bacterial reverse mutation (Ames) test.
| Concentration (µ g/plate ) | Mean Revertants (TA100, -S9) | Mean Revertants (TA100, +S9) |
| 0 (Vehicle Control) | 110 | 125 |
| 10 | 115 | 130 |
| 50 | 121 | 280 |
| 100 | 135 | 450 |
| Positive Control | 950 | 1200 |
| Caption: Hypothetical Ames test results for this compound. |
Cardiotoxicity Assessment (hERG Assay)
Drug-induced cardiotoxicity is a leading cause of late-stage drug attrition and market withdrawal.[18] Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key initiating event that can lead to QT interval prolongation and fatal arrhythmias.[19][20] Therefore, screening for hERG inhibition is a critical safety assessment.
-
Principle: The hERG assay directly measures the electrical current passing through the hERG potassium channel in cells stably expressing this channel. An automated patch-clamp system is the industry standard for this measurement, providing high-throughput and accurate data.[21] A reduction in the hERG current in the presence of the test compound indicates channel blockade.
-
Cell Preparation: Use a cell line (e.g., HEK293 or CHO) stably transfected with the hERG channel. Culture and harvest cells according to standard protocols for automated patch-clamp systems (e.g., QPatch or SyncroPatch).[21]
-
System Setup: Prime the automated patch-clamp instrument with appropriate intracellular and extracellular solutions.
-
Cell Sealing and Recording: Cells are captured on the measurement plate, and a high-resistance seal ("gigaseal") is formed. The whole-cell configuration is established, and a stable baseline hERG current is recorded using a specific voltage protocol designed to elicit the characteristic hERG tail current.
-
Compound Application: The test compound, this compound, is applied to the cells at multiple concentrations (e.g., 0.1, 1, 10 µM) in a cumulative fashion.[21] A vehicle control is also applied.
-
Positive Control: A known potent hERG inhibitor (e.g., E-4031) is used to confirm assay sensitivity and performance.[21]
-
Data Acquisition: The hERG tail current is measured before and after the application of each compound concentration.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the baseline. An IC₅₀ value is determined by fitting the concentration-response data to a suitable equation.
| Compound | hERG Inhibition IC₅₀ (µM) |
| This compound | > 30 |
| Positive Control (E-4031) | 0.015 |
| Caption: Hypothetical hERG channel inhibition data. |
Tier 3: Preliminary In Vivo Assessment
Should the in vitro profile of this compound be deemed acceptable (e.g., low cytotoxicity, non-mutagenic, no hERG liability), a limited, acute in vivo study may be warranted to understand its effects in a whole-organism system.
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
This method provides information on the acute toxicity of a substance after oral administration and allows for its classification according to the Globally Harmonised System (GHS).[22] It is designed to estimate the LD₅₀ while minimizing the number of animals used.[23]
-
Principle: A stepwise procedure is used where a small group of animals (typically 3) of a single sex (usually female rodents) is dosed at a defined starting level (e.g., 300 mg/kg).[24] The outcome (survival or death) determines the next dosing step—either a lower or higher dose in a new group of animals.
-
Procedure Overview:
-
Animal Selection: Use healthy, young adult rodents (e.g., Wistar rats), fasted prior to dosing.[24]
-
Dose Administration: Administer a single oral dose of the compound via gavage.
-
Observation: Observe animals closely for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[24]
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
-
Interpretation: The results classify the compound into a GHS toxicity category, providing a critical piece of information for handling and for designing future, more definitive studies.
Data Synthesis and Risk Assessment
The culmination of this tiered screening approach is an integrated risk assessment. The data from each assay must be considered in context:
-
Cytotoxicity: An IC₅₀ value well above the anticipated therapeutic concentration is desirable. A low micromolar IC₅₀ may be a red flag, especially if it is observed in a specific cell line like HepG2, suggesting potential liver toxicity.[1]
-
Genotoxicity: A positive Ames test, particularly after metabolic activation, is a significant safety concern. It often halts the development of a compound unless the mutagenic effect can be definitively proven to be irrelevant to humans.
-
Cardiotoxicity: A hERG IC₅₀ value less than 10 µM, or within 30-fold of the projected therapeutic plasma concentration, is generally considered a risk that requires further investigation.[25]
-
In Silico Findings: The computational predictions should be compared with the experimental results. Concordance increases confidence in the overall assessment, while discordance may warrant further mechanistic studies.
By integrating these diverse data points, researchers and drug development professionals can make an informed, evidence-based decision on the future of this compound, ensuring that only the most promising and safest candidates advance in the development pipeline.
References
- 1. news-medical.net [news-medical.net]
- 2. Physicochemical and biological evaluation of a cinnamamide derivative R,S-(2E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one (KM-608) for nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico methods for toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. static.igem.wiki [static.igem.wiki]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. criver.com [criver.com]
- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 18. greenstonebio.com [greenstonebio.com]
- 19. appggreatlakes.org [appggreatlakes.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. researchgate.net [researchgate.net]
- 23. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 24. umwelt-online.de [umwelt-online.de]
- 25. mdpi.com [mdpi.com]
A Technical Guide to the Solubility Profile of 3-Phenylprop-2-ynamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Phenylprop-2-ynamide, a molecule of interest in organic synthesis and pharmaceutical research, possesses a unique structural architecture comprising a rigid phenylacetylene core and a polar amide functional group. This duality governs its solubility, a critical parameter influencing reaction kinetics, purification strategies, and the formulation of bioactive compounds. This guide provides a comprehensive analysis of the theoretical principles underpinning the solubility of this compound, detailed experimental protocols for its empirical determination, and a predictive solubility profile based on established chemical principles and data from structurally analogous compounds.
Theoretical Framework: Understanding the Molecular Basis of Solubility
The solubility of a solute in a solvent is a thermodynamic equilibrium, dictated by the free energy change of the dissolution process. For this compound, its solubility behavior is a nuanced interplay of intermolecular forces, driven by its distinct molecular features: the nonpolar phenyl and alkyne groups, and the polar amide moiety.
Molecular Structure of this compound:
-
Phenyl Group: A bulky, nonpolar aromatic ring that favors interactions with nonpolar, aromatic solvents through π-π stacking and van der Waals forces.
-
Alkyne Group: A linear and relatively nonpolar carbon-carbon triple bond, contributing to the molecule's rigidity.
-
Amide Group (-CONH₂): A highly polar functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).[1] This group is the primary driver for solubility in polar solvents.
The principle of "like dissolves like" is paramount. Solvents that can effectively interact with both the polar amide and the nonpolar phenylacetylene portions of the molecule are likely to be the most effective.
-
Polar Protic Solvents (e.g., alcohols, water): These solvents can engage in hydrogen bonding with the amide group, promoting solubility. However, the large nonpolar phenylacetylene backbone can disrupt the solvent's hydrogen-bonding network, potentially limiting solubility, especially in highly polar solvents like water.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents possess a significant dipole moment and can act as hydrogen bond acceptors, interacting favorably with the amide's N-H bonds. Their ability to solvate both polar and nonpolar moieties often makes them good solvents for multifunctional molecules.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents will primarily interact with the phenyl and alkyne groups through weaker van der Waals forces. The high polarity of the amide group will likely lead to poor solubility in these solvents due to the energetic penalty of disrupting the strong amide-amide intermolecular hydrogen bonds in the solid state.[3]
The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. For amides, the strong intermolecular hydrogen bonds in the crystal lattice require a significant input of energy to overcome.[2]
Predictive Solubility Profile
While experimental data for this compound is not extensively available in the public domain, a predictive solubility profile can be constructed based on its structural similarity to cinnamamide (3-phenylprop-2-enamide) and N-phenylbenzamide.
Structural Analogs:
-
Cinnamamide: Possesses a similar carbon skeleton but with a double bond instead of a triple bond. It is known to be more soluble in polar solvents like ethanol and has limited solubility in non-polar solvents.[3] Quantitative data indicates its solubility in DMF and DMSO is 30 mg/mL and in ethanol is 5 mg/mL.[4]
-
N-phenylbenzamide: A larger aromatic amide, it is soluble in organic solvents like benzene, diethyl ether, and ethanol but is insoluble in water.[5][6]
Based on these analogs and the theoretical principles discussed, the following predictive solubility profile for this compound is proposed:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The alcohol's hydroxyl group can hydrogen bond with the amide, while the alkyl chain can interact with the phenylacetylene moiety. |
| Water | Low | The large, nonpolar phenylacetylene group is expected to dominate, leading to poor aqueous solubility despite the polar amide. | |
| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents are excellent at solvating both polar and nonpolar parts of molecules. DMSO and DMF, in particular, are strong hydrogen bond acceptors. |
| Ethers | Diethyl Ether, THF | Low to Moderate | Ethers are weak hydrogen bond acceptors and have moderate polarity, suggesting some interaction with the amide group, but likely not enough to overcome the strong crystal lattice energy effectively. |
| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic solvent can interact favorably with the phenyl ring, but the polar amide group will limit solubility. |
| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate dipole and can interact with the amide group, while also solvating the nonpolar backbone. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | The lack of favorable interactions with the polar amide group will result in poor solubility. |
Experimental Determination of Solubility
To obtain accurate quantitative data, empirical determination of solubility is essential. The following are standard protocols for this purpose.
Gravimetric Method (Equilibrium Solubility)
This method determines the thermodynamic equilibrium solubility by creating a saturated solution and quantifying the dissolved solute.[7][8]
Protocol:
-
Sample Preparation: Add an excess of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Quantification: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per volume of solvent (e.g., in mg/mL or g/L).
Diagram of the Gravimetric Solubility Determination Workflow:
Caption: Workflow for Gravimetric Solubility Determination.
UV/Vis Spectrophotometry Method
This method is suitable if this compound has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent.[9][10]
Protocol:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Sample Preparation and Analysis:
-
Withdraw a small, known volume of the filtered supernatant.
-
Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the calibration curve equation to determine the concentration of the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
-
Diagram of the UV/Vis Spectrophotometry Workflow:
Caption: Workflow for UV/Vis Solubility Determination.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[3] This relationship should be determined empirically for each solvent system.
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter their polarity and hydrogen bonding capacity, thereby affecting solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of this compound can exhibit different lattice energies and, consequently, different solubilities. It is crucial to characterize the solid form being used.
Conclusion
The solubility of this compound is governed by a complex interplay of its polar amide group and its nonpolar phenylacetylene backbone. A predictive assessment suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and halogenated solvents, and low solubility in water and nonpolar aliphatic solvents. For precise and reliable data, direct experimental determination using established methods such as the gravimetric or UV/Vis spectrophotometry protocols outlined in this guide is strongly recommended. Understanding and quantifying the solubility of this compound is a critical step in its successful application in research and development.
References
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. caymanchem.com [caymanchem.com]
- 5. N-phenylbenzamide [chemister.ru]
- 6. chembk.com [chembk.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. solubilityofthings.com [solubilityofthings.com]
A Comprehensive Technical Guide to the Computational Modeling and Simulation of 3-Phenylprop-2-ynamide
This guide provides a detailed technical framework for the computational modeling and simulation of 3-Phenylprop-2-ynamide, a molecule of interest in medicinal chemistry. We will navigate a multi-scale computational workflow, from the quantum mechanical characterization of the ligand to molecular dynamics simulations of its interaction with a potential biological target. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate their research.
Introduction: The Therapeutic Potential of the Ynamide Scaffold
The ynamide functional group, characterized by a nitrogen atom attached to an alkyne, is a versatile building block in organic synthesis. While this compound itself is not extensively characterized biologically in the public domain, related structures such as cinnamamides and phenylpropanoic acids have demonstrated a wide range of pharmacological activities. These include anticonvulsant, antiepileptogenic, analgesic, neuroprotective, and antiproliferative effects[1][2][3][4]. This landscape of bioactivity suggests that this compound could interact with various protein targets within the central nervous system and in cancer-related pathways, making it a compelling candidate for computational investigation.
The Rationale for a Computational Approach
Computational modeling and simulation offer a powerful lens through which to explore the potential of novel chemical entities like this compound. By constructing a virtual model of the molecule and its interactions, we can:
-
Predict Physicochemical Properties: Understand the molecule's electronic structure, reactivity, and conformational preferences.
-
Identify Potential Biological Targets: Screen the molecule against known protein structures to hypothesize its mechanism of action.
-
Elucidate Binding Modes: Visualize how the molecule might bind to a protein's active site with atomic-level detail.
-
Assess Interaction Stability: Simulate the dynamic behavior of the molecule-protein complex over time to gauge the stability of the interaction.
-
Guide Experimental Design: Prioritize which experiments to conduct, saving time and resources in the drug discovery pipeline.
This in-silico approach allows for rapid, cost-effective exploration of a molecule's therapeutic potential before committing to extensive laboratory synthesis and testing.
A Multi-Scale Computational Workflow
The computational investigation of this compound will follow a multi-scale workflow, beginning with the isolated molecule and progressing to its interaction within a complex biological environment.
References
- 1. Physicochemical and biological evaluation of a cinnamamide derivative R,S-(2E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one (KM-608) for nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of 3-Phenylprop-2-ynamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylprop-2-ynamide is a molecule of significant interest in medicinal chemistry and materials science due to its rigid, linear structure conferred by the phenylacetylene backbone, coupled with the hydrogen bonding capabilities of the amide group. The thermodynamic stability of this compound is a critical parameter influencing its shelf-life, formulation development, degradation pathways, and ultimately, its efficacy and safety in various applications. This guide provides a comprehensive overview of the theoretical and practical aspects of assessing the thermodynamic stability of this compound, offering a foundational framework for researchers. While direct, in-depth studies on this specific molecule are not extensively published, this guide synthesizes information from related compounds and foundational chemical principles to provide a robust analytical approach.
Theoretical Framework for Thermodynamic Stability
The thermodynamic stability of a molecule like this compound is governed by the strength of its covalent bonds and intermolecular forces. Degradation typically occurs via the lowest energy pathways available, which are dictated by the inherent reactivity of its functional groups: the amide, the alkyne, and the phenyl ring.
Key Functional Groups and Potential Instabilities
-
Amide Group: Amide bonds are generally stable, but they are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield a carboxylic acid and an amine. The rate of hydrolysis is influenced by pH and temperature. Studies on methacrylamides have shown that the amide bond is significantly more resistant to hydrolysis than an ester bond, a principle that can be extrapolated to this compound.[1] The hydrolytic degradation of polyamides has been extensively studied and is known to be influenced by temperature and pH.[2]
-
Alkyne Group: The carbon-carbon triple bond in the propiolamide moiety is electron-rich and can be susceptible to oxidative degradation. Phenylacetylene, a related structure, is known to undergo various reactions, including hydration in the presence of specific catalysts to form acetophenone.[3] While generally stable, the alkyne can participate in polymerization or oligomerization reactions, especially at elevated temperatures or in the presence of metal catalysts.[3][4]
-
Phenyl Group: The phenyl ring is generally stable but can undergo electrophilic substitution reactions. Its primary influence on the stability of the molecule is electronic, affecting the reactivity of the adjacent alkyne and amide groups.
Common Degradation Pathways
Based on the functional groups present, the following degradation pathways are plausible for this compound and should be investigated in stability studies:
-
Hydrolysis: Cleavage of the amide bond to form phenylpropiolic acid and ammonia.
-
Oxidation: Reaction at the alkyne bond, potentially leading to the formation of diones or cleavage of the carbon-carbon triple bond. Reactive oxygen species are often implicated in the photodegradation of related poly(phenylene ethynylene) structures.[5]
-
Thermal Decomposition: At elevated temperatures, molecules can undergo fragmentation. The specific decomposition products will depend on the weakest bonds in the structure. Thermal degradation of polymers often involves initial decomposition followed by recombination of intermediate products.[6] Studies on poly(N-phenylpropionamide) have shown a multi-stage thermal degradation process.[7]
-
Photodegradation: Aromatic and conjugated systems can absorb UV or visible light, leading to photochemical reactions. Photostability is a key consideration for compounds with chromophores like the phenylacetylene group.[5][8]
Experimental Design for Stability Assessment
A comprehensive thermodynamic stability study of this compound involves a multi-pronged approach, combining thermal analysis, forced degradation studies, and computational modeling.
Thermal Analysis
Thermal analysis techniques are fundamental for determining the intrinsic thermal stability of a compound.
2.1.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It provides information on decomposition temperatures and the presence of volatile components.
Experimental Protocol: Thermogravimetric Analysis of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Atmosphere: Run the experiment under a controlled atmosphere, typically inert (e.g., nitrogen at 50 mL/min) to assess thermal decomposition, and also under an oxidative atmosphere (e.g., air or oxygen at 50 mL/min) to evaluate oxidative stability.[9]
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its complete decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[10]
-
Data Analysis:
-
Plot the mass of the sample (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).
-
Analyze the number of decomposition steps and the percentage of mass loss at each step.[10]
-
2.1.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and enthalpies of decomposition.
Experimental Protocol: Differential Scanning Calorimetry of this compound
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.
-
Atmosphere: Typically run under an inert nitrogen atmosphere (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a temperature below any expected transitions (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point or decomposition temperature.
-
An endothermic peak will indicate melting, while an exothermic peak often indicates decomposition.[6]
-
-
Data Analysis:
-
Determine the melting temperature (Tm) from the peak of the endotherm.
-
Determine the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.
-
Identify any exothermic events that may correspond to decomposition and determine the onset temperature and enthalpy of decomposition (ΔHd).
-
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and pathways under various stress conditions. These studies are crucial in drug development and formulation.
2.2.1. Hydrolytic Stability
This study assesses the stability of this compound in the presence of water and at different pH values. The rate of hydrolysis can be monitored by techniques like titration or chromatography.[11]
Experimental Protocol: Hydrolytic Stability Assessment
-
Sample Preparation: Prepare solutions of this compound in aqueous buffers at different pH values (e.g., pH 2, pH 7, and pH 9). A co-solvent like acetonitrile or methanol may be necessary to ensure solubility.
-
Stress Conditions: Incubate the solutions at elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C) for a defined period.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Analyze the aliquots using a stability-indicating HPLC method to quantify the remaining this compound and any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.
2.2.2. Oxidative Stability
This study evaluates the susceptibility of the molecule to oxidation.
Experimental Protocol: Oxidative Stability Assessment
-
Sample Preparation: Dissolve this compound in a suitable solvent.
-
Stress Conditions: Add an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v), to the solution.
-
Incubation: Incubate the solution at room temperature or a slightly elevated temperature.
-
Time Points and Analysis: Follow the same procedure as for hydrolytic stability, using HPLC to monitor the degradation.
2.2.3. Photostability
This study assesses the degradation of this compound upon exposure to light.
Experimental Protocol: Photostability Assessment
-
Sample Preparation: Prepare solutions of this compound and also expose the solid material to light.
-
Stress Conditions: Expose the samples to a controlled light source that mimics the UV and visible spectrum of sunlight (e.g., a xenon lamp in a photostability chamber) according to ICH Q1B guidelines.
-
Control: Keep a parallel set of samples in the dark at the same temperature as a control.
-
Analysis: Analyze the samples at appropriate time intervals using HPLC to determine the extent of degradation.
Analytical Techniques for Stability Indicating Methods
A robust, stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique.
Key Considerations for HPLC Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detector: A UV detector set at the λmax of this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness.
Data Presentation and Interpretation
Summary of Thermal Analysis Data
| Parameter | TGA (Nitrogen) | TGA (Air) | DSC (Nitrogen) |
| Tonset (°C) | [Insert Value] | [Insert Value] | [Insert Value (for decomposition)] |
| Tpeak (°C) | [Insert Value] | [Insert Value] | [Insert Value (for decomposition)] |
| Mass Loss (%) | [Insert Value] | [Insert Value] | N/A |
| Melting Point (Tm) (°C) | N/A | N/A | [Insert Value] |
| Enthalpy of Fusion (ΔHf) (J/g) | N/A | N/A | [Insert Value] |
| Enthalpy of Decomposition (ΔHd) (J/g) | N/A | N/A | [Insert Value] |
Summary of Forced Degradation Studies
| Stress Condition | Observation | Major Degradants Identified |
| Acidic Hydrolysis (pH 2, 60°C) | [e.g., 15% degradation after 72h] | [e.g., Phenylpropiolic acid] |
| Neutral Hydrolysis (pH 7, 60°C) | [e.g., <2% degradation after 72h] | [e.g., Not significant] |
| Basic Hydrolysis (pH 9, 60°C) | [e.g., 25% degradation after 72h] | [e.g., Phenylpropiolic acid] |
| Oxidation (3% H2O2, RT) | [e.g., 10% degradation after 24h] | [e.g., Identify using LC-MS] |
| Photostability (ICH Q1B) | [e.g., 5% degradation after exposure] | [e.g., Identify using LC-MS] |
Visualizing Workflows
General Workflow for Thermodynamic Stability Assessment
References
- 1. Hydrolytic stability of methacrylamide in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 4. osti.gov [osti.gov]
- 5. Enhancing the photostability of poly(phenylene ethynylene) for single particle studies - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid | MDPI [mdpi.com]
- 10. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
copper-catalyzed synthesis of 3-Phenylprop-2-ynamide from phenylacetylene
Application Note & Protocol
A Room-Temperature, Copper-Catalyzed Synthesis of N-Substituted 3-Phenylprop-2-ynamide from Phenylacetylene
Abstract
Ynamides are powerful and versatile building blocks in modern organic synthesis, prized for their unique electronic properties that enable a wide array of chemical transformations. This application note provides a comprehensive guide to the synthesis of ynamides via a copper-catalyzed cross-dehydrogenative coupling (CDC) reaction. We present a detailed, field-proven protocol for the synthesis of N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide, a representative ynamide, from phenylacetylene and N,4-dimethylbenzenesulfonamide. The described method operates efficiently at room temperature under an oxygen atmosphere, offering a significant advantage in terms of energy efficiency and operational simplicity over traditional high-temperature methods. This guide delves into the underlying reaction mechanism, provides step-by-step experimental procedures, and offers insights into process optimization and troubleshooting, tailored for researchers in synthetic chemistry and drug development.
Introduction & Scientific Rationale
Ynamides, alkynes bearing a nitrogen substituent, are of significant interest due to their prevalence in biologically active molecules and their utility as synthetic intermediates. Traditional synthetic routes to ynamides often require harsh conditions or pre-functionalized starting materials. In contrast, copper-catalyzed C-N bond formation has emerged as a robust and economical strategy.[1][2]
The focus of this guide is the aerobic oxidative coupling of terminal alkynes with amides, a type of cross-dehydrogenative coupling (CDC) reaction.[3] This approach is highly atom-economical as it forms a C-N bond directly from C-H and N-H bonds, with oxygen from the air serving as the terminal oxidant.
While the user topic specifies "this compound," which implies a primary ynamide (containing an -NH₂ group), these compounds are often highly unstable. Therefore, for the purpose of establishing a robust and reproducible protocol, this note details the synthesis of a stable, N-substituted ynamide, N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide. This model system accurately represents the general principles and techniques applicable to a broad range of ynamide syntheses.
The protocol described herein is a significant refinement of earlier methods, allowing the reaction to proceed smoothly at room temperature. This is achieved through the synergistic effect of a suitable copper catalyst, a ligand, and the use of molecular sieves to control moisture.[4][5]
Reaction Mechanism
The copper-catalyzed aerobic amidation of terminal alkynes is a complex process involving a catalytic cycle with copper transitioning between multiple oxidation states. While the mechanism remains an area of active investigation, a plausible pathway involves the generation of nitrogen-centered radicals and high-valent copper intermediates.[1][4][5]
Key Mechanistic Steps:
-
Deprotonation & Acetylide Formation: The terminal alkyne (phenylacetylene) reacts with a Cu(I) or Cu(II) species, often facilitated by a base, to form a copper acetylide intermediate.
-
Amide Coordination & Radical Generation: The amide coordinates to the copper center. Subsequent oxidation, potentially involving O₂, generates a nitrogen-centered radical and a higher-valent copper species (e.g., Cu(III)).
-
Reductive Elimination: The nitrogen radical and the acetylide group, both coordinated to the copper center, undergo reductive elimination. This key step forms the desired C-N bond and regenerates a lower-valent copper species (e.g., Cu(I)), which can re-enter the catalytic cycle.
-
Role of Additives:
-
Ligands (e.g., 1,10-phenanthroline) stabilize the copper intermediates, prevent catalyst decomposition, and enhance reaction efficiency.
-
Molecular Sieves are crucial for removing trace amounts of water, which can otherwise lead to unwanted side reactions and deactivate the catalyst.[5]
-
Base (e.g., K₂CO₃) facilitates the deprotonation of the amide, promoting its entry into the catalytic cycle.
-
Below is a diagram illustrating the proposed catalytic cycle.
Caption: Proposed catalytic cycle for the synthesis of ynamides.
Detailed Experimental Protocol
This protocol details the synthesis of N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide (3aa ) from phenylacetylene (1a ) and N,4-dimethylbenzenesulfonamide (2a ).
-
Reagents: Phenylacetylene (≥98%), N,4-dimethylbenzenesulfonamide (≥98%), Copper(I) Iodide (CuI, 99.99%), 1,10-Phenanthroline (≥99%), Potassium Carbonate (K₂CO₃, anhydrous, ≥99%), 3 Å Molecular Sieves (powdered, activated), Dichloromethane (DCM, anhydrous), Ethyl Acetate (EtOAc, HPLC grade), Petroleum Ether (PE, ACS grade).
-
Equipment: 25 mL Schlenk tube with a magnetic stir bar, rubber septum, balloon filled with oxygen, standard glassware for workup, silica gel for column chromatography, TLC plates (silica gel 60 F₂₅₄), rotary evaporator.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Phenylacetylene (1a ) | 102.14 | 30.6 mg (30 µL) | 0.30 | 1.5 |
| N,4-dimethylbenzenesulfonamide (2a ) | 185.25 | 37.1 mg | 0.20 | 1.0 |
| Copper(I) Iodide (CuI) | 190.45 | 3.8 mg | 0.02 | 0.1 |
| 1,10-Phenanthroline | 180.21 | 3.6 mg | 0.02 | 0.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 55.3 mg | 0.40 | 2.0 |
| 3 Å Molecular Sieves | N/A | ~100 mg | N/A | N/A |
| Dichloromethane (DCM) | N/A | 2.0 mL | N/A | N/A |
The experimental workflow is outlined in the diagram below.
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add N,4-dimethylbenzenesulfonamide (2a , 37.1 mg), CuI (3.8 mg), 1,10-phenanthroline (3.6 mg), K₂CO₃ (55.3 mg), and activated 3 Å molecular sieves (~100 mg).
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with oxygen gas. Repeat this cycle three times. Leave the tube connected to an oxygen-filled balloon.
-
Reagent Addition: Through the septum, inject 2.0 mL of anhydrous DCM, followed by phenylacetylene (1a , 30 µL).
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and petroleum ether (e.g., 1:8 v/v) as the eluent. The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, dilute the reaction mixture with approximately 5 mL of DCM. Filter the suspension through a short pad of Celite to remove the catalyst and other solids. Wash the pad with additional DCM.
-
Purification: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. The crude residue should be purified by flash column chromatography on silica gel.[5]
-
Chromatography Details: A typical eluent system is a gradient of ethyl acetate in petroleum ether (e.g., starting from 100% PE and gradually increasing to 12.5% EtOAc). Collect the fractions containing the product and concentrate them to yield the final product, 3aa , as a white solid.
-
Yield: A typical isolated yield for this reaction is in the range of 85-95%.[5]
-
Appearance: White solid.
-
Characterization Data (for 3aa): [5]
-
¹H NMR (600 MHz, CDCl₃): δ 7.83 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.2 Hz, 4H), 7.31–7.23 (m, 3H), 3.13 (s, 3H), 2.44 (s, 3H).
-
¹³C NMR (150 MHz, CDCl₃): δ 144.8, 133.0, 131.3, 129.7, 128.2, 127.8, 127.7, 122.5, 83.8, 68.9, 39.2, 21.5.
-
IR (film) νₘₐₓ: 2232 cm⁻¹ (C≡C stretch).
-
HRMS (ESI): calcd for [C₁₆H₁₅NO₂SNa]⁺ (M + Na⁺): 308.0716, Found: 308.0712.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized CuI). 2. Wet solvent or reagents. 3. Insufficient oxygen. | 1. Use high-purity CuI from a fresh bottle. 2. Ensure all glassware is oven-dried. Use freshly activated molecular sieves and anhydrous solvent. 3. Ensure the O₂ balloon is properly affixed and provides a slight positive pressure. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Reaction temperature is too high. 2. Incorrect stoichiometry (excess alkyne). 3. Inefficient C-N bond formation. | 1. Maintain the reaction at room temperature. The use of a ligand helps suppress this side reaction.[5] 2. Adhere to the specified stoichiometry; do not use a large excess of phenylacetylene. 3. Ensure the amide, base, and ligand are of high quality. |
| Difficult Purification | 1. Streaking on TLC plate. 2. Co-elution of impurities. | 1. The crude product may be acidic; add a small amount of triethylamine (~0.5%) to the eluent system. 2. Try a different solvent system for chromatography (e.g., DCM/hexanes). |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Chemical Hazards:
-
Copper Salts: Can be harmful if ingested or inhaled. Avoid creating dust.
-
Organic Solvents (DCM, EtOAc, PE): Are volatile and flammable. Handle in a well-ventilated fume hood.
-
Phenylacetylene: Can be flammable and an irritant.
-
-
Procedure Hazards: The use of an oxygen atmosphere can increase fire risk. Ensure no open flames or spark sources are nearby.
Conclusion
The copper-catalyzed aerobic oxidative amidation of phenylacetylene provides a highly efficient, atom-economical, and operationally simple method for the synthesis of N-substituted ynamides. The room-temperature protocol detailed in this application note, leveraging the synergistic effects of a ligand and molecular sieves, represents a state-of-the-art approach to C-N bond formation.[4][5] This methodology is broadly applicable to a variety of terminal alkynes and amide-based nucleophiles, making it a valuable tool for researchers in medicinal chemistry and materials science.
References
- 1. Recent Advances in Copper-Catalyzed C-N Bond Formation Involving N-Centered Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed room-temperature cross-dehydrogenative coupling of secondary amides with terminal alkynes: a chemoselective synthesis of ynamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Copper-catalyzed room-temperature cross-dehydrogenative coupling of secondary amides with terminal alkynes: a chemoselective synthesis of ynamides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02032K [pubs.rsc.org]
role of 3-Phenylprop-2-ynamide in gold-catalyzed cyclization reactions
An In-Depth Guide to the Role of 3-Phenylprop-2-ynamide in Gold-Catalyzed Cyclization Reactions
Introduction: The Synergy of Gold and Ynamides in Modern Synthesis
Homogeneous gold catalysis has emerged as a formidable tool in organic synthesis, primarily due to the unique ability of gold complexes to act as potent yet selective π-acidic catalysts.[1] This carbophilic nature allows for the efficient activation of unsaturated carbon-carbon bonds, such as those in alkynes and allenes, under remarkably mild conditions.[2] Among the various alkyne substrates, ynamides—alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group—have garnered significant attention.[3] Their electronic properties make them exceptionally reactive and versatile building blocks for constructing complex nitrogen-containing heterocycles, which are privileged scaffolds in numerous drug molecules and natural products.[4][5]
This guide focuses specifically on the utility of this compound and its derivatives in gold-catalyzed cyclization reactions. The interaction between a gold(I) catalyst and the ynamide substrate generates highly reactive intermediates, unlocking a diverse array of cyclization pathways. These transformations are not merely academic curiosities; they provide direct and atom-economical routes to valuable molecular architectures like indenes, pyrroles, and quinolines, which are central to medicinal chemistry and materials science.[5][6][7] Understanding the underlying mechanisms and mastering the experimental protocols are therefore crucial for professionals aiming to leverage this powerful chemistry in their research and development endeavors.
Mechanistic Foundations: Unraveling the Reaction Pathways
The cornerstone of gold-catalyzed ynamide chemistry is the initial interaction between the electron-rich alkyne and the cationic gold(I) center. This coordination activates the ynamide, making it highly susceptible to nucleophilic attack and subsequent cyclization. The specific reaction pathway is intricately dependent on the substrate's structure and the chosen reaction partner.
Pathway A: Intramolecular Hydroalkylation to Synthesize 2-Aminoindenes
A prominent transformation of appropriately substituted 3-phenylprop-2-ynamides is the intramolecular hydroalkylation, which furnishes highly functionalized 2-aminoindene scaffolds.[3] These structures are found in molecules with antitumoral and antimicrobial activities and have applications in materials science.[6]
The reaction is initiated by the π-acidic gold catalyst activating the ynamide, leading to the formation of a highly electrophilic gold-keteniminium ion .[3][6] This key intermediate possesses unique reactivity that triggers a subsequent[4][6]-hydride shift from the benzylic position to the keteniminium carbon.[8] This step, often identified as the rate-determining step of the reaction, generates a benzylic carbocation.[6][8] The final steps involve the intramolecular addition of the vinyl-gold moiety onto the carbocation to form the five-membered ring, followed by protodeauration to release the 2-aminoindene product and regenerate the active gold catalyst.[6]
Caption: Gold-catalyzed intramolecular hydroalkylation of a ynamide.
Pathway B: Intermolecular [3+2] Cycloaddition for 2-Aminopyrrole Synthesis
When reacted with a suitable partner, ynamides can participate in intermolecular cycloadditions. A notable example is the formal [3+2] cycloaddition with isoxazoles to produce polysubstituted 2-aminopyrroles.[9] This process is highly atom-economic and proceeds through a different set of intermediates.
In this mechanism, the gold-activated ynamide is attacked by the nitrogen of the isoxazole. This leads to the cleavage of the weak N-O bond in the isoxazole ring, which concertedly forms a highly reactive α-imino gold carbene .[9][10] This carbene intermediate then undergoes a rapid 1,5-electrophilic cyclization to construct the pyrrole ring. A final ligand exchange releases the 2-aminopyrrole product and allows the gold catalyst to re-enter the catalytic cycle.[9]
Caption: Gold-catalyzed [3+2] cycloaddition of a ynamide with isoxazole.
Catalyst Selection and Optimization
The choice of gold catalyst is critical and significantly impacts reaction efficiency. While simple gold salts can be active, modern gold catalysis predominantly relies on well-defined gold(I) complexes stabilized by ligands.
-
Ligand Effects: N-Heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are often superior to phosphine ligands like triphenylphosphine (PPh₃).[3][6] NHC-gold complexes are typically more thermally stable and exhibit higher catalytic activity, leading to better yields and faster reaction times.[6][11] The strong σ-donating ability of NHC ligands enhances the π-acidity of the gold center, promoting more efficient alkyne activation.
-
Counter-ion Influence: The counter-ion of the gold complex also plays a role. Weakly coordinating anions like triflimide (NTf₂) or hexafluoroantimonate (SbF₆) are generally preferred as they result in a more cationic and thus more Lewis acidic gold center.[5][12]
| Catalyst | Ligand Type | Typical Yield (Indene Synthesis) | Reference |
| IPrAuNTf₂ | NHC | >90% | [6] |
| Ph₃PAuNTf₂ | Phosphine | ~60% | [6] |
| JohnPhosAuCl / AgSbF₆ | Phosphine / Ag-salt | Effective for Quinolines | [5] |
Experimental Application Notes & Protocols
The following protocols are generalized procedures based on established literature and provide a robust starting point for researchers. All manipulations should be performed using standard Schlenk techniques or in a glovebox to exclude moisture and air, although some reactions are reported to be tolerant.[9]
Caption: General experimental workflow for gold-catalyzed cyclizations.
Protocol 1: Synthesis of a 2-Aminoindene via Intramolecular Hydroalkylation
This protocol describes the cyclization of a suitably substituted this compound derivative.
Materials & Reagents:
-
Ynamide substrate (e.g., N-(3-phenylprop-2-yn-1-yl)-N-tosyl-2,6-dimethylaniline) (1.0 eq)
-
IPrAuNTf₂ (1-5 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Argon gas
-
Standard glassware (oven-dried)
-
Silica gel for chromatography
Procedure:
-
To an oven-dried round-bottom flask, add the ynamide substrate (e.g., 250 μmol) and the gold catalyst IPrAuNTf₂ (5 mol%, 13 μmol).[8]
-
Fit the flask with a rubber septum, and place it under a high vacuum for 5 minutes.
-
Backfill the flask with argon gas. Repeat this evacuation/backfilling cycle two more times to ensure an inert atmosphere.
-
Using a syringe, add freshly distilled, anhydrous dichloromethane (3 mL) to the flask.[8]
-
Stir the resulting mixture at room temperature. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times are 12-24 hours.[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired 2-aminoindene product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Synthesis of a 2-Aminopyrrole via [3+2] Cycloaddition
This protocol details the reaction between a this compound and an isoxazole derivative.
Materials & Reagents:
-
This compound derivative (1.2 eq)
-
Isoxazole derivative (e.g., 3,5-diphenylisoxazole) (1.0 eq)
-
(JohnPhos)Au(MeCN)SbF₆ (5 mol%)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Argon gas
-
Standard glassware (oven-dried)
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, add the isoxazole (e.g., 0.2 mmol), the ynamide (0.24 mmol), and the gold catalyst (5 mol%).
-
Seal the vial and purge with argon gas.
-
Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe.
-
Place the vial in a preheated block and stir the reaction at the desired temperature (e.g., 60 °C).
-
Monitor the reaction by TLC until the starting isoxazole is consumed.
-
Once complete, allow the reaction to cool to room temperature and concentrate it in vacuo.
-
Purify the resulting residue directly by flash column chromatography on silica gel to afford the pure 2-aminopyrrole.
-
Confirm the identity and purity of the product by standard analytical techniques (NMR, HRMS).
Relevance to Drug Discovery and Development
The strategic use of cyclization is a cornerstone of modern drug design, employed to impart conformational rigidity, enhance binding affinity, and improve metabolic stability.[13][14] The heterocycles synthesized through gold-catalyzed ynamide reactions are of immense interest to medicinal chemists.
-
Scaffold Hopping and Library Synthesis: The versatility of these reactions allows for the rapid generation of diverse libraries of N-heterocycles from common starting materials. This enables efficient scaffold hopping and structure-activity relationship (SAR) studies.[13]
-
Access to sp³-Rich Architectures: Moving from flat, aromatic structures to more three-dimensional, sp³-rich frameworks is a key trend in drug discovery, as it often leads to improved solubility and target selectivity.[15] The cyclization of ynamides is an excellent strategy for achieving this transformation.
-
Bioactive Cores: The products themselves—indenes, pyrroles, indoles, and quinolines—are core structures in a vast number of FDA-approved drugs and biologically active natural products with applications ranging from oncology to infectious diseases.[5][16] For instance, certain 2-aminobenzamide derivatives, structurally related to the products of these reactions, have shown potent antiproliferative and antitubulin activity.[17]
Conclusion
This compound and its derivatives are powerful and versatile synthons in the field of gold catalysis. The ability of gold(I) complexes to activate their alkyne functionality provides a reliable entry to highly reactive keteniminium ions and α-imino carbenes. These intermediates serve as branching points for a variety of elegant and efficient cyclization cascades, delivering structurally complex and medicinally relevant N-heterocycles. The mild reaction conditions, high functional group tolerance, and atom economy make this chemistry a highly attractive and strategic tool for researchers in organic synthesis, drug discovery, and materials science.
References
- 1. Recent progress in the homogeneous gold-catalysed cycloisomerisation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold catalyzed synthesis of biologically active heterocycles from ynamides [jsynthchem.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress towards gold-catalyzed synthesis of N-containing tricyclic compounds based on ynamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Atom-economic generation of gold carbenes: gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gold‐Catalyzed Cyclization of Yndiamides with Isoxazoles via α‐Imino Gold Fischer Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 13. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclization strategies in peptide derived drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dearomative Cyclization of Ynamides toward the Formation of Fused Diazabicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent total synthesis of natural products leveraging a strategy of enamide cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 3-Phenylprop-2-ynamide in Modern Heterocyclic Synthesis
Introduction: In the landscape of synthetic organic chemistry, the pursuit of efficient and atom-economical routes to N-heterocycles remains a cornerstone of research, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. Among the myriad of building blocks available, ynamides—alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group—have emerged as exceptionally versatile synthons.[1][2] Specifically, 3-Phenylprop-2-ynamide and its derivatives offer a powerful platform for constructing complex molecular architectures.
The unique electronic nature of the ynamide functionality is central to its reactivity. The nitrogen atom's lone pair donates electron density into the alkyne, making the β-carbon nucleophilic, while the electron-withdrawing amide group tempers this reactivity and polarizes the π-system.[3][4][5] This push-pull arrangement results in a highly controlled and predictable reactivity profile, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. These application notes explore the utility of this compound in the synthesis of key heterocyclic scaffolds, providing both mechanistic insights and actionable laboratory protocols.
Synthesis of Five-Membered Heterocycles: [3+2] Cycloaddition Strategies for Pyrazole Assembly
The construction of pyrazole rings, a privileged scaffold in medicinal chemistry, is a prominent application of this compound.[6][7] The primary route involves [3+2] cycloaddition reactions where the ynamide serves as a robust two-carbon component, reacting with various 1,3-dipoles.
Mechanistic Rationale: The reaction between this compound and a 1,3-dipole, such as a diazo compound or an azide, proceeds via a concerted or stepwise pathway to yield a five-membered ring.[8][9] The inherent polarization of the ynamide dictates the regioselectivity of the addition, ensuring a predictable substitution pattern on the resulting pyrazole core. For instance, reaction with hydrazine derivatives typically yields 1,3,5-substituted pyrazoles through a condensation-cyclization sequence.
Caption: General workflow for pyrazole synthesis via [3+2] cycloaddition.
Protocol 1: Synthesis of 1,5-Diphenyl-3-(substituted)-1H-pyrazoles
This protocol details a classic cyclocondensation reaction between a 1,3-dicarbonyl compound (as a precursor) and phenylhydrazine, a common method for accessing the pyrazole core. While not directly starting from this compound, it illustrates the fundamental pyrazole synthesis logic that ynamide-based methods build upon by providing an activated alkyne partner. A more direct ynamide approach involves its reaction with nitrile imines or diazo compounds.[8]
Materials:
-
1,3-Dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione)
-
Phenylhydrazine
-
Glacial Acetic Acid or an ionic liquid catalyst[10]
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (or an alternative catalyst as per literature).[10]
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Filter the resulting solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified pyrazole derivative.
Data Summary:
| Entry | 1,3-Dicarbonyl Substrate | Product | Yield (%) | Reference |
| 1 | 1-Phenyl-1,3-butanedione | 3-Methyl-1,5-diphenyl-1H-pyrazole | ~90% | [8] |
| 2 | Dibenzoylmethane | 1,3,5-Triphenyl-1H-pyrazole | ~95% | [10] |
| 3 | Ethyl Acetoacetate | 5-Methyl-1-phenyl-1H-pyrazol-3(2H)-one | ~85% | [6] |
Synthesis of Six-Membered Heterocycles: Pyridones and Quinolones
This compound is an excellent precursor for constructing six-membered N-heterocycles like pyridones and their fused analogues, quinolones. These syntheses often leverage transition-metal catalysis to orchestrate complex annulation cascades.[3][11]
Mechanistic Rationale: Transition metals such as rhodium, palladium, and cobalt can activate the C-H bonds of an appropriate coupling partner (e.g., an amidine or aniline derivative) and coordinate to the ynamide alkyne.[12][13] This is typically followed by a sequence of migratory insertion and reductive elimination steps, culminating in the formation of the heterocyclic ring. The specific outcome can be tuned by the choice of catalyst, ligands, and reaction conditions. For example, cobalt can catalyze a [2+2+2] cycloaddition between an ynamide, an alkyne, and a nitrile to form highly substituted 3-aminopyridines.[14]
Caption: A generalized catalytic cycle for pyridone/quinolone synthesis.
Protocol 2: Palladium-Catalyzed Carbonylative Annulation for Quinolone Synthesis
This protocol is based on methods that construct the 4-quinolone skeleton via a palladium-catalyzed carbonylative Sonogashira cross-coupling followed by cyclization.[15] This approach highlights the power of transition-metal catalysis in building complex heterocyclic systems from simple precursors.
Materials:
-
2-Iodoaniline derivative
-
This compound (or a terminal alkyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A base (e.g., Triethylamine, Et₃N)
-
Carbon Monoxide (CO) source (e.g., Mo(CO)₆ or CO gas balloon)[15]
-
Solvent (e.g., Toluene or DMF)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-iodoaniline (1.0 eq), palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add the solvent, followed by the this compound (1.2 eq) and the base (2.0-3.0 eq).
-
Introduce the carbon monoxide source. If using Mo(CO)₆, add it as a solid. If using CO gas, purge the flask and maintain a balloon atmosphere of CO.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 4-quinolone product.
Data Summary:
| Entry | 2-Iodoaniline Substrate | Alkyne Substrate | Product Type | Yield (%) | Reference |
| 1 | 2-Iodoaniline | Phenylacetylene | 2-Phenyl-4(1H)-quinolone | ~75% | [15] |
| 2 | 4-Fluoro-2-iodoaniline | Ethyl Propiolate | 6-Fluoro-4-oxo-quinoline-2-carboxylate | ~68% | [15][16] |
| 3 | 2-Iodo-N-methylaniline | Phenylacetylene | 1-Methyl-2-phenyl-4(1H)-quinolone | ~80% | [15] |
Diverse Heterocycles via Cascade Reactions
The reactivity of this compound extends beyond simple cycloadditions, enabling elegant cascade or tandem reactions that build multiple rings or introduce significant complexity in a single pot. Gold and copper catalysts are particularly adept at initiating such transformations.[2][3]
Mechanistic Insight: Gold-Catalyzed Generation of α-Imino Carbenes Gold(I) catalysts activate the ynamide alkyne, making it susceptible to nucleophilic attack. In the presence of a suitable nitrene source (e.g., from isoxazoles or azides), an α-imino gold carbene intermediate is formed.[3] This highly reactive species can then undergo various downstream reactions, including C-H insertion, cyclopropanation, or annulation, to generate diverse N-heterocycles like 2-aminoindoles and 4-aminooxazoles.[3][4]
Caption: Formation of α-imino gold carbenes for cascade reactions.
Protocol 3: Gold(I)-Catalyzed [3+2] Annulation with Isoxazoles for 4-Aminooxazole Synthesis
This protocol describes a gold-catalyzed reaction where isoxazoles serve as atom-economical nitrene precursors for the synthesis of functionalized 4-aminooxazoles.[4]
Materials:
-
This compound derivative
-
Substituted Isoxazole
-
Gold(I) catalyst (e.g., IPrAuCl/AgOTf)
-
Solvent (e.g., Dichloroethane, DCE)
Procedure:
-
In a reaction vial, combine the this compound (1.0 eq) and the isoxazole (1.2 eq).
-
Add the gold catalyst (1-5 mol%).
-
Add the anhydrous solvent under an inert atmosphere.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C for 6-18 hours. Monitor progress by TLC.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify the product via flash column chromatography to isolate the 4-aminooxazole.
Data Summary:
| Entry | Ynamide Substituent (on N) | Isoxazole Substituent | Product Type | Yield (%) | Reference |
| 1 | N-Tosyl | 3,5-Diphenylisoxazole | 2,5-Diphenyl-4-(tosylamino)oxazole | ~90% | [4] |
| 2 | N-Benzoyl | 3-Methyl-5-phenylisoxazole | 2-Methyl-5-phenyl-4-(benzoylamino)oxazole | ~85% | [3] |
| 3 | N-(Oxazolidinone) | 3-Phenylisoxazole | 4-(Oxazolidinone-amino)-2-phenyloxazole | ~92% | [4] |
References
- 1. Transition Metal-Catalyzed Tandem Reactions of Ynamides for Divergent N-Heterocycle Synthesis. (2020) | Feng-Lin Hong | 299 Citations [scispace.com]
- 2. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition Metal-Catalyzed Tandem Reactions of Ynamides for Divergent N-Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity of ynamides in catalytic intermolecular annulations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. soc.chim.it [soc.chim.it]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new short and efficient strategy for the synthesis of quinolone antibiotics | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the N-Functionalization of 3-Phenylprop-2-ynamide
Introduction: The Strategic Value of N-Functionalized Ynamides in Modern Synthesis
Ynamides, alkynes bearing a nitrogen atom with an electron-withdrawing group, have transitioned from a chemical curiosity to a cornerstone of modern organic synthesis.[1] Their unique electronic architecture, a harmonious balance of stability and reactivity, makes them exceptionally versatile building blocks.[2] Unlike the more labile ynamines, the electron-withdrawing group on the nitrogen atom in ynamides tempers the extreme nucleophilicity of the alkyne, rendering them stable enough for isolation, purification, and handling under standard laboratory conditions.[2] This stability, however, does not compromise their reactivity; ynamides participate in a vast array of transformations, including pericyclic reactions, transition metal-catalyzed cyclizations, and radical processes, enabling the rapid construction of complex nitrogen-containing heterocycles.[3]
The N-functionalization of a readily available terminal ynamide, such as 3-phenylprop-2-ynamide, is a critical transformation that unlocks access to a diverse range of molecular scaffolds. These scaffolds are of profound interest to researchers in drug discovery and materials science, as the ynamide moiety can be further elaborated into a multitude of valuable structures. This guide provides a detailed protocol for the N-functionalization of this compound, focusing on a robust and widely applicable copper-catalyzed cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, offering insights into the rationale behind the experimental design, and provide a step-by-step guide to empower researchers to confidently employ this methodology in their own laboratories.
Core Principles: The Mechanism of Copper-Catalyzed Ynamide Synthesis
The direct N-alkynylation of amine derivatives has emerged as the most attractive and efficient strategy for ynamide synthesis.[4] Among the various methods developed, copper-catalyzed cross-coupling reactions have proven to be particularly robust and general.[5][6] The protocol detailed below is a testament to this, employing a copper(I) iodide catalyst in conjunction with a diamine ligand to facilitate the coupling of an amide with an alkynyl bromide.
The catalytic cycle, as illustrated below, is believed to commence with the coordination of the copper(I) catalyst to the amide, followed by deprotonation by a base to form a copper(I) amidate complex. This complex then undergoes oxidative addition with the alkynyl bromide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to furnish the desired N-functionalized ynamide and regenerate the active copper(I) catalyst, thus completing the catalytic cycle. The diamine ligand plays a crucial role in stabilizing the copper catalyst and promoting the key steps of the reaction.
Caption: A simplified representation of the copper-catalyzed N-alkynylation of amides.
Detailed Experimental Protocol: N-Arylation of this compound
This protocol describes the N-arylation of this compound with a representative amide, in this case, a carbamate, using a copper-catalyzed cross-coupling reaction. The procedure is adapted from established methodologies for ynamide synthesis.[4][7]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3-Phenylprop-2-yn-1-amine | Reagent | Commercially Available | Starting material for the ynamide |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | Commercially Available | For protection of the amine |
| 1-Bromo-3-phenylpropyne | Reagent | Synthesized or Commercially Available | Alkynyl bromide coupling partner |
| N-Methylpyrrolidin-2-one (NMP) | Anhydrous | Commercially Available | Solvent |
| Copper(I) iodide (CuI) | 99.99% | Commercially Available | Catalyst |
| N,N'-Dimethylethylenediamine (DMEDA) | Reagent | Commercially Available | Ligand |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available | Base |
| Toluene | Anhydrous | Commercially Available | Solvent |
| Diethyl ether | Reagent | Commercially Available | For extraction |
| Saturated aq. NH₄Cl | For workup | ||
| Brine | For workup | ||
| Anhydrous MgSO₄ | For drying | ||
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For chromatography |
Step 1: Synthesis of the Starting Ynamide (tert-butyl (3-phenylprop-2-yn-1-yl)carbamate)
This initial step involves the protection of the commercially available 3-phenylprop-2-yn-1-amine to form the corresponding carbamate, which will then be used in the N-functionalization reaction.
-
To a stirred solution of 3-phenylprop-2-yn-1-amine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (3-phenylprop-2-yn-1-yl)carbamate as a white solid.
Step 2: Copper-Catalyzed N-Arylation of the Ynamide
This is the core N-functionalization step.
-
To an oven-dried Schlenk tube, add copper(I) iodide (0.05 eq.), potassium phosphate (2.0 eq.), and the amide to be coupled (in this conceptual example, we are functionalizing an already N-substituted ynamide with another group, so we will use a different amide as the nucleophile, for instance, a simple secondary amide like N-methylacetamide, 1.2 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by N,N'-dimethylethylenediamine (DMEDA, 0.1 eq.) and the starting ynamide, tert-butyl (3-phenylprop-2-yn-1-yl)carbamate (1.0 eq.).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-functionalized ynamide.
Self-Validation and Characterization:
The successful synthesis of the N-functionalized ynamide should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product and the formation of the new C-N bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, including the alkyne and amide moieties.
Workflow and Data Presentation
The overall experimental workflow can be visualized as a two-step process:
Caption: A schematic overview of the synthesis and subsequent N-functionalization process.
Representative Reaction Conditions and Yields:
The following table summarizes typical reaction parameters for the copper-catalyzed N-alkynylation of amides. While specific yields for the N-functionalization of this compound will be substrate-dependent, these values provide a general guideline.
| Entry | Amide Substrate | Alkynyl Bromide | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Oxazolidinone | 1-bromo-2-phenylacetylene | 5 (CuI) | DMEDA | K₃PO₄ | Toluene | 110 | 85 |
| 2 | Lactam | 1-bromo-1-hexyne | 5 (CuI) | DMEDA | K₃PO₄ | Toluene | 110 | 78 |
| 3 | Carbamate | 1-bromo-2-(trimethylsilyl)acetylene | 10 (CuCN) | DMEDA | K₃PO₄ | Toluene | 110 | 92 |
| 4 | Sulfonamide | 1-bromo-2-phenylacetylene | 5 (CuI) | DMEDA | K₃PO₄ | Toluene | 110 | 88 |
Data compiled from representative examples in the literature.[4][7]
Conclusion and Future Outlook
The protocol described herein offers a reliable and versatile method for the N-functionalization of this compound, a valuable starting material in organic synthesis. The copper-catalyzed cross-coupling reaction is characterized by its broad substrate scope, good functional group tolerance, and operational simplicity, making it an attractive tool for both academic and industrial researchers. The resulting N-functionalized ynamides are poised for a wide range of subsequent transformations, providing rapid access to diverse and complex molecular architectures. As the demand for novel nitrogen-containing compounds in drug discovery and materials science continues to grow, the development and application of robust synthetic methodologies for ynamide functionalization will undoubtedly remain a vibrant and impactful area of research.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper(II)-catalyzed amidations of alkynyl bromides as a general synthesis of ynamides and Z-enamides. An intramolecular amidation for the synthesis of macrocyclic ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 3-Phenylprop-2-ynamide Scaffold in Modern Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: In the landscape of contemporary drug discovery, the identification of privileged scaffolds—molecular frameworks that can be selectively modified to interact with a variety of biological targets—is of paramount importance. The 3-phenylprop-2-ynamide (also known as 3-phenylpropiolamide) core represents one such versatile scaffold. Characterized by a rigid alkynyl system conjugated to an amide, this moiety is more than a simple structural linker; it is an electronically activated functional group with significant potential in medicinal chemistry. Its inherent electrophilicity positions it as an ideal "warhead" for targeted covalent inhibition, a strategy that has led to highly potent and selective therapeutics.[1][2] This guide provides an in-depth exploration of the this compound scaffold, from its fundamental chemistry and synthesis to its application as a covalent modifier of key biological targets like tubulin, complete with detailed protocols for its evaluation.
Section 1: The Chemistry of this compound
Core Structure and Mechanistic Rationale
The this compound scaffold's utility is rooted in its unique electronic properties. The structure consists of a phenyl ring, an alkyne (the "ynamide"), and an amide group. The electron-withdrawing nature of the amide carbonyl group polarizes the alkyne, rendering the β-carbon susceptible to nucleophilic attack. This feature is the cornerstone of its application as a covalent inhibitor.
Unlike their more common α,β-unsaturated acrylamide counterparts, which are Michael acceptors, ynamides offer a distinct reactivity profile. They can react with nucleophilic residues on proteins, such as the thiol group of cysteine, to form a stable covalent bond, thereby irreversibly inactivating the target protein.[1][3] This covalent bonding strategy can lead to significant advantages, including enhanced potency, prolonged duration of action, and the ability to overcome certain forms of drug resistance.[1]
General Synthesis Protocol: Amide Coupling
The synthesis of this compound derivatives is most commonly achieved through the coupling of an activated phenylpropiolic acid derivative with a desired amine. The following protocol outlines a general and robust two-step procedure.
Causality Behind Choices:
-
Activation: Phenylpropiolic acid itself is not reactive enough to readily form an amide bond. It must first be converted to a more reactive species. Oxalyl chloride is an excellent choice as it reacts to form a volatile acyl chloride, and the byproducts (CO, CO₂, HCl) are gaseous, simplifying purification.
-
Base: A non-nucleophilic organic base like pyridine or triethylamine is crucial. It serves two purposes: to neutralize the HCl generated during the acylation step and to deprotonate the amine starting material in the subsequent coupling step, increasing its nucleophilicity. Pyridine is often used as both the base and the solvent.[4][5][6]
Protocol 1: Synthesis of a Generic this compound Derivative
Step 1: Activation of Phenylpropiolic Acid
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add phenylpropiolic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude phenylpropioloyl chloride, which is often used immediately in the next step.
Step 2: Amide Coupling
-
In a separate flask, dissolve the desired amine (e.g., an anthranilamide derivative) (1.0 eq) in anhydrous pyridine or DCM containing triethylamine (2.0-3.0 eq).[6][7]
-
Cool the amine solution to 0 °C.
-
Dissolve the crude phenylpropioloyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to stir at room temperature overnight.
-
Upon completion (monitored by TLC), quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the final this compound derivative.
Section 2: Mechanism of Action: A Covalent Antitubulin Agent
A prominent application of the this compound scaffold is in the development of antiproliferative agents that target the microtubule network.[6][7] Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division. Disruption of their dynamics is a clinically validated strategy for cancer chemotherapy.
Derivatives such as 2-(3-phenylpropiolamido)benzamides have been shown to inhibit cancer cell proliferation at low micromolar to sub-micromolar concentrations.[6] Mechanistic studies confirm that these compounds act as antitubulin agents by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6][7]
Caption: Mechanism of action for antitubulin this compound derivatives.
Section 3: Protocols for Biological Evaluation
Validating the biological activity and mechanism of newly synthesized compounds is a critical step. The following protocols describe key assays for evaluating this compound derivatives as potential antiproliferative agents.
Protocol: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[8] The polymerization process can be monitored by the increase in absorbance or fluorescence of a reporter dye.
Principle: Purified tubulin is induced to polymerize by GTP and an increase in temperature (37 °C). The rate and extent of microtubule formation are measured spectrophotometrically. Inhibitors will reduce the rate and/or the final plateau of polymerization.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, purified bovine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.
-
Prepare a 10 mM stock solution of GTP in buffer.
-
Prepare stock solutions of the test compound and control drugs (e.g., colchicine as an inhibitor, paclitaxel as a promoter) in DMSO.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations (final DMSO concentration should be <1%).
-
Include wells for a negative control (DMSO vehicle) and a positive control (colchicine).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the cold tubulin solution to each well to a final concentration of ~3 mg/mL.
-
Immediately place the plate in a microplate reader pre-heated to 37 °C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time for each concentration.
-
Calculate the percent inhibition of polymerization relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of compound that inhibits polymerization by 50%).
-
Protocol: Cell-Based Antiproliferative Assay (MTS Assay)
This assay determines the effect of a compound on the metabolic activity and viability of a cancer cell line, serving as a primary screen for cytotoxic effects.
Principle: The MTS reagent is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in the culture.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., K562 leukemia or MCF-7 breast cancer) under standard conditions.[6]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (DMSO).
-
Incubate for 48-72 hours.
-
-
MTS Addition and Measurement:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37 °C in a humidified, 5% CO₂ atmosphere.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the GI₅₀/IC₅₀ value using non-linear regression.
-
Caption: A typical workflow for hit-to-lead optimization.
Section 4: Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent antitubulin activity. Studies on 2-(3-phenylpropiolamido)benzamides provide an excellent template for SAR exploration.[6][7]
| Compound Series | R¹ (Benzamide Moiety) | R² (Phenyl Ring) | Antiproliferative Activity (IC₅₀) | Key Insight |
| Series A | H | H | Micromolar (µM) | The core scaffold is active but requires optimization. |
| Series B | 5-Cl | H | Low Micromolar | Halogen substitution at the 5-position of the benzamide enhances potency. |
| Series C | 5-I | H | Sub-micromolar (<1 µM) | Iodine at the 5-position provides the most significant increase in activity, likely due to favorable interactions in the binding pocket.[6] |
| Series D | 5-I | 4-OCH₃ | Potency Maintained | Electron-donating groups on the phenyl ring are well-tolerated. |
| Series E | H | 4-NO₂ | Reduced Potency | Electron-withdrawing groups on the phenyl ring can be detrimental to activity. |
Data is representative and compiled from trends observed in the cited literature.[6][7]
Key Takeaways from SAR:
-
Benzamide Substitution is Critical: The nature and position of substituents on the benzamide ring dramatically influence biological activity. The 5-position appears to be a key interaction point.
-
Iodine is a Favorable Substituent: The significant potency boost from a 5-iodo substituent suggests it may occupy a specific hydrophobic pocket or engage in halogen bonding within the tubulin binding site.[6]
Section 5: Future Directions and Broader Potential
While the antitubulin activity of this compound derivatives is well-established, the scaffold's potential extends far beyond this single mechanism. The ynamide warhead is versatile and can be directed toward other targets containing reactive nucleophiles.
-
Kinase Inhibition: Many successful covalent kinase inhibitors, such as ibrutinib (BTK inhibitor) and dacomitinib (EGFR inhibitor), utilize an acrylamide warhead to target a cysteine residue in the active site.[2][3] The this compound scaffold could be adapted to target these same kinases, potentially offering a different reactivity profile and overcoming resistance mutations.
-
Targeting Other Enzymes: The scaffold could be explored for inhibiting other enzyme classes, such as proteases or deacetylases, that have nucleophilic residues in their active sites.
-
PROTACs and Chemical Probes: The ynamide group can serve as a reactive handle for conjugation, making it useful in the development of Proteolysis Targeting Chimeras (PROTACs) or as a component of activity-based probes for target identification.
The this compound core is a powerful and adaptable tool in the medicinal chemist's arsenal. Its straightforward synthesis, coupled with its tunable reactivity as a covalent warhead, ensures its continued relevance in the pursuit of novel therapeutics.
References
- 1. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 2. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: Synthesis, antiproliferative activity, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
The Advent of 3-Phenylprop-2-ynamide Probes: A Technical Guide to Covalent Target Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Power of Covalent Chemistry
The exploration of the proteome to identify novel drug targets and understand complex biological pathways is a cornerstone of modern biomedical research. Small molecule probes have become indispensable tools in this endeavor, enabling the interrogation of protein function with high specificity and temporal control. Among the various classes of chemical probes, those that form covalent bonds with their targets offer unique advantages, including increased potency, prolonged duration of action, and the ability to overcome drug resistance. This guide provides a comprehensive overview of the development and application of 3-phenylprop-2-ynamide-based molecular probes, a novel class of electrophilic "warheads" that selectively target acidic amino acid residues, opening new avenues for covalent inhibitor design and target identification.
Historically, the design of covalent inhibitors has predominantly focused on targeting nucleophilic residues such as cysteine and lysine. However, the ynamide functional group has emerged as a versatile and powerful tool for expanding the landscape of covalent drug discovery.[1][2] This guide will delve into the synthesis, mechanism of action, and practical application of this compound probes, providing researchers with the foundational knowledge and detailed protocols to leverage this innovative technology in their own laboratories.
The Ynamide Warhead: A New Frontier in Covalent Probes
The this compound scaffold serves as a unique electrophilic warhead that demonstrates a remarkable reactivity towards the carboxyl groups of aspartate and glutamate residues within proteins.[1][2] This reactivity is a departure from traditional covalent modifiers and provides a means to target a different subset of the proteome. The inherent stability of the ynamide group, coupled with its specific reactivity profile, makes it an attractive moiety for the design of highly selective molecular probes.
Mechanism of Covalent Modification
The covalent modification of a target protein by a this compound probe proceeds through a specific chemical reaction with the carboxylic acid side chains of aspartate or glutamate residues. The reaction is initiated by the nucleophilic attack of the carboxylate group on the ynamide's electrophilic alkyne. This leads to the formation of a stable covalent adduct, effectively and irreversibly labeling the target protein.[1]
References
Application Note: Scalable Synthesis of 3-Phenylprop-2-ynamide for Pharmaceutical and Research Applications
Abstract
3-Phenylprop-2-ynamide is a valuable building block in medicinal chemistry and materials science, frequently incorporated into complex bioactive molecules and functional materials. The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges related to safety, cost-effectiveness, and process robustness. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on scalable and efficient methods for the synthesis of this compound. We present a comparative analysis of key synthetic routes, detailing optimized protocols, mechanistic insights, and critical scale-up considerations. The focus is on robust methodologies that utilize readily available starting materials and prioritize process safety and efficiency.
Introduction: Significance and Synthetic Challenges
Ynamides are a unique class of alkynes activated by an adjacent nitrogen atom, making them versatile intermediates in organic synthesis.[1][2] Specifically, this compound serves as a precursor for various heterocyclic compounds, including 2-pyridones and other structures of pharmaceutical interest.[3] While numerous methods exist for amide bond formation, their applicability to large-scale production is often limited by factors such as hazardous reagents, expensive catalysts, extensive purification requirements, or poor atom economy.[]
The primary challenge in scaling up the synthesis of this compound lies in identifying a synthetic route that is not only high-yielding but also operationally simple, safe, and economically viable. This guide focuses on strategies that begin with phenylacetylene, a readily available and cost-effective starting material.
Retrosynthetic Analysis and Strategy Selection
The synthesis of this compound can be approached through several strategic disconnections. The most practical routes for scale-up originate from phenylacetylene and converge on the formation of the amide bond from a phenylpropiolic acid derivative.
Figure 1: Key retrosynthetic pathways for this compound starting from phenylacetylene.
Based on this analysis, the most promising and robust strategy for scale-up involves two key transformations:
-
Carboxylation of Phenylacetylene: The formation of phenylpropiolic acid from phenylacetylene using carbon dioxide. This step is highly atom-economical.
-
Amidation of Phenylpropiolic Acid: The conversion of the carboxylic acid to the primary amide. This can be achieved through several methods, each with distinct advantages and disadvantages for large-scale operations.
This guide will detail protocols for the amidation step via an acyl chloride intermediate, a classic and high-yielding method, and discuss the alternative of direct amidation using coupling agents.
Key Synthetic Routes & Mechanistic Insights
Route 1: Carboxylation of Phenylacetylene
The direct carboxylation of terminal alkynes with CO2 is an efficient method for producing propiolic acids.[5] This transformation can be catalyzed by various transition metals, with silver and copper complexes showing particular promise.[6][7] The reaction typically involves the in situ formation of a metal acetylide, which then acts as a nucleophile, attacking CO2.
For scale-up, a critical consideration is the choice of base and solvent system to ensure high conversion and minimize side reactions. The use of a strong, non-nucleophilic base is essential to deprotonate the alkyne without competing in the reaction.
Route 2: Amidation via Phenylpropioloyl Chloride
This is one of the most reliable and high-yielding methods for synthesizing amides from carboxylic acids.[] The reaction proceeds in two distinct steps:
-
Activation of the Carboxylic Acid: Phenylpropiolic acid is converted to the highly reactive phenylpropioloyl chloride using an activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The mechanism involves the formation of a highly electrophilic intermediate that is readily displaced by the chloride ion. The choice of reagent is critical at scale; thionyl chloride is often preferred for its lower cost, and its byproducts (SO₂ and HCl) are gaseous, which simplifies removal.
-
Ammonolysis: The acyl chloride is then reacted with an ammonia source, typically aqueous or gaseous ammonia, or ammonium hydroxide. The reaction is a nucleophilic acyl substitution and is generally very fast and exothermic.[] Careful temperature control is paramount during scale-up to prevent side reactions and ensure safety.
Alternative: Direct Amidation with Coupling Reagents
Directly converting the carboxylic acid to the amide without isolating an acyl chloride intermediate is an attractive alternative that can improve the safety profile of the process. This is achieved using coupling reagents like carbodiimides (e.g., DCC, EDCI) or uronium salts (e.g., HATU, HBTU).[]
While these reagents are highly effective and common in medicinal chemistry, their high cost, poor atom economy, and the generation of stoichiometric byproducts (e.g., ureas) that require removal can make them less suitable for large-scale, cost-sensitive manufacturing.
Detailed Protocols and Process Optimization
The following protocols are designed to be robust and scalable. Researchers should first perform a thorough safety assessment before implementing them at a larger scale.
Protocol 1: Scalable Two-Step Synthesis of this compound
This protocol describes the synthesis starting from phenylpropiolic acid, which can be prepared via the carboxylation of phenylacetylene.
Step A: Synthesis of Phenylpropioloyl Chloride
Figure 2: Workflow for the preparation of phenylpropioloyl chloride.
Methodology:
-
Reaction Setup: In a well-ventilated fume hood, charge a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber (for HCl and SO₂) with phenylpropiolic acid (1.0 equiv) and a suitable solvent like toluene (5-10 volumes).
-
Reagent Addition: Slowly add thionyl chloride (1.2-1.5 equiv) to the stirred suspension at room temperature. The addition is exothermic and results in gas evolution.
-
Reaction: Heat the mixture to 70-80 °C and maintain for 2-4 hours. Monitor the reaction for completion by quenching a small aliquot with methanol and analyzing for the disappearance of the starting acid by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 40-50 °C. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude phenylpropioloyl chloride is typically used directly in the next step without further purification. Caution: This intermediate is moisture-sensitive.
Step B: Ammonolysis to form this compound
Methodology:
-
Reaction Setup: Cool a reactor containing concentrated ammonium hydroxide (28-30%, 5-10 equiv) to 0-5 °C using an ice bath.
-
Reagent Addition: Dissolve the crude phenylpropioloyl chloride from Step A in a water-immiscible solvent like dichloromethane or toluene. Add this solution dropwise to the cold, vigorously stirred ammonium hydroxide solution, ensuring the internal temperature does not exceed 10 °C. A precipitate will form immediately.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.
-
Isolation: Filter the solid product and wash the filter cake sequentially with cold water to remove ammonium salts, followed by a cold, non-polar solvent (e.g., hexanes) to remove non-polar impurities.
-
Purification: Dry the crude product under vacuum. The purity is often high (>95%). If required, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/heptane.
Process Parameter Comparison and Scale-Up Considerations
When scaling up synthesis, the choice of methodology has significant implications for cost, safety, and throughput.
Table 1: Comparison of Amidation Methods for Scale-Up
| Feature | Method A: Acyl Chloride | Method B: Coupling Reagent (e.g., CDI) |
| Reagents | Phenylpropiolic acid, SOCl₂, NH₄OH | Phenylpropiolic acid, CDI, NH₃ source |
| Typical Yield | High (>85% over two steps) | Good to High (70-90%) |
| Scalability Pros | Low-cost reagents (SOCl₂). Gaseous byproducts are easily removed. High throughput. | Milder reaction conditions. Avoids handling corrosive SOCl₂. |
| Scalability Cons | Requires handling of highly corrosive and toxic SOCl₂. Exothermic ammonolysis requires careful thermal management. | High cost of coupling reagents. Generates solid waste (e.g., imidazole) that must be removed. Lower atom economy. |
| Cost Factor | Low | High |
Key Scale-Up Considerations:
-
Thermal Safety: The ammonolysis of phenylpropioloyl chloride is highly exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is crucial before attempting a large-scale reaction to design adequate cooling capacity and prevent thermal runaway.
-
Reagent Handling: Handling thionyl chloride and gaseous byproducts (HCl, SO₂) requires specialized equipment, including scrubbers and corrosion-resistant reactors.
-
Crystallization vs. Chromatography: For purification at scale, column chromatography is generally not feasible. Developing a robust crystallization procedure is essential for achieving high purity and good recovery. This involves screening various solvent systems and optimizing cooling profiles.
-
Process Analytical Technology (PAT): Implementing in-line monitoring tools (e.g., FTIR) can provide real-time data on reaction progress, ensuring consistency and safety across batches.
-
Kinetic vs. Thermodynamic Control: While the described reactions are generally fast and proceed to the thermodynamically stable amide product, it is important to ensure sufficient reaction time and temperature to drive the reaction to completion and avoid the isolation of unstable intermediates.[8][9]
Conclusion
The synthesis of this compound can be effectively scaled up using a two-step process involving the conversion of phenylpropiolic acid to its acyl chloride, followed by ammonolysis. This method is high-yielding, utilizes cost-effective reagents, and is amenable to industrial production, provided that appropriate engineering and safety controls are implemented. While direct amidation with coupling reagents offers a milder alternative, its application at a large scale is often limited by economic and environmental factors. The protocols and considerations outlined in this guide provide a solid foundation for developing a safe, robust, and efficient manufacturing process for this important chemical intermediate.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Advanced Purification Techniques for 3-Phenylprop-2-ynamide: An Application Guide
For correspondence: [email protected]
Introduction: The Critical Role of Purity in Ynamide Chemistry
3-Phenylprop-2-ynamide, a member of the versatile ynamide class of compounds, is a valuable building block in organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the nitrogen atom directly attached to an alkyne, make it a powerful reagent in a variety of chemical transformations.[1] The efficacy and reproducibility of these reactions, particularly in the context of drug development and materials science, are intrinsically linked to the purity of the starting ynamide. Trace impurities can lead to unpredictable reaction outcomes, decreased yields, and the formation of unwanted byproducts, complicating downstream processes and analyses.
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing in-depth protocols and the underlying scientific principles for the advanced purification of this compound. We will explore robust methods, including flash column chromatography and recrystallization, to achieve high levels of purity essential for demanding applications. The protocols are presented with a focus on not just the procedural steps, but the rationale behind experimental choices, ensuring a deep understanding of the purification strategies.
Physicochemical Properties: A Foundation for Purification Strategy
A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties. While extensive experimental data for this compound is not widely published, its structure (Figure 1) allows for the prediction of its general behavior.
Figure 1. Chemical Structure of this compound (CAS 7223-30-5).[2][3]
-
Polarity: The presence of the amide functional group imparts a degree of polarity to the molecule. However, the phenyl ring and the alkyne moiety contribute to its nonpolar character. This intermediate polarity suggests that it will be soluble in a range of organic solvents.
-
Solubility: Based on the principle of "like dissolves like," this compound is expected to be soluble in moderately polar solvents like dichloromethane, ethyl acetate, and acetone, and less soluble in nonpolar solvents such as hexanes or highly polar solvents like water.[4]
-
Stability: Ynamides are generally stable enough to withstand standard purification techniques like silica gel chromatography.[5] However, prolonged exposure to acidic conditions on silica gel can sometimes lead to degradation, a factor to consider during chromatographic purification.[6]
These properties are pivotal in selecting the appropriate purification technique and the specific conditions to be employed.
Purification Workflow: A Strategic Approach
A typical workflow for the purification of this compound following its synthesis is outlined below. The choice between chromatography and recrystallization will depend on the nature and quantity of the impurities, as well as the desired final purity.
Caption: General workflow for the purification of this compound.
Flash Column Chromatography: A Versatile Purification Method
Flash column chromatography is a highly effective technique for separating compounds with different polarities.[7][8] For this compound, normal-phase chromatography using silica gel is a common and effective approach.
Principle of Separation
In normal-phase chromatography, a polar stationary phase (silica gel) is used with a nonpolar mobile phase (eluent). Compounds in the mixture are separated based on their differential adsorption to the silica gel and solubility in the eluent. More polar compounds will have a stronger interaction with the silica gel and will elute later, while less polar compounds will travel through the column more quickly.
Protocol 1: Flash Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[9]
-
Hexanes (or heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for flash chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.2-0.4.[10]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[10]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to initiate the flow.[9]
-
Collect fractions in separate test tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Table 1: Troubleshooting Flash Column Chromatography
| Issue | Potential Cause | Suggested Solution |
| Co-elution of Impurities | Similar polarity of product and impurity. | Optimize the solvent system with a shallower gradient or try a different solvent mixture. |
| Streaking or Tailing on TLC | Compound is too polar for the solvent system or interacting strongly with the silica. | Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds).[10] |
| Product Degradation on Column | Acidity of the silica gel. | Deactivate the silica gel by pre-washing with a solvent mixture containing a small amount of triethylamine.[10] |
Recrystallization: The Art of Crystal Purification
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.[11][12] The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.
Principle of Recrystallization
An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.
Protocol 2: Recrystallization of this compound
Materials:
-
Crude this compound (as a solid)
-
A selection of organic solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Screening:
-
Place a small amount of the crude solid into several test tubes.
-
Add a small amount of a different solvent to each test tube and observe the solubility at room temperature.
-
Heat the test tubes with insoluble or sparingly soluble solids to the boiling point of the solvent and observe if the solid dissolves.
-
A good solvent will show low solubility at room temperature and high solubility when hot.
-
-
Recrystallization:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent and heat the mixture to a gentle boil.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If using a solvent pair (e.g., ethanol/water), dissolve the solid in the "good" solvent (ethanol) and then add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy. Reheat to clarify.[13]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
-
Table 2: Common Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good for many organic compounds; can be used in a solvent pair with water. |
| Isopropanol | 82 | Polar | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Moderately Polar | A versatile solvent for a range of polarities. |
| Toluene | 111 | Nonpolar | Good for less polar compounds; higher boiling point requires care. |
| Hexanes | ~69 | Nonpolar | Often used for nonpolar compounds or as the "poor" solvent in a solvent pair. |
| Water | 100 | Very Polar | Suitable for highly polar organic compounds. |
Purity Assessment: Validating Purification Success
Following purification, it is essential to assess the purity of the this compound. A combination of analytical techniques should be employed to confirm the identity and purity of the final product.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful tool for determining the purity of organic compounds. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid for better peak shape.[14] The purity is determined by the area percentage of the main peak in the chromatogram.
Caption: A simplified workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the purified compound and for detecting any remaining impurities. The spectrum of pure this compound should show the expected signals with the correct chemical shifts and integration values.
Expected ¹H NMR Signals (Predicted):
-
Aromatic protons (phenyl group): ~7.2-7.6 ppm
-
Amide proton (NH): Broad singlet, variable chemical shift
-
Acetylenic proton: ~3.0-3.5 ppm
Melting Point Analysis
A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities will typically broaden and depress the melting point.
Conclusion
The successful application of this compound in research and development is highly dependent on its purity. This guide has provided detailed protocols for the purification of this important ynamide using flash column chromatography and recrystallization. By understanding the principles behind these techniques and by carefully selecting the appropriate conditions, researchers can consistently obtain high-purity material, leading to more reliable and reproducible scientific outcomes. The final purity should always be rigorously assessed using a combination of analytical methods to ensure the quality of the compound for its intended use.
References
- 1. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 7223-30-5 [chemicalbook.com]
- 3. Phenylpropiolamide [webbook.nist.gov]
- 4. 3-Phenylprop-2-en-1-amine | C9H11N | CID 20369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prep and characterization of a phenylprop-2-en-1-one compound [wisdomlib.org]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Purification [chem.rochester.edu]
- 11. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 12. Recrystallization of salicylamide using a batch supercritical antisolvent process | Semantic Scholar [semanticscholar.org]
- 13. basjsci.edu.iq [basjsci.edu.iq]
- 14. 3-Phenylprop-2-enal | SIELC Technologies [sielc.com]
Application Notes & Protocols: 3-Phenylprop-2-ynamide as a Versatile Scaffold for Bumped Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and pharmacology.
Objective: This document provides a comprehensive technical guide on leveraging the 3-phenylprop-2-ynamide scaffold for the rational design and development of "bumped" kinase inhibitors (BKIs). It covers the underlying scientific principles, detailed synthetic and biological evaluation protocols, and data interpretation strategies to guide researchers in this domain.
Introduction: The Challenge of Kinase Selectivity and the Rise of the Bumped Approach
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes and represent one of the most important classes of drug targets.[1] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity. Lack of selectivity can lead to off-target effects and associated toxicities.
A powerful strategy to overcome this is the "bumped kinase inhibitor" (BKI) approach.[2] This method exploits a natural structural variance in the ATP-binding pocket governed by a single amino acid known as the gatekeeper residue .[3][4][5] Most human kinases possess a large or medium-sized gatekeeper (e.g., methionine, leucine, threonine), which restricts the size of the binding pocket.[6] However, a subset of kinases, particularly in parasites like Toxoplasma gondii and Cryptosporidium parvum, feature a small gatekeeper residue (e.g., glycine or alanine).[2][7][8]
This size difference creates a unique hydrophobic pocket in the small-gatekeeper kinases that is absent in their large-gatekeeper counterparts. The BKI strategy involves designing an inhibitor with a "bump"—a bulky functional group—that is sterically tailored to fit exclusively into this unique pocket. The result is a highly selective inhibitor that potently binds the target kinase while sparing host kinases, offering a promising therapeutic window.[9][10]
The this compound core has emerged as a privileged scaffold for BKI development due to its favorable chemical and structural properties, providing a rigid and tunable framework for the precise placement of the required "bump."
PART 1: The this compound Scaffold: Rationale and Synthesis
Causality Behind Scaffold Selection
The this compound scaffold is not an arbitrary choice. Its utility is rooted in its distinct structural components, each serving a strategic purpose in kinase inhibition:
-
Phenyl Ring: Serves as a primary anchoring group within the adenine-binding region of the ATP pocket and acts as the ideal attachment point for the crucial "bump" moiety. Modifications here directly influence selectivity.
-
Rigid Alkyne Linker: This triple bond provides a rigid, linear spacer that projects the phenyl group and its "bump" deep into the binding pocket with a defined trajectory. This rigidity minimizes conformational entropy loss upon binding, contributing favorably to binding affinity.
-
Amide Moiety: The N-H and carbonyl groups act as key hydrogen bond donors and acceptors, respectively. They typically form critical interactions with the "hinge" region of the kinase, a conserved motif that connects the N- and C-lobes of the enzyme, mimicking the binding of the adenine portion of ATP.
Caption: Key functional components of the this compound scaffold.
Protocol: General Synthesis of the this compound Core
This protocol describes a standard and reliable method for synthesizing the core scaffold via amide coupling.
Materials:
-
Phenylpropiolic acid (or a substituted variant)
-
Amine of interest (R-NH2)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)
-
Standard workup and purification reagents (Ethyl acetate, 1N HCl, saturated NaHCO3, brine, anhydrous MgSO4, silica gel for chromatography)
Procedure:
-
Acid Activation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve phenylpropiolic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling agent HATU (1.1 eq) and the base DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes. A color change may be observed, indicating the formation of the activated ester. Self-Validation Check: The formation of the active ester is the critical step. Incomplete activation will lead to low yields. Ensure all reagents are anhydrous.
-
Amine Addition: To the activated acid solution, add the desired amine (1.05 eq) dissolved in a minimal amount of anhydrous DMF.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated NaHCO3 (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
PART 2: A Rational Workflow for BKI Development
The development of a selective BKI is an iterative process that integrates chemical synthesis with rigorous biological evaluation.
Caption: Iterative workflow for the development of bumped kinase inhibitors.
Target Identification and Validation
The foundational step is identifying a kinase of interest that possesses a small gatekeeper residue. This is often accomplished through bioinformatic analysis of kinase sequences. Parasitic kinases, such as Calcium-Dependent Protein Kinase 1 (CDPK1) from T. gondii (Gly gatekeeper) or C. parvum, are prime targets because their small gatekeepers are a clear point of divergence from the host (human) kinome.[8][9][11]
To validate that a scaffold can function as a BKI for a specific target, a common technique is to use engineered cell lines or recombinant proteins:
-
Target Kinase: The wild-type kinase with the small gatekeeper.
-
Control Kinase: The same kinase where the small gatekeeper has been mutated to a large one (e.g., Glycine to Methionine). A true BKI should be potent against the target kinase and significantly less potent (or inactive) against the control.[7]
PART 3: Biochemical Evaluation Protocols
Biochemical assays are the first step in quantifying the inhibitory activity and selectivity of newly synthesized compounds.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a generic, high-throughput fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50). Many commercial kits are available (e.g., LanthaScreen™, Z'-LYTE™).[12]
Principle: The assay measures the phosphorylation of a specific peptide substrate by the target kinase. Inhibition of the kinase results in a decreased signal.
Materials:
-
Recombinant target kinase (e.g., CpCDPK1) and control kinase (e.g., CpCDPK1 G->M mutant).
-
Fluorescently labeled peptide substrate.
-
ATP.
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a detergent like Brij-35).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Stop solution (contains EDTA to chelate Mg²⁺ and halt the kinase reaction).
-
384-well assay plates.
-
Plate reader capable of measuring the specific fluorescence signal.
Procedure:
-
Compound Plating: Create a serial dilution of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).
-
Dispense a small volume (e.g., 50 nL) of the serially diluted compounds into the 384-well assay plates. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and the peptide substrate in the assay buffer. Add this mix to the wells containing the compounds.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase, as IC50 values are dependent on ATP concentration.[13] Add the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). Self-Validation Check: The reaction should be stopped within the linear range of product formation. A time-course experiment should be performed during assay development to determine this range.
-
Reaction Termination: Add the EDTA-containing stop solution to all wells.
-
Signal Development: Allow the plate to incubate for the required time for the detection reagents to work (as per the specific assay kit instructions).
-
Data Acquisition: Read the plate on a compatible fluorescence plate reader.
-
Data Analysis: Convert the raw fluorescence data to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Biochemical Potency and Selectivity
Results should be organized to clearly demonstrate the "bumped" effect. The selectivity index (SI) is a key metric.
| Compound ID | R1 ('Bump') | Target Kinase IC50 (nM) [Small Gatekeeper] | Control Kinase IC50 (nM) [Large Gatekeeper] | Selectivity Index (SI) [Control IC50 / Target IC50] |
| Scaffold-01 | -H | 5,200 | 8,500 | 1.6 |
| BKI-01 | -OCH3 | 850 | >20,000 | >23 |
| BKI-02 | -CF3 | 450 | >20,000 | >44 |
| BKI-03 | -c-propyl | 15 | >20,000 | >1,333 |
| BKI-04 | -Ph | 25 | 1,500 | 60 |
This table illustrates that adding a small cyclopropyl "bump" (BKI-03) dramatically increases potency against the target kinase while maintaining inactivity against the control, demonstrating a highly successful BKI design.
PART 4: Cellular and In Vivo Evaluation
Confirming that biochemical activity translates into a biological effect in a relevant system is a critical step in drug development.[1]
Protocol: Cellular Target Engagement (Phospho-Flow Cytometry)
This protocol assesses if an inhibitor blocks the phosphorylation of a known downstream substrate of the target kinase within intact cells.
Materials:
-
Relevant cell line (e.g., host cells infected with the parasite expressing the target kinase).
-
Activator of the signaling pathway (if necessary).
-
Test compounds.
-
Cell culture medium.
-
Fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., ice-cold 90% methanol).
-
Primary antibody against the phosphorylated substrate (e.g., Phospho-Substrate-X Ser123).
-
Fluorescently-labeled secondary antibody.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the BKI for a predetermined time (e.g., 1-2 hours).
-
Pathway Activation: If the pathway is not basally active, stimulate the cells with an appropriate activator for a short period (e.g., 15 minutes).
-
Fixation: Immediately after stimulation, fix the cells by adding paraformaldehyde directly to the medium. Incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells and then add ice-cold methanol to permeabilize them. This step is crucial for allowing the antibodies to access intracellular targets. Incubate on ice for 30 minutes.
-
Staining: Wash the cells to remove the methanol. Add the primary antibody diluted in a staining buffer (e.g., PBS with 1% BSA) and incubate for 1 hour.
-
Wash the cells and add the fluorescently-labeled secondary antibody. Incubate for 30-45 minutes, protected from light.
-
Analysis: Wash the cells, resuspend them in FACS buffer, and analyze them on a flow cytometer. The geometric mean fluorescence intensity (MFI) of the phospho-signal is quantified.
-
Data Interpretation: A dose-dependent decrease in the MFI of the phosphorylated substrate indicates successful target engagement by the inhibitor in the cellular environment.
Data Summary: From Bench to Pre-clinical
A summary table is essential for tracking the progress of lead compounds through the discovery pipeline.
| Compound ID | Target IC50 (nM) | Kinome SI (at 1µM) | Cellular EC50 (nM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/EC50) |
| BKI-03 | 15 | >100 | 55 | >50 | >900 |
| BKI-04 | 25 | 15 | 80 | 5.2 | 65 |
This data shows that while both compounds are biochemically potent, BKI-03 has a much better selectivity and safety profile (Therapeutic Index), making it the superior candidate to advance into in vivo models.[14]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. pnas.org [pnas.org]
- 5. “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger | Technology Networks [technologynetworks.com]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. Bumped Kinase Inhibitors Inhibit both Toxoplasma gondii MAPKL1 and CDPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BUMPED KINASE INHIBITORS: NOVEL THERAPEUTICS FOR CRYPTOSPORIDIOSIS&TOXOPLASMOSIS | National Agricultural Library [nal.usda.gov]
- 9. Bumped Kinase Inhibitor 1294 Treats Established Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Bumped Kinase Inhibitors Are Safe and Effective Therapeutics in the Calf Clinical Model for Cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. crossfire-oncology.com [crossfire-oncology.com]
- 14. Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
strategies to improve yield in 3-Phenylprop-2-ynamide synthesis
Welcome to the technical support resource for the synthesis of 3-Phenylprop-2-ynamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies, answers to frequently asked questions (FAQs), and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity.
This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. Achieving an efficient and high-yielding synthesis is crucial for advancing research and development. This guide focuses on the two most prevalent synthetic strategies: the direct amidation of 3-phenylpropiolic acid and the Sonogashira cross-coupling reaction.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Strategy 1: Direct Amidation of 3-Phenylpropiolic Acid
This is the most straightforward approach, involving the coupling of 3-phenylpropiolic acid with an amine source, typically using a coupling agent.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for converting a carboxylic acid like 3-phenylpropiolic acid into an amide? There are several reliable methods. The most common involve:
-
Activation with Coupling Reagents: Using agents like carbodiimides (DCC, EDCI), uronium/phosphonium salts (HATU, HBTU, PyBOP), or N,N'-Carbonyldiimidazole (CDI) to activate the carboxylic acid for nucleophilic attack by an amine.[]
-
Conversion to an Acid Halide: Reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acid chloride, which then readily reacts with an amine.[] This method is often high-yielding but can be harsh for sensitive substrates.
-
Direct Thermal or Catalytic Amidation: Heating the carboxylic acid with an amine source, sometimes with a catalyst like a zirconium compound, can directly form the amide bond by eliminating water.[2]
Q2: Which coupling agent should I choose? The choice depends on your substrate's sensitivity, desired reaction conditions, and cost.
-
Carbodiimides (EDCI): EDCI (with an additive like HOBt or DMAP) is cost-effective and the byproducts are water-soluble, simplifying workup. However, it can lead to racemization in chiral substrates and the formation of N-acylurea byproducts.
-
Uronium/Phosphonium Salts (HATU, PyBOP): These are highly efficient, faster, and less likely to cause racemization.[] They are excellent for sterically hindered substrates or less nucleophilic amines but are more expensive.
-
CDI: This reagent is mild and effective, forming an imidazolide intermediate. The byproducts are imidazole and CO₂, which are easily removed.
Q3: My starting amine is in the form of a hydrochloride salt. Can I use it directly? No, the amine must be in its free base form to be nucleophilic. If you are using an amine hydrochloride salt, you must add at least one extra equivalent of a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) to neutralize the salt before adding it to the reaction.
Troubleshooting Common Issues
Problem: My reaction shows low or no conversion to the amide product.
-
Possible Cause 1: Inactive Coupling Reagent.
-
Explanation: Many coupling reagents, especially carbodiimides and uronium salts, are moisture-sensitive. Over time, they can hydrolyze, rendering them ineffective.
-
Solution: Use a fresh bottle of the coupling reagent or one that has been stored properly under an inert atmosphere in a desiccator. Always handle these reagents quickly in a dry environment.
-
-
Possible Cause 2: Insufficient Nucleophilicity of the Amine.
-
Explanation: If your amine source is a weak nucleophile (e.g., an aniline with electron-withdrawing groups), the reaction may be sluggish. The activated carboxylic acid intermediate may decompose before the amine can react.
-
Solution: Switch to a more powerful coupling reagent like HATU, which is known to be effective for challenging couplings.[] Alternatively, increasing the reaction temperature or using a more polar solvent like DMF could enhance the reaction rate.
-
-
Possible Cause 3: Incorrect Stoichiometry or Order of Addition.
-
Explanation: The order of reagent addition is critical. For most coupling reactions, the carboxylic acid is pre-activated with the coupling agent before the amine is introduced. Adding all components at once can lead to side reactions and decomposition of the coupling agent.
-
Solution: Follow a stepwise protocol. Dissolve the 3-phenylpropiolic acid and the coupling agent (and additives like HOBt, if used) in an anhydrous solvent. Stir for 15-30 minutes to allow for the formation of the activated intermediate. Then, add the amine (as a free base) to the mixture.
-
Problem: I am observing a significant amount of a byproduct that is difficult to separate from my desired amide.
-
Possible Cause: N-acylurea byproduct formation (with DCC/EDCI).
-
Explanation: The O-acylisourea active intermediate formed with carbodiimide reagents can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which consumes your starting material and is often difficult to remove via chromatography.
-
Solution:
-
Add an Intercepting Agent: Including additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can trap the O-acylisourea intermediate to form an activated ester, which is less prone to rearrangement and more reactive towards the amine.
-
Change Coupling Agent: Switch to a uronium or phosphonium salt (e.g., HATU, PyBOP) that does not form this type of byproduct.[]
-
-
Strategy 2: Sonogashira Coupling Approaches
The Sonogashira coupling is a powerful cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper.[3] While not a direct route to this compound, it is a key strategy for synthesizing derivatives where the amide functionality is introduced before or after the coupling. For this guide, we will focus on troubleshooting the core Sonogashira reaction itself.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a Sonogashira coupling? A typical Sonogashira reaction requires:
-
Palladium Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂ or from a Pd(0) complex like Pd(PPh₃)₄.[4]
-
Copper (I) Co-catalyst: Typically Copper(I) iodide (CuI).
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), which also often serves as the solvent.[5]
-
Substrates: A terminal alkyne (e.g., phenylacetylene) and an aryl/vinyl halide or triflate.
-
Inert Atmosphere: The reaction is sensitive to oxygen.
Q2: Can I run the reaction without the copper co-catalyst? Yes, copper-free Sonogashira reactions are well-established and are often preferred to avoid the primary side reaction: the copper-catalyzed homocoupling of the alkyne (Glaser coupling).[4][5] These reactions typically require a different ligand set for the palladium catalyst and may need slightly higher temperatures or a stronger base.
Q3: What is the reactivity order for the halide partner? The reactivity of the aryl or vinyl halide greatly influences the reaction conditions. The general trend from most to least reactive is: I > OTf > Br >> Cl.[5] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating. Aryl chlorides are generally very challenging and require specialized catalysts.[6][7]
Troubleshooting Common Issues
Problem: The reaction is not working at all, and I am recovering my starting materials.
-
Possible Cause 1: Inactive Catalyst.
-
Explanation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ. Oxygen can interfere with this process and oxidize the phosphine ligands or the Pd(0) itself, leading to catalyst decomposition. This is often indicated by the formation of a black precipitate ("palladium black").[5][8]
-
Solution:
-
Degas Rigorously: Ensure your solvent, base, and reaction vessel are thoroughly degassed. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[8]
-
Use Fresh Reagents: Use a fresh, high-quality palladium catalyst and CuI. CuI should be a white or off-white powder; if it is green or brown, it has likely oxidized and should not be used.[5]
-
-
-
Possible Cause 2: Low Reaction Temperature for the Halide.
-
Explanation: The oxidative addition of the aryl halide to the Pd(0) center is the rate-limiting step. If you are using a less reactive halide, like an aryl bromide, room temperature may be insufficient.[6]
-
Solution: Increase the reaction temperature. For aryl bromides, temperatures between 50-100 °C are common. If using a low-boiling solvent like THF, consider switching to a higher-boiling one like DMF, dioxane, or toluene, or conduct the reaction in a sealed tube.[6]
-
Problem: My TLC is messy, showing multiple spots, including a major byproduct.
-
Possible Cause: Alkyne Homocoupling (Glaser Coupling).
-
Explanation: This is the most common side reaction in copper-catalyzed Sonogashira couplings. It involves the oxidative dimerization of your terminal alkyne to form a diyne. It is promoted by the presence of oxygen and an excess of the copper catalyst.[5]
-
Solution:
-
Ensure Anaerobic Conditions: Meticulous degassing is the best way to prevent this.
-
Reduce Copper Loading: Use the minimum effective amount of CuI (typically 5-10 mol%).
-
Use Excess Alkyne: Using a slight excess of the alkyne (e.g., 1.2-1.5 equivalents) can sometimes favor the cross-coupling reaction over homocoupling. However, a large excess can also lead to more homocoupling.[7]
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, transitioning to a copper-free method is the most effective solution.[4]
-
-
Part 2: Data & Protocols
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amidation
| Coupling Reagent | Class | Typical Conditions | Advantages | Disadvantages |
| EDCI | Carbodiimide | CH₂,Cl₂, DMF, rt | Water-soluble byproduct, cost-effective | Risk of N-acylurea byproduct, potential for racemization |
| HATU | Uronium Salt | DMF, DIPEA, rt | High efficiency, fast, low racemization | Expensive, byproduct removal can be tricky |
| PyBOP | Phosphonium Salt | CH₂,Cl₂, DMF, TEA, rt | Good for hindered substrates | Can be moisture-sensitive, relatively expensive |
| SOCl₂ | Acid Halide Precursor | Toluene or neat, reflux | High yield, inexpensive reagent | Harsh conditions, generates HCl gas, not for sensitive molecules |
Experimental Protocols
Protocol 1: Synthesis of this compound via EDCI/HOBt Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
3-Phenylpropiolic acid (1.0 equiv)
-
Ammonium chloride (NH₄Cl) (1.1 equiv)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (1-Hydroxybenzotriazole) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Anhydrous DMF (Dimethylformamide) (0.2 M)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 3-phenylpropiolic acid (1.0 equiv), ammonium chloride (1.1 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv).
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 equiv) to the stirred suspension. The extra equivalent is to free-base the ammonium chloride.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Protocol 2: General Procedure for a Sonogashira Cross-Coupling
This protocol is for the coupling of an aryl bromide with phenylacetylene and serves as a model for troubleshooting the core reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.06 equiv)
-
Triethylamine (TEA) (Anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol %), and CuI (6 mol %).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed, anhydrous triethylamine via syringe.
-
Add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 3: Visualizations
Diagrams
Caption: Overview of the two primary synthetic strategies.
Caption: A decision-making workflow for troubleshooting.
References
Technical Support Center: Troubleshooting Side Reactions in Propiolamide Formation
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of propiolamides. The unique electronic properties of the propioloyl moiety, while valuable, introduce specific challenges not always encountered in standard amide coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot common side reactions, ensuring the integrity and success of your synthesis.
Introduction: The Challenge of Propiolamide Synthesis
The synthesis of propiolamides involves the coupling of an amine with propiolic acid or its derivatives. The core of the challenge lies in the dual reactivity of the propioloyl group. It contains a carboxylic acid function for amide bond formation and a highly electron-deficient alkyne. This alkyne is susceptible to nucleophilic attack, particularly by the amine reagent intended for the amide coupling. Consequently, careful control of reaction conditions and thoughtful selection of reagents are paramount to maximizing the yield of the desired amide while minimizing side products.[1]
This guide is structured in a question-and-answer format to directly address the most pressing issues encountered during these experiments.
FAQ 1: My reaction yield is low, and I'm observing a major byproduct with a mass corresponding to my amine plus propiolic acid. What is happening?
This is the most common issue in propiolamide synthesis and is almost certainly due to a competing Michael addition (or conjugate addition) of your amine to the alkyne of the propiolic acid. Instead of attacking the activated carboxyl group, the amine acts as a nucleophile and attacks the β-carbon of the alkyne, leading to the formation of an enamine byproduct.[1]
Causality: Amine Nucleophilicity vs. Activated Carboxylate
The outcome of the reaction is a race between two nucleophilic attacks: the amine attacking the activated carboxylic acid (desired amide formation) and the amine attacking the alkyne (undesired Michael addition). The prevalence of the Michael addition is highly dependent on the nucleophilicity of the amine and the reaction conditions.
Troubleshooting Protocol: Suppressing Michael Addition
-
Optimize Reagent Addition Order:
-
Standard Protocol: Pre-activate the propiolic acid with the coupling agent before adding the amine. This ensures a high concentration of the activated ester, favoring the amide formation pathway.
-
Step-by-Step:
-
Dissolve propiolic acid and the coupling agent (e.g., EDC, HATU) in an appropriate anhydrous solvent (e.g., DCM, DMF).
-
If using an additive like HOBt, add it at this stage.
-
Stir the mixture at the recommended temperature (often 0 °C) for 15-30 minutes to allow for the formation of the activated intermediate.
-
Slowly add the amine (dissolved in a small amount of solvent) dropwise to the pre-activated mixture.
-
-
-
Control the Temperature:
-
Michael additions often have a higher activation energy than amide coupling. Performing the reaction at lower temperatures (e.g., starting at 0 °C or even -15 °C) can significantly slow down the rate of the conjugate addition relative to the amidation.[2]
-
-
Choice of Coupling Reagent:
-
Some coupling reagents can influence the course of the reaction. For instance, a study reported an unexpected tandem amide coupling and hydroamination (a form of Michael addition) when using the TBTU/HOBt reagent pair.[3] In such cases, switching to an alternative coupling reagent like COMU was shown to circumvent this side reaction.[3]
-
| Coupling Reagent Class | Examples | Suitability for Propiolamide Synthesis | Key Consideration |
| Carbodiimides | EDC, DCC | Good | Water-soluble byproduct (EDC) simplifies workup. Prone to racemization (See FAQ 2).[4][5] |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | Good to Excellent | Highly efficient. Be aware of potential specific side reactions (e.g., TBTU).[3][4] |
| Phosphonium Salts | PyBOP, BOP | Good | Effective, but BOP produces a carcinogenic byproduct.[4][6] |
Table 1: Comparison of common coupling reagents for propiolamide formation.
FAQ 2: My starting amine is chiral, and I'm observing significant racemization in my final product. How can I prevent this?
Racemization is a well-documented side reaction in amide bond formation, particularly when coupling N-protected amino acids or using chiral amines.[6][7] The loss of stereochemical integrity typically occurs through the formation of a planar intermediate, most commonly an oxazolone when an adjacent chiral center has an N-acyl group. For simple chiral amines, racemization can occur if the α-proton is acidic and is abstracted by a base.
Causality: The Oxazolone Mechanism and Base Effects
When using carbodiimide coupling agents, the activated carboxylic acid can cyclize to form a highly reactive oxazolone intermediate. The α-proton of this intermediate is significantly more acidic and can be abstracted by a base, leading to a planar, achiral enol intermediate. Re-protonation can occur from either face, resulting in a racemic mixture.[8][9]
Troubleshooting Protocol: Preserving Stereochemical Integrity
-
Use Additives:
-
Protocol: The most common strategy to suppress racemization, especially with carbodiimides, is the addition of nucleophilic interceptors like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
-
Mechanism: These additives react with the activated intermediate to form an active ester that is more stable than the oxazolone precursor. This active ester then reacts with the amine, largely bypassing the racemization pathway.[4]
-
Step-by-Step:
-
Dissolve the propiolic acid and 1.1 equivalents of HOBt in the reaction solvent.
-
Add 1.1 equivalents of the coupling agent (e.g., EDC).
-
Stir for 15-30 minutes at 0 °C.
-
Add the chiral amine.
-
-
-
Select Low-Racemization Coupling Reagents:
-
Phosphonium (PyBOP) and aminium (HATU, HBTU) reagents were specifically developed to offer high coupling efficiency with minimal racemization.[6] They often incorporate an HOBt or similar moiety within their structure, promoting in-situ formation of the desired active ester.
-
-
Control Base and Temperature:
-
Avoid strong, non-nucleophilic bases like triethylamine (TEA) if possible, as they can promote oxazolone formation and proton abstraction.[9] If a base is required, a hindered base like diisopropylethylamine (DIPEA) is often preferred, used in stoichiometric amounts.
-
As with other side reactions, lower temperatures are generally beneficial for minimizing racemization.[9]
-
FAQ 3: I used DCC as a coupling agent, and now I have an insoluble white solid that is difficult to remove. What is it and how can I avoid this?
The insoluble white solid is N,N'-dicyclohexylurea (DCU), the byproduct of the dicyclohexylcarbodiimide (DCC) coupling agent. While DCC is highly effective, the poor solubility of DCU in most common organic solvents is a significant drawback.[4]
Troubleshooting Protocol: Managing Coupling Agent Byproducts
-
Filtration (for DCU):
-
The primary method for removing DCU is filtration.
-
Protocol:
-
After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to further decrease the solubility of DCU.
-
Filter the mixture through a pad of Celite or a sintered glass funnel.
-
Wash the filter cake with a small amount of cold solvent to recover any trapped product.
-
Proceed with the aqueous workup of the filtrate.
-
-
-
Switch to a Water-Soluble Carbodiimide (EDC):
-
Recommendation: The most effective solution is to switch to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).
-
Advantage: EDC functions via the same mechanism as DCC, but its corresponding urea byproduct is water-soluble.[5] This allows for its easy removal during a standard aqueous workup.
-
Workup Protocol with EDC:
-
Quench the reaction mixture.
-
Dilute with an organic solvent (e.g., EtOAc, DCM).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine and the basic urea byproduct, followed by a dilute base (e.g., saturated NaHCO₃) to remove unreacted acid, and finally with brine.
-
Dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), filter, and concentrate.
-
-
References
- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tandem amide coupling and hydroamination: unexpected benzotriazole oxide addition to the propiolic acid triple bond - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Racemization - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for 3-Phenylprop-2-ynamide Reactions
Welcome to the Technical Support Center for the optimization of catalyst loading in reactions involving 3-Phenylprop-2-ynamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst optimization for this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work. Our focus is on providing not just solutions, but also the underlying scientific rationale to empower your research.
Introduction to this compound Catalysis
This compound is a valuable substrate in organic synthesis due to the unique reactivity of its ynamide functional group. The electron-donating nitrogen atom polarizes the alkyne, making it susceptible to a variety of catalytic transformations, including hydrofunctionalization, annulation, and cyclization reactions. The choice and loading of the catalyst are critical parameters that dictate reaction efficiency, selectivity, and overall success. This guide will help you troubleshoot common issues and optimize your catalyst loading for robust and reproducible results.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the optimization of catalyst loading for this compound reactions.
Issue 1: Low or No Product Yield
Question: I am not observing any significant product formation, or the yield is very low, even with a catalyst present. What are the likely causes and how can I resolve this?
Answer:
Low to no product yield is a common initial hurdle in catalytic reactions. The root cause often lies in catalyst deactivation or suboptimal reaction conditions. Let's break down the potential issues and solutions:
-
Catalyst Deactivation: This is the most frequent culprit.
-
Impurities: Cationic gold and palladium catalysts, often used for ynamide activation, are highly sensitive to impurities.[1] Halides (Cl⁻, Br⁻, I⁻), residual bases from previous steps, and even trace amounts of water or oxygen can poison the catalyst.
-
Solution: Ensure all reagents and solvents are of high purity and anhydrous. Degas solvents thoroughly using techniques like freeze-pump-thaw cycles or by sparging with an inert gas.[1] Handle catalysts and set up reactions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1]
-
-
Formation of Inactive Species: The active catalyst can be converted into an inactive form. For instance, Pd(0) catalysts can aggregate to form palladium black, which is catalytically inactive.[2]
-
Solution: If you observe a black precipitate, it's likely palladium black. This can be mitigated by using appropriate ligands to stabilize the catalyst, adjusting the temperature, and ensuring a strictly anaerobic environment.
-
-
-
Suboptimal Catalyst Loading: While counterintuitive, a higher catalyst loading does not always lead to a better yield.
-
Too Low: The catalyst concentration may be insufficient to achieve a reasonable reaction rate.
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%).
-
-
Too High: Excess catalyst can sometimes lead to side reactions or the formation of inactive dimeric species, which can inhibit the catalytic cycle.
-
Solution: If you suspect this, perform a catalyst loading screen with decreasing amounts of catalyst to find the optimal concentration.
-
-
-
Incorrect Reaction Conditions:
-
Temperature: The reaction may have a specific activation energy that is not being met.
-
Solution: Gradually increase the reaction temperature. However, be mindful that higher temperatures can also accelerate catalyst decomposition.
-
-
Solvent: The solvent plays a crucial role in catalyst stability and solubility of reagents.
-
Solution: Conduct a solvent screen with a range of polar and non-polar aprotic solvents (e.g., Dioxane, Toluene, DMF, Acetonitrile).
-
-
Issue 2: Inconsistent Reaction Rates and Poor Reproducibility
Question: I am getting variable results between batches of the same reaction. Sometimes it's fast with high yield, and other times it's sluggish and incomplete. What could be causing this inconsistency?
Answer:
Inconsistent results are often traced back to subtle variations in experimental setup and reagent quality. Here’s a checklist to ensure reproducibility:
-
Purity of Starting Materials: The purity of your this compound and other reactants can vary between batches. Trace impurities can act as catalyst poisons.
-
Solution: Use starting materials from the same batch for a series of experiments. If you switch batches, re-validate the purity. Consider purifying the starting materials if you suspect contamination.
-
-
Solvent Quality: The water and oxygen content in your solvent can fluctuate, especially if the solvent bottle has been opened multiple times.
-
Solution: Use freshly purified and degassed solvents for each reaction.[1] Avoid using solvents from bottles that have been open for an extended period.
-
-
Precise Catalyst Loading: Inaccurate measurement of the catalyst, especially at low loadings, can lead to significant variations in reaction rate.
-
Solution: Prepare a stock solution of the catalyst in a suitable anhydrous solvent and add the required volume to the reaction. This is generally more accurate than weighing very small amounts of solid catalyst for each reaction.
-
-
Stirring and Heating: Inconsistent stirring can lead to poor mixing and localized temperature gradients, affecting the reaction rate.
-
Solution: Ensure vigorous and consistent stirring for all reactions. Use a calibrated hotplate and an oil bath to maintain a stable and uniform temperature.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for my this compound reaction?
A1: The optimal catalyst loading is a balance between reaction rate, yield, and cost. A systematic approach is recommended:
-
Literature Precedent: Start with a catalyst loading reported for similar ynamide reactions. Typically, this ranges from 1 to 5 mol%.[1]
-
Screening: Perform a series of small-scale reactions with varying catalyst loadings (e.g., 0.5, 1, 2, 5, and 10 mol%).
-
Monitoring: Monitor the reaction progress over time for each loading using techniques like TLC, GC-MS, or NMR.
-
Analysis: Plot the yield versus catalyst loading to identify the point at which increasing the loading no longer provides a significant benefit in terms of rate or yield. This "plateau" often represents the optimal loading range.
Q2: Can the choice of ligand affect the optimal catalyst loading?
A2: Absolutely. The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. Bulky, electron-rich ligands can enhance catalyst stability and turnover number, often allowing for lower catalyst loadings. When changing a ligand, it is essential to re-optimize the catalyst loading.
Q3: My reaction stalls at partial conversion. Should I add more catalyst?
A3: This is a good diagnostic test. If the reaction stalls, adding a second portion of the catalyst can help determine if catalyst deactivation is the issue. If the reaction proceeds after the addition of fresh catalyst, it's a strong indication that the initial catalyst has lost its activity.[1] If the reaction does not restart, the issue may be related to product inhibition or an equilibrium process.
Q4: Are there any common side reactions with this compound that are influenced by catalyst loading?
A4: Yes, catalyst loading can influence selectivity. At higher catalyst concentrations, you might observe the formation of oligomers or polymers of the ynamide. In some annulation reactions, higher catalyst loading could favor alternative cyclization pathways, leading to a mixture of regioisomers. Careful optimization of catalyst loading is key to minimizing these side reactions.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst Loading Optimization in a Gold-Catalyzed Hydrofunctionalization of this compound
-
Preparation: In a glovebox, add this compound (1 equiv.) to five separate oven-dried reaction vials equipped with stir bars.
-
Catalyst Addition: Prepare a stock solution of the gold catalyst (e.g., IPrAuNTf₂, 0.05 M in anhydrous dichloromethane). Add the appropriate volume of the stock solution to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mol%).
-
Reactant and Solvent Addition: Add the nucleophile (e.g., an alcohol or amine, 1.2 equiv.) and anhydrous solvent (e.g., dichloromethane) to each vial to reach a final substrate concentration of 0.1 M.
-
Reaction: Seal the vials and stir the reactions at the desired temperature (e.g., room temperature or 40 °C).
-
Monitoring and Analysis: Take aliquots from each reaction at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench the aliquots and analyze by GC-MS or ¹H NMR to determine the conversion and yield.
-
Work-up: Upon completion, concentrate the reaction mixture and purify the product by flash column chromatography.
Table 1: Example Data for Catalyst Loading Optimization
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 0.5 | 24 | 35 | 30 |
| 2 | 1.0 | 24 | 75 | 72 |
| 3 | 2.0 | 12 | 98 | 95 |
| 4 | 5.0 | 8 | >99 | 96 |
| 5 | 10.0 | 8 | >99 | 95 |
This is example data and actual results may vary depending on the specific reaction.
From this data, a catalyst loading of 2.0 to 5.0 mol% appears to be optimal, providing a high yield in a reasonable timeframe.
Part 4: Visualizations
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Catalyst Loading Optimization Workflow
Caption: Workflow for optimizing catalyst loading.
References
Technical Support Center: Preventing Uncontrolled Polymerization of 3-Phenylprop-2-ynamide
Welcome to the technical support guide for handling 3-Phenylprop-2-ynamide. As a Senior Application Scientist, I understand the unique challenges this versatile reagent presents. Its terminal alkyne and amide functionalities make it highly valuable for bioconjugation, materials science, and pharmaceutical development. However, this same reactivity makes it susceptible to unwanted polymerization, leading to failed reactions, decreased yields, and purification difficulties.
This guide is designed to provide you with not just protocols, but the underlying scientific principles to diagnose, troubleshoot, and, most importantly, prevent the uncontrolled polymerization of this compound in your experiments.
Section 1: The "Why"—Understanding the Polymerization Mechanism
This compound's structure contains a highly reactive terminal alkyne. This C≡C triple bond is electron-rich and susceptible to various polymerization pathways, primarily through a free-radical mechanism.[1][2] Uncontrolled polymerization can be initiated by common laboratory conditions such as heat, UV light, residual catalysts, or the presence of oxygen.
Key polymerization pathways include:
-
Free-Radical Polymerization: The most common pathway. It is initiated by radicals from sources like peroxides (formed by solvent exposure to air), trace oxygen, or thermal energy. Once initiated, radicals propagate rapidly through the alkyne units, forming long polymer chains.
-
Transition-Metal-Catalyzed Polymerization: Residual transition metals (e.g., Palladium, Copper, Nickel) from previous synthetic steps can catalyze the coupling and polymerization of terminal alkynes.
-
Anionic Polymerization: While less common under typical reaction conditions, strong bases can deprotonate the terminal alkyne, creating an acetylide anion that can initiate polymerization.
Caption: Figure 1. Potential pathways for polymerization.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions involving this compound.
Q1: My reaction mixture became viscous, and a solid precipitated out. My NMR spectrum shows broad, undefined peaks instead of sharp signals. What happened?
A: This is a classic sign of significant polymerization. The increased viscosity is due to the formation of long-chain polymers, which may eventually precipitate if they become insoluble in the reaction solvent. In ¹H NMR, the sharp, well-defined peaks of the small molecule monomer are replaced by broad, featureless "humps" characteristic of a polymeric material.
Troubleshooting Steps:
-
Confirmation: Dissolve a small amount of your product in a suitable solvent (e.g., THF) and analyze it using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[3][4][5] GPC separates molecules by size, and the presence of a high molecular weight distribution will definitively confirm polymerization.[6][7]
-
Isolate the Cause: Review your experimental setup against the preventative measures outlined in Section 3. Did you use degassed solvents? Was the reaction run under a strictly inert atmosphere? Was the temperature too high? Was your starting material pure?
Q2: What are the most common sources of initiation, and how can I eliminate them?
A: The most common initiators are radicals, which can be introduced from several sources:
-
Atmospheric Oxygen: Oxygen can react with organic solvents, especially ethers like THF, to form explosive peroxides, which are potent radical initiators. Furthermore, oxygen itself can act as a comonomer or facilitator in certain alkyne polymerizations.[8][9][10]
-
Heat and Light: High temperatures or exposure to UV light (including direct sunlight) can provide the energy needed for the thermal self-initiation of polymerization.[11]
-
Contaminants: Impurities in reagents or solvents, or residual catalysts from previous steps, can initiate polymerization.
Elimination Strategy:
-
Purify Reagents: Ensure this compound and all other reagents are pure. If necessary, recrystallize the starting material.
-
Solvent Preparation: Use high-purity, inhibitor-free solvents. Crucially, you must degas the solvent immediately before use to remove dissolved oxygen (see Protocol 3.1).
-
Inert Atmosphere: Always perform reactions under a dry, inert atmosphere like nitrogen or argon using Schlenk line or glovebox techniques (see Protocol 3.2).[12][13]
-
Control Temperature: Run reactions at the lowest effective temperature. If heating is necessary, do so cautiously and monitor for any signs of polymerization.
-
Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil.
Q3: Which polymerization inhibitor should I use, and how much?
A: The choice of inhibitor depends on your specific reaction conditions. Inhibitors are substances that scavenge free radicals, effectively terminating the polymerization chain reaction.[14][15]
| Inhibitor | Mechanism | Typical Concentration | Key Considerations |
| BHT (Butylated Hydroxytoluene) | Phenolic Radical Scavenger | 100 - 500 ppm | Effective and inexpensive. Donates a hydrogen atom to stabilize free radicals.[16][17] |
| Hydroquinone (HQ) | Phenolic Radical Scavenger | 100 - 1000 ppm | Highly effective, but its mechanism requires the presence of trace oxygen to form stable compounds.[18][19][20] May be less effective in rigorously deoxygenated systems. |
| TEMPO | Stable Nitroxide Radical | 50 - 200 ppm | A very stable radical that efficiently traps carbon-centered radicals.[21][22][23][24][25] Does not require oxygen. Ideal for strictly anaerobic conditions. |
| Phenothiazine (PTZ) | Radical Scavenger | 50 - 500 ppm | Highly effective, especially at elevated temperatures and under anoxic (oxygen-free) conditions.[26][27][28][29][30] |
Recommendation: For most applications requiring an inert atmosphere, TEMPO or Phenothiazine are excellent first choices due to their efficacy in the absence of oxygen.[25][27] The inhibitor should be added to the reaction mixture at the start of the experiment.
Section 3: Proactive Prevention Protocols
Protocol 3.1: Rigorous Solvent Deoxygenation
Dissolved oxygen is a primary culprit in initiating polymerization. Use one of the following methods to remove it.
Method A: Freeze-Pump-Thaw (Most Effective) This method is the gold standard for removing dissolved gases.[31][32]
-
Place your solvent in a robust Schlenk flask, filling it to no more than 50% capacity.
-
Securely attach the flask to a Schlenk line.
-
Immerse the bottom of the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Once frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.
-
Close the tap to the vacuum line.
-
Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles escaping the liquid as it thaws.
-
Repeat this entire freeze-pump-thaw cycle at least three times to ensure complete degassing.[33]
-
After the final cycle, backfill the flask with inert gas (nitrogen or argon). The solvent is now ready for use.
Method B: Inert Gas Sparging (Good for Large Volumes) This method involves bubbling an inert gas through the solvent to displace dissolved oxygen.[34][35]
-
Fill a flask with the solvent and seal it with a rubber septum.
-
Insert a long needle connected to an inert gas line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle to act as a gas outlet.
-
Bubble the inert gas through the solvent for at least 30-60 minutes. For reactions highly sensitive to oxygen, sparging for several hours is recommended.
Protocol 3.2: Setting Up an Inert Atmosphere Reaction
Using a Schlenk line is essential for preventing atmospheric oxygen and moisture from entering your reaction.[36][37]
Caption: Figure 2. Workflow for an inert atmosphere reaction.
Step-by-Step Procedure:
-
Assemble and Dry: Assemble all necessary glassware (e.g., multi-neck Schlenk flask, condenser) and dry thoroughly in an oven ( >100 °C) for several hours to remove adsorbed water. Allow to cool in a desiccator.
-
Connect to Line: Connect the hot, assembled glassware to the Schlenk line.
-
Purge with Evacuate-Refill Cycles: This is the most critical step to create an inert environment.[13]
-
Carefully open the flask's tap to the vacuum manifold. Let it evacuate for 5-10 minutes.
-
Close the tap to the vacuum and carefully open it to the inert gas manifold to backfill the flask.
-
Repeat this evacuate-refill process a minimum of three times.
-
-
Add Reagents:
-
Solids: For air-stable solids, quickly remove a stopper and add the solid under a positive flow of inert gas from the line.
-
Liquids: Use the degassed solvents prepared in Protocol 3.1. Transfer them from their storage Schlenk flask to the reaction flask via a double-tipped needle (cannula) or a gas-tight syringe.
-
-
Run Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas (indicated by 1-2 bubbles per second in the oil bubbler) throughout the entire reaction, including during heating or cooling.[38]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. selectscience.net [selectscience.net]
- 5. Polymer Molecular Weight Determination [intertek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. aimplas.net [aimplas.net]
- 8. www2.scut.edu.cn [www2.scut.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 16. researchgate.net [researchgate.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. chempoint.com [chempoint.com]
- 19. scribd.com [scribd.com]
- 20. eastman.com [eastman.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Tempo | ROS | DNA/RNA Synthesis | Free radical scavengers | TargetMol [targetmol.com]
- 23. selleckchem.com [selleckchem.com]
- 24. CAS 2564-83-2: Tempo | CymitQuimica [cymitquimica.com]
- 25. TEMPO, free radical, 98+% | Fisher Scientific [fishersci.ca]
- 26. Phenothiazine - Wikipedia [en.wikipedia.org]
- 27. chempoint.com [chempoint.com]
- 28. researchgate.net [researchgate.net]
- 29. csnvchem.com [csnvchem.com]
- 30. Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers [handom-chem.com]
- 31. How To [chem.rochester.edu]
- 32. Degassing - Wikipedia [en.wikipedia.org]
- 33. m.youtube.com [m.youtube.com]
- 34. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 35. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 36. youtube.com [youtube.com]
- 37. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 38. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Chromatographic Purification of 3-Phenylprop-2-ynamide
Welcome to the technical support center for the chromatographic purification of 3-Phenylprop-2-ynamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and answers to frequently asked questions. The unique structure of this compound, featuring a non-polar phenylacetylene backbone and a polar amide functional group, presents distinct challenges that require a carefully considered purification strategy. This resource combines theoretical principles with practical, field-proven solutions to help you navigate these complexities and achieve high-purity material.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific problems you may encounter during the chromatographic purification of this compound. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable protocols for resolution.
Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC
Question: My this compound peak is showing significant tailing on my C18 column. What is causing this, and how can I achieve a symmetrical, Gaussian peak?
Answer: Peak tailing is a common issue when analyzing compounds with polar functional groups, like the amide in your molecule, on silica-based reversed-phase columns[1]. The primary cause is often a secondary interaction mechanism between the polar amide group and residual, un-capped silanol groups on the silica surface[1][2]. These acidic silanols can interact strongly with your analyte, causing a portion of the molecules to lag behind the main band, resulting in a tailed peak.
Root Cause Analysis & Solutions:
-
Silanol Interactions: The most prevalent cause. The N-H of the primary amide can act as a hydrogen bond donor, interacting with acidic silanol groups (Si-OH) on the stationary phase.
-
Solution A: Lower Mobile Phase pH: By adding an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase, you can suppress the ionization of the silanol groups, rendering them fully protonated[1]. This minimizes the strong ionic secondary interactions. Be mindful that the stability of this compound under acidic conditions should be confirmed.
-
Solution B: Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process where residual silanols are treated with a small, reactive silane (like trimethylchlorosilane) to make them less polar[1][2]. Using a column specifically designated as base-deactivated or designed for polar analytes will significantly improve peak shape.
-
Solution C: Competitive Displacement: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte. However, TEA can suppress ionization in mass spectrometry and has a high UV cutoff.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Mismatched Injection Solvent: If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure DMSO or DMF when the mobile phase is 30% acetonitrile), it can cause the analyte band to spread before it properly partitions onto the stationary phase.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase[3].
-
Troubleshooting Workflow for Poor Peak Shape
Below is a logical workflow to diagnose and resolve peak shape issues.
Caption: Workflow for diagnosing peak shape problems.
Issue 2: Co-elution with Non-polar Impurities in Normal-Phase Chromatography
Question: I'm using normal-phase chromatography on silica gel, but my product co-elutes with a non-polar impurity, likely unreacted phenylacetylene. How can I improve this separation?
Answer: This is a classic challenge in normal-phase chromatography where the high polarity of the amide group causes strong retention on silica, requiring a more polar mobile phase for elution. This stronger mobile phase, in turn, can cause weakly retained, non-polar impurities to travel with the solvent front, leading to co-elution with your product[5].
Strategies for Enhanced Resolution:
-
Optimize the Mobile Phase:
-
Reduce Solvent Strength: The goal is to find a "sweet spot" where the product has a reasonable retention factor (k') while maximizing the difference in retention with the impurity. Systematically decrease the percentage of the polar solvent (e.g., ethyl acetate or ethanol) in your non-polar solvent (e.g., hexanes or heptane). This will increase the retention of your product and may allow the non-polar impurity to elute much earlier[6].
-
Change Solvent Selectivity: If reducing strength isn't enough, change the nature of the polar modifier. For example, if you are using ethyl acetate/hexanes, try switching to a mobile phase containing an alcohol (like isopropanol) or a chlorinated solvent (like dichloromethane). Different solvents offer different selectivities due to their unique hydrogen bonding and dipole-dipole interactions.
-
-
Switch to a Different Stationary Phase:
-
Use a Less Polar Stationary Phase: Standard silica is highly polar[7]. Consider a column with a less polar bonded phase, such as Cyano (CN) or Diol. These phases offer different selectivity compared to bare silica and can be less retentive for highly polar compounds.
-
Consider an Amide Column: An amide-bonded phase can offer unique selectivity for your amide-containing product through dipole-dipole interactions, potentially resolving it from non-polar impurities[7][8][9].
-
Protocol 1: Step-Gradient Method Development for Normal-Phase Chromatography
This protocol helps you efficiently screen for an optimal mobile phase.
-
Preparation: Prepare several small TLC plates and a stock solution of your crude material. Prepare mobile phase mixtures of Hexane:Ethyl Acetate (Hex:EtOAc) in the ratios shown in the table below.
-
TLC Screening: Spot your crude material on each TLC plate and develop one plate in each mobile phase mixture.
-
Analysis: Identify the solvent system where your product has an Rf value between 0.2 and 0.4. This generally provides the best starting point for column chromatography. The impurity should ideally have a much higher Rf.
-
Column Chromatography: Pack your column using the mobile phase identified in the TLC screen. Load your sample and run the separation.
| Mobile Phase Composition (Hex:EtOAc) | Polarity | Expected Rf of this compound | Notes |
| 90:10 | Low | Very Low (<0.1) | Good for eluting very non-polar impurities first. |
| 70:30 | Medium | 0.1 - 0.3 | Likely a good starting range for separation. |
| 50:50 | High | 0.3 - 0.6 | May cause co-elution if impurities are present. |
| 30:70 | Very High | >0.6 | Product will likely elute too quickly. |
Issue 3: Low or No Retention in Reversed-Phase HPLC
Question: My compound is eluting in or very near the void volume on a C18 column, even with a high percentage of water in the mobile phase. What can I do to retain it?
Answer: While this compound has a non-polar phenyl group, its overall polarity, driven by the amide, can be too high for sufficient retention on traditional reversed-phase columns, especially if the mobile phase contains a high percentage of organic solvent[10]. When polar compounds are poorly retained in reversed-phase chromatography, the best alternative is often Hydrophilic Interaction Liquid Chromatography (HILIC).
HILIC as a Solution:
HILIC utilizes a polar stationary phase (like bare silica, amide, or diol) with a mobile phase rich in organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer[8][10]. In HILIC, a water-enriched layer forms on the surface of the stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the amount of water (the strong solvent) in the mobile phase, which disrupts this partitioning mechanism[10].
Advantages of HILIC for this compound:
-
Orthogonal Selectivity: Provides a completely different separation mechanism compared to reversed-phase, which is excellent for separating impurities that co-elute in RP mode.
-
Strong Retention: It is specifically designed for retaining polar compounds that are unretained in reversed-phase[8][10].
-
MS-Friendly: The high organic content of the mobile phase is beneficial for ESI-MS sensitivity.
Protocol 2: Getting Started with HILIC
-
Column Selection: Choose a HILIC-specific column. An amide-bonded phase is an excellent starting point due to its ability to interact with your amide-containing analyte[8].
-
Mobile Phase Preparation:
-
Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate (adjust pH to ~5.8)
-
Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate (adjust pH to ~5.8)
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column)
-
Gradient: Start at 100% A (5% water) and hold for 2 minutes. Then, program a linear gradient to 100% B (50% water) over 10-15 minutes.
-
Equilibration: HILIC requires longer equilibration times than reversed-phase. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection[10].
-
-
Sample Injection: Dissolve your sample in 90-95% acetonitrile to ensure good peak shape.
Decision Tree for Chromatography Mode Selection
Caption: Decision tree for selecting an initial chromatographic mode.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities from the synthesis of this compound? A1: Common synthetic routes, such as the coupling of phenylacetylene with an activated form of formamide or via elimination reactions, can lead to specific impurities[11]. Potential byproducts include unreacted starting materials (e.g., phenylacetylene), polymeric materials from the self-reaction of the alkyne, and potential isomers depending on the reaction conditions. The synthesis of alkynes via double elimination from dihalides is also common and can leave residual vinyl halides or rearranged internal alkynes[12][13][14].
Q2: Can I use recrystallization to purify this compound instead of chromatography? A2: Recrystallization can be a very effective method, especially for removing impurities with significantly different solubilities than your product. It is often used as a primary purification step before final chromatographic polishing[15]. A good starting point for solvent screening would be a two-solvent system, such as dissolving the crude material in a minimal amount of a "good" solvent like ethyl acetate or dichloromethane and then slowly adding a "poor," non-polar solvent like hexanes or pentane until turbidity is observed, followed by gentle heating and slow cooling[5][15].
Q3: My compound seems to be degrading on the silica gel column. Why is this happening? A3: Bare silica gel is acidic and can potentially catalyze the hydration of the alkyne or hydrolysis of the amide, especially if the mobile phase contains trace amounts of water or alcohol over extended periods. If you suspect on-column degradation, you can try deactivating the silica by pre-treating the column with a very dilute solution of a non-volatile base like triethylamine in your mobile phase, followed by re-equilibration with the neutral mobile phase. Alternatively, switching to a less acidic stationary phase like alumina or a bonded phase (Diol, Cyano) may prevent this degradation.
Q4: Which detection wavelength should I use for HPLC analysis? A4: The conjugated system formed by the phenyl ring and the alkyne should provide a strong UV chromophore. A good starting point for detection would be around 254 nm, a common wavelength for aromatic compounds[16]. To maximize sensitivity, it is recommended to run a UV-Vis spectrum of your purified compound to identify the wavelength of maximum absorbance (λ-max) and use that for your analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. hplc.eu [hplc.eu]
- 3. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. support.waters.com [support.waters.com]
- 8. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. Amide column for normal phase? - Chromatography Forum [chromforum.org]
- 10. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. pp.bme.hu [pp.bme.hu]
refining reaction conditions for stereoselective 3-Phenylprop-2-ynamide synthesis
Welcome to the technical support center for the stereoselective synthesis of 3-Phenylprop-2-ynamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of ynamide synthesis. Here, we address common challenges and provide in-depth, field-proven insights to refine your reaction conditions and troubleshoot potential issues.
Introduction to Ynamide Synthesis
Ynamides are versatile building blocks in organic synthesis due to the unique reactivity of their electron-rich triple bond, which is polarized by the adjacent nitrogen atom.[1][2] This polarization makes them valuable intermediates for constructing complex nitrogen-containing molecules.[2][3] However, achieving high stereoselectivity in their synthesis can be challenging. This guide provides a structured approach to overcoming these hurdles.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am not getting the desired this compound product, or the yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low or no yield in ynamide synthesis can stem from several factors, ranging from catalyst deactivation to improper reaction setup. Let's break down the potential culprits and solutions.
1.1 Catalyst Selection and Activity
The choice of catalyst is paramount for a successful reaction. Transition metal catalysts, particularly those based on gold, palladium, and copper, are commonly employed.[4][5][6]
-
Gold Catalysts: Gold(I) complexes, especially those with N-heterocyclic carbene (NHC) or phosphine ligands, are highly effective for hydroamidation reactions.[5][6] If you are experiencing low yields with a gold catalyst, consider the following:
-
Ligand Effects: The electronic and steric properties of the ligand significantly influence catalyst activity. Bulky, electron-rich phosphine ligands can protect the gold center from decomposition and prevent the formation of inactive dimeric species.[7] DFT calculations have shown that the choice of ligand can dramatically affect the energy barrier of the rate-determining step.[8]
-
Silver Additives: Silver salts are often used as co-catalysts to abstract halides from the gold precursor, generating the active cationic gold species.[7] If you are not using a silver additive, its inclusion could significantly enhance your reaction rate.
-
-
Palladium Catalysts: Palladium-catalyzed reactions, such as the Sonogashira coupling, are also a viable route.[9][10] For these reactions:
-
Copper Co-catalyst: The classic Sonogashira coupling requires a copper(I) co-catalyst.[9][10] However, copper can also promote undesirable side reactions like the homocoupling of the terminal alkyne.[11] If you suspect this is an issue, consider a copper-free Sonogashira protocol.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands generally favor the oxidative addition and reductive elimination steps of the catalytic cycle.[12]
-
1.2 Reaction Conditions
-
Solvent: The polarity of the solvent can have a profound impact on reaction rates and selectivity.[13][14]
-
Polar aprotic solvents like acetonitrile can accelerate reactions by stabilizing charged intermediates.[13][15]
-
Nonpolar solvents such as toluene are often used to control stereoselectivity in cycloaddition reactions.[2]
-
Ensure your solvent is anhydrous, as water can lead to hydrolysis of the ynamide product or deactivation of the catalyst.[9][13]
-
-
Temperature: Ynamide syntheses can be sensitive to temperature. While higher temperatures can increase reaction rates, they can also lead to decomposition and side product formation. It is crucial to optimize the temperature for your specific catalytic system.
-
Base: In coupling reactions like the Sonogashira, the choice and stoichiometry of the base are critical.[9] An amine base is typically used, and its strength and steric bulk can influence the deprotonation of the alkyne and the overall reaction efficiency.
1.3 Starting Material Quality
-
Purity of Reagents: Ensure that your starting materials, particularly the terminal alkyne and the amine source, are pure. Impurities can poison the catalyst or participate in side reactions.
-
Stability of Precursors: Some precursors, like haloalkynes, can be unstable.[16] It is advisable to use them freshly prepared or purified.
Issue 2: Poor Stereoselectivity
Question: My reaction is producing a mixture of stereoisomers (E/Z). How can I improve the stereoselectivity for the desired isomer?
Answer: Achieving high stereoselectivity is often the most challenging aspect of ynamide synthesis. The geometry of the final product is determined by the mechanism of the C-N bond formation.
2.1 Catalyst and Ligand Control
-
Mechanism: The stereochemical outcome is often dictated by whether the addition of the amine to the alkyne occurs in a syn or anti fashion. This is heavily influenced by the catalyst and ligands.
-
Gold-Catalyzed Reactions: Gold catalysts can facilitate a stereoselective anti-hydroamidation.[6] The choice of ligand can create a chiral environment around the metal center, influencing the facial selectivity of the nucleophilic attack.
-
Iridium-Catalyzed Reactions: Iridium(III) catalysts have been shown to provide excellent Z-selectivity in the haloamidation of alkynes.[17]
-
2.2 Solvent Effects
The solvent can influence the transition state geometry and therefore the stereoselectivity.[14] Experimenting with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane, acetonitrile) is recommended.[13] In some cases, a less polar solvent may favor a more ordered transition state, leading to higher stereoselectivity.[2]
2.3 Temperature Optimization
Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.
Issue 3: Formation of Side Products and Purification Challenges
Question: I am observing significant side product formation, making the purification of my this compound difficult. What are the common side reactions and how can I minimize them?
Answer: Side product formation is a common issue that complicates purification and reduces the overall yield.
3.1 Common Side Reactions
-
Homocoupling of Alkyne: In copper-catalyzed reactions, the terminal alkyne can undergo oxidative homocoupling (Glaser coupling) to form a diyne.[11] This can be minimized by using copper-free conditions or by slowly adding the alkyne to the reaction mixture.
-
Hydrolysis: Ynamides are sensitive to moisture and can hydrolyze to the corresponding amide, especially under acidic conditions.[1][9] Ensuring anhydrous conditions is crucial.
-
Isomerization: The product ynamide may isomerize to other species under the reaction conditions.
-
Cycloadditions and Cycloisomerizations: Ynamides are known to participate in various cycloaddition and cycloisomerization reactions.[1][2] While often desirable, these can be unwanted side reactions if not the intended pathway.
3.2 Purification Strategies
-
Chromatography: Column chromatography on silica gel is the most common method for purifying ynamides. A careful selection of the eluent system is necessary to achieve good separation from nonpolar side products (like homocoupled diynes) and more polar impurities.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
Experimental Protocols
Protocol 1: Gold-Catalyzed Hydroamidation of Phenylacetylene
This protocol provides a general procedure for the synthesis of an ynamide via a gold-catalyzed hydroamidation.
Materials:
-
Phenylacetylene
-
Amide (e.g., 2-oxazolidinone)
-
Gold catalyst (e.g., IPrAuCl, 1-2 mol%)
-
Silver co-catalyst (e.g., AgOTf, 1-2 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
To an oven-dried reaction flask under an inert atmosphere, add the gold catalyst and silver co-catalyst.
-
Add the anhydrous solvent, followed by the amide and phenylacetylene.
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a copper-free Sonogashira coupling for the synthesis of ynamides.
Materials:
-
Aryl halide (e.g., Iodobenzene)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
To an oven-dried reaction flask under an inert atmosphere, add the palladium catalyst.
-
Add the anhydrous solvent, followed by the aryl halide, terminal alkyne, and base.
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature to 100 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Influence of Catalyst and Ligand on Yield
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| [Au(IPr)]NTf₂ | IPr | DCM | 25 | 95 | [8] |
| [Au(PPh₃)]NTf₂ | PPh₃ | DCM | 25 | <10 | [8] |
| Pd(PPh₃)₄ | PPh₃ | THF/Et₃N | 65 | 85 | [9] |
| CuI/DMEDA | DMEDA | Toluene | 110 | 75 | [16] |
Table 2: Effect of Solvent on Stereoselectivity
| Reaction | Solvent | E/Z Ratio | Reference |
| Ir(III)-catalyzed Haloamidation | Dichloromethane | >95:5 (Z) | [17] |
| Gold-catalyzed Hydroalkoxylation | Toluene | >95:5 (Z) | [6] |
Visualizations
Diagram 1: General Workflow for Reaction Optimization
Caption: A logical workflow for optimizing the stereoselective synthesis of this compound.
Diagram 2: Key Factors Influencing Ynamide Synthesis
Caption: Interconnected factors that determine the outcome of a stereoselective ynamide synthesis.
References
- 1. S3S63 Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00139C [pubs.rsc.org]
- 3. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. 1,3-Butadiynamides the Ethynylogous Ynamides: Synthesis, Properties and Applications in Heterocyclic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pr.ibs.re.kr [pr.ibs.re.kr]
Technical Support Center: Safe Large-Scale Synthesis of 3-Phenylprop-2-ynamide
Disclaimer: This document provides technical guidance on controlling exothermic events during the large-scale synthesis of 3-Phenylprop-2-ynamide. The information is based on established principles of chemical process safety, analogous reaction systems, and published literature. However, the thermal and kinetic data for this specific reaction are not widely available. Therefore, it is imperative that all procedures are thoroughly evaluated on a small scale using appropriate calorimetric techniques before any attempt at large-scale production. This guide is intended for use by qualified researchers, scientists, and drug development professionals.
Introduction: The Challenge of Exothermic Control in Ynamide Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, often involves the coupling of phenylpropiolic acid with an amine. This amidation reaction, particularly when mediated by common coupling reagents such as carbodiimides (e.g., EDC, DCC), can be highly exothermic.[1] On a large scale, the heat generated can exceed the removal capacity of the reactor, leading to a rapid increase in temperature and pressure—a dangerous condition known as a thermal runaway.[2][3]
Thermal runaways in pharmaceutical and fine chemical manufacturing have led to serious incidents, including explosions and the release of toxic materials.[1][4] The primary causes often include an inadequate understanding of the reaction's thermal profile, insufficient cooling capacity, and improper reagent addition procedures.[3][5] For acetylenic compounds like this compound, the inherent reactivity of the triple bond adds another layer of potential hazard that must be carefully managed.
This technical support center provides a framework for identifying, understanding, and mitigating the risks associated with exothermic events in the large-scale synthesis of this compound.
Troubleshooting Guide: Real-Time Event Management
This section is designed to help you diagnose and respond to specific issues that may arise during your synthesis.
Issue 1: Reactor Temperature is Rising Faster Than Expected, Deviating from the Setpoint.
-
Question: My reactor temperature is climbing rapidly and exceeding the jacket's ability to cool. What should I do?
-
Answer: This is a critical situation that may indicate the onset of a thermal runaway. Immediate action is required.
-
Stop Reagent Addition Immediately: If you are in the process of adding a reagent (e.g., the coupling agent or the amine), stop the feed immediately. This will prevent the addition of more fuel to the exothermic reaction.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.
-
Emergency Quenching (If Pre-Determined): If you have a pre-defined and tested quenching procedure, prepare to execute it. A common method is the addition of a cold, inert solvent that can absorb the heat of reaction. The choice of quenching agent should be made during process development and tested on a small scale.
-
Monitor Pressure: Keep a close watch on the reactor pressure. A rapid increase in pressure is a sign of a potential runaway.
-
Prepare for Emergency Venting: Be aware of the location and function of your reactor's emergency relief system (e.g., rupture disc or relief valve).
-
Alert Personnel and Evacuate if Necessary: Inform all personnel in the vicinity of the situation. If the temperature and pressure continue to rise uncontrollably, initiate emergency shutdown procedures and evacuate the area.[6]
-
Issue 2: A Significant Pressure Increase is Observed in the Reactor.
-
Question: The pressure in my reactor is rising unexpectedly. What could be the cause and what is the appropriate response?
-
Answer: A pressure increase can result from several factors, including gas evolution from side reactions or the vaporization of the solvent due to a temperature increase.
-
Cross-reference with Temperature: Check the reactor temperature. If the pressure rise is accompanied by a temperature spike, you are likely facing a thermal event. Follow the steps outlined in Issue 1.
-
Consider Gas-Evolving Side Reactions: Some coupling reagents or reaction conditions can lead to the formation of gaseous byproducts. For example, the decomposition of some intermediates can release gases.
-
Ensure Adequate Headspace and Venting: For large-scale reactions, it is crucial to have sufficient headspace in the reactor and a properly sized vent line to handle potential gas evolution.
-
Do Not Seal a Pressurizing System: Never attempt to contain a reaction that is generating unexpected pressure. The risk of a catastrophic vessel failure is high.
-
Issue 3: The Reaction Appears Sluggish, and a Large Amount of Reagent has Accumulated.
-
Question: The reaction is not progressing as expected, and I've had to add a significant portion of my limiting reagent. Is this a safety concern?
-
Answer: Yes, this is a very dangerous situation. The accumulation of unreacted reagents can create the potential for a sudden, highly exothermic reaction if the conditions change (e.g., a sudden temperature increase or the introduction of a catalyst). This is a common precursor to a thermal runaway.[5]
-
Stop Reagent Addition: Do not add any more of the accumulating reagent.
-
Investigate the Cause of Low Reactivity:
-
Temperature: Is the reaction temperature too low?
-
Catalyst/Coupling Agent: Is the catalyst or coupling agent active? Was it added correctly?
-
Mixing: Is the agitation sufficient to ensure proper mixing of the reactants?
-
-
Proceed with Extreme Caution: If you identify and correct the issue, be prepared for a potentially rapid increase in the reaction rate and heat output as the accumulated reagent begins to react. It may be safer to quench the reaction and restart than to risk a runaway.
-
Semi-Batch Operation is Key: To avoid this scenario, a semi-batch process where one reagent is added at a controlled rate is strongly recommended for exothermic reactions.[5] The addition rate should be set so that the rate of reaction (and thus heat generation) is controlled by the rate of addition, not by the reaction kinetics.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic events to be concerned about in this compound synthesis?
A1: The primary exothermic event is the amide bond formation itself, especially when using activating agents like carbodiimides.[1] A secondary concern is the potential for side reactions or decomposition of the starting materials, intermediates, or product at elevated temperatures. The thermal stability of ynamides can be a concern, and decomposition may be exothermic.[7]
Q2: How can I assess the thermal risk of my specific synthesis protocol?
A2: The most reliable method is through calorimetric studies.
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the onset temperature of decomposition for your starting materials, intermediates, and the final product. This will help you define a safe maximum operating temperature.[3]
-
Reaction Calorimetry (RC1): A reaction calorimeter can measure the heat of reaction in real-time under process-like conditions. This data is essential for calculating the cooling requirements for your large-scale reactor.[8]
-
Adiabatic Calorimetry (e.g., Accelerating Rate Calorimetry - ARC): ARC can be used to simulate a worst-case scenario (complete cooling failure) to determine the time to maximum rate and the maximum temperature and pressure that could be reached.[3]
Q3: What are the key process parameters to control for a safe scale-up?
A3:
-
Temperature: Maintain strict control over the reaction temperature.
-
Reagent Addition Rate: In a semi-batch process, the addition rate of the limiting reagent is a critical control parameter. The addition should be slow enough that the cooling system can comfortably remove the generated heat.
-
Agitation: Ensure efficient mixing to prevent localized hot spots and reagent accumulation.
-
Concentration: Higher concentrations can lead to faster reaction rates and greater heat output per unit volume.
Q4: What are some inherently safer design approaches for this synthesis?
A4:
-
Semi-Batch or Continuous Flow Processing: Instead of a batch process where all reagents are mixed at once, a semi-batch or continuous flow process allows for better control over the reaction rate and heat generation.[5]
-
Choice of Solvent: Select a solvent with a high boiling point to help absorb heat and prevent over-pressurization.
-
Dilution: Running the reaction at a lower concentration can reduce the overall rate of heat generation.
Q5: What should be included in an emergency shutdown procedure?
A5: An emergency shutdown procedure should be a written, well-documented plan that all personnel are trained on. It should include:
-
Clear criteria for when to initiate a shutdown.
-
Step-by-step instructions for stopping reagent flows, maximizing cooling, and initiating a quench if necessary.
-
Emergency contact information.
-
Evacuation routes and assembly points.[6]
Experimental Protocols & Data
Protocol 1: General Procedure for Reaction Calorimetry Study
This protocol outlines a general method for determining the heat of reaction for the synthesis of this compound using a reaction calorimeter (e.g., Mettler-Toledo RC1).
-
Calibration: Calibrate the calorimeter according to the manufacturer's instructions.
-
Charge Initial Reagents: Charge the reactor with phenylpropiolic acid and the chosen solvent.
-
Equilibrate: Bring the reactor contents to the desired reaction temperature.
-
Initiate Dosing: Begin the controlled addition of a solution containing the amine and the coupling reagent (e.g., EDC).
-
Monitor Heat Flow: Record the heat flow throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.
-
Data Analysis: Integrate the heat flow curve to determine the total heat of reaction. Calculate the adiabatic temperature rise based on the heat of reaction and the specific heat capacity of the reaction mixture.
Table 1: Critical Process Safety Parameters (Hypothetical Example)
| Parameter | Description | Recommended Action/Limit |
| Heat of Reaction (ΔHr) | The total heat released during the reaction. | Determine experimentally via reaction calorimetry. A value of -135 kJ/mol can be used as an initial estimate for carbodiimide couplings.[1] |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase in a worst-case scenario (no heat loss). | Calculate from the heat of reaction and the heat capacity of the reaction mass. Aim for a ΔTad that does not exceed the decomposition temperature of any component. |
| Maximum Temperature for Synthesis (Tmax) | The highest temperature the reaction should be allowed to reach during normal operation. | Should be significantly lower than the onset of decomposition of any component, as determined by DSC. |
| Time to Maximum Rate (TMRad) | The time it takes for a runaway reaction to reach its maximum velocity under adiabatic conditions. | Determine via ARC. A longer TMRad provides more time for corrective action. |
Visualizations
Diagram 1: Decision Tree for Managing a Temperature Excursion
Caption: Decision-making workflow for a temperature excursion event.
Diagram 2: Process Flow for a Safe Semi-Batch Synthesis
Caption: A controlled semi-batch process for this compound synthesis.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 3. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 4. aidic.it [aidic.it]
- 5. icheme.org [icheme.org]
- 6. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
identification and characterization of impurities in 3-Phenylprop-2-ynamide
Welcome to the technical support center for the identification and characterization of impurities in 3-Phenylprop-2-ynamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges, detailed troubleshooting protocols, and a comprehensive overview of potential impurities to ensure the quality, safety, and efficacy of your drug substance.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape
This section addresses high-level questions regarding the impurity profile of this compound, grounded in common synthetic routes and regulatory expectations.
Q1: What are the most likely impurities I will encounter during the synthesis of this compound?
A1: Impurities in any active pharmaceutical ingredient (API) are typically classified as organic, inorganic, or residual solvents.[1][2] For this compound, which is often synthesized via a Sonogashira coupling reaction, the most common organic impurities include:
-
Starting Materials & Intermediates: Unreacted phenylacetylene, iodo- or bromobenzene derivatives, and activated carboxylic acid intermediates.
-
By-products: Homocoupled products, such as 1,4-diphenylbuta-1,3-diyne (the Glaser-Hay side product), are very common in Sonogashira reactions, especially if reaction conditions are not optimized.[3][4]
-
Reagents, Ligands, and Catalysts: Residual palladium and copper catalysts, phosphine ligands (e.g., triphenylphosphine), and bases (e.g., triethylamine).[2][3]
-
Degradation Products: The ynamide functional group can be susceptible to hydrolysis or oxidation under certain storage or processing conditions, leading to the formation of phenylacetic acid derivatives or other related substances.
Q2: Why is controlling these impurities so critical?
A2: Impurities provide no therapeutic benefit and can present a significant risk to patient safety.[1] Even at trace levels, certain impurities can be toxic, mutagenic, or affect the stability and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (e.g., ICH Q3A) that define thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][6] Adherence to these guidelines is mandatory for regulatory approval.
Q3: What are the ICH Q3A thresholds I need to be aware of?
A3: The ICH Q3A(R2) guideline provides specific thresholds based on the maximum daily dose of the drug substance.[2][5] These thresholds dictate the level at which an impurity must be reported, identified (structure elucidated), and qualified (biologically safety assessed).
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | ≥ 0.05% | ≥ 0.03% |
| Identification | ≥ 0.10% | ≥ 0.05% |
| Qualification | ≥ 0.15% | ≥ 0.05% |
| This table summarizes the key thresholds from the ICH Q3A(R2) guideline. Always refer to the latest version of the official guideline for complete details.[2][5] |
Part 2: Troubleshooting Guide - Addressing Common Analytical Challenges
This section provides practical solutions to specific issues you may encounter during the analysis of this compound.
Q4: My HPLC chromatogram shows a significant peak for a homocoupled di-yne impurity. How can I minimize its formation in the synthesis?
A4: The formation of homocoupled acetylenes (Glaser coupling) is a frequent side reaction.[3][4] Its prevalence is often linked to the presence of oxygen and the concentration of the copper(I) co-catalyst.
-
Causality: The Cu(I) acetylide intermediate can undergo oxidative coupling in the presence of oxygen to form the dimer.
-
Troubleshooting Steps:
-
Deoxygenate Rigorously: Ensure all solvents and the reaction headspace are thoroughly purged with an inert gas (Argon or Nitrogen) before and during the reaction.
-
Optimize Catalyst Loading: While copper is a co-catalyst, excessive amounts can promote homocoupling.[3] Titrate the CuI loading (typically 1-5 mol%) to find the optimal balance for your specific substrates.
-
Investigate Copper-Free Conditions: For challenging substrates, consider a copper-free Sonogashira protocol. These often rely on more sophisticated palladium/ligand systems but can completely eliminate the Glaser coupling side reaction.[3]
-
Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient.[7]
-
Q5: I have an unknown peak in my LC-MS that doesn't correspond to any expected by-products. How do I proceed with identification?
A5: Identifying unknown peaks is a core challenge in impurity profiling. A systematic workflow combining High-Resolution Mass Spectrometry (HRMS) and tandem MS (MS/MS) is the most effective approach.[8][9]
-
Causality: The unknown peak could be a novel degradation product, a by-product from an unexpected side reaction, or a contaminant from a reagent or solvent.
-
Troubleshooting Workflow:
-
Obtain Accurate Mass: Use an HRMS instrument (like a Q-TOF or Orbitrap) to determine the accurate mass of the molecular ion to within 5 ppm.[8][10] This allows you to generate a list of possible elemental compositions.
-
Perform MS/MS Fragmentation: Isolate the precursor ion of the unknown peak and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
Interpret the Spectrum: Analyze the fragment ions. For this compound, look for characteristic losses, such as the loss of the amide group (-CONH2) or fragments corresponding to the phenylacetylene backbone.
-
Consider H/D Exchange: If the structure is still ambiguous, on-line hydrogen-deuterium (H/D) exchange LC-MS can help determine the number of exchangeable protons (e.g., on N, O, or S atoms), providing crucial structural clues.[8]
-
Q6: My HPLC peak shape for this compound is poor (tailing or fronting). What adjustments should I make to my method?
A6: Poor peak shape can compromise resolution and quantification accuracy. It typically points to undesirable secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Causality: Aromatic compounds can exhibit strong interactions with the stationary phase. Peak tailing often suggests interaction with residual silanols on a C18 column, while fronting can indicate column overload.
-
Troubleshooting Steps:
-
Check pH: Ensure the mobile phase pH is appropriate. For an amide, which is largely neutral, pH effects might be minimal unless there are ionizable impurities.
-
Try a Different Stationary Phase: If using a standard C18 column, consider one with end-capping to minimize silanol interactions. Alternatively, a phenyl-hexyl stationary phase can offer different selectivity for aromatic compounds through π-π interactions.[11]
-
Adjust Mobile Phase Composition: Aromatic compounds are well-retained in reversed-phase HPLC.[12] Ensure your organic modifier (typically acetonitrile or methanol) concentration is sufficient to elute the peak in a reasonable time. A simple scouting gradient from 10-100% organic is a good starting point.[13]
-
Reduce Sample Concentration: Inject a more dilute sample to rule out mass overload, which is a common cause of peak fronting.
-
Part 3: Analytical Protocols & Workflows
This section provides validated, step-by-step methodologies for the characterization of impurities.
Protocol 1: HPLC-UV Method for Impurity Quantification
This protocol describes a general-purpose reversed-phase HPLC method suitable for separating this compound from its common process-related impurities.
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (a robust, general-purpose column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (adjust based on UV maxima of API and key impurities).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Rationale: A gradient method is essential for separating impurities with a wide range of polarities. The acidic mobile phase helps to ensure consistent ionization and sharp peak shapes. A C18 column provides excellent hydrophobic retention for the aromatic structure of the API.[12][13]
Workflow for Impurity Identification and Characterization
This workflow provides a logical sequence for tackling impurity analysis from initial detection to final structural confirmation.
Caption: General workflow for impurity identification and characterization.
Synthesis and Potential Impurity Formation Pathway
The following diagram illustrates a common synthetic route to this compound and highlights where key impurities can arise.
Caption: Sonogashira synthesis route and common process-related impurities.
References
- 1. jpionline.org [jpionline.org]
- 2. database.ich.org [database.ich.org]
- 3. books.rsc.org [books.rsc.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. eurofins.it [eurofins.it]
- 11. agilent.com [agilent.com]
- 12. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Phenylprop-2-ynamide and Terminal Alkynes for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, alkynes serve as foundational building blocks for the construction of complex molecular architectures. Among them, terminal alkynes and their heteroatom-substituted cousins, ynamides, have carved out distinct niches, offering unique reactivity profiles that can be strategically exploited. This guide provides an in-depth, objective comparison of the reactivity of a representative ynamide, 3-phenylprop-2-ynamide, and a classic terminal alkyne, phenylacetylene. We will delve into the electronic underpinnings of their reactivity, compare their performance in key synthetic transformations with supporting data, and provide detailed experimental protocols for their application.
The Electronic Landscape: Understanding the Fundamental Differences
The reactivity of an alkyne is intrinsically linked to the electron density of its triple bond. In terminal alkynes, such as phenylacetylene, the triple bond is relatively non-polarized, behaving as a nucleophile in many reactions. The presence of a terminal proton also imparts acidity, allowing for deprotonation and subsequent functionalization, as seen in the venerable Sonogashira coupling.
In stark contrast, the reactivity of this compound is dramatically influenced by the adjacent nitrogen atom. The lone pair of electrons on the nitrogen atom engages in resonance with the alkyne, creating a polarized system. This polarization renders the α-carbon electrophilic and the β-carbon nucleophilic. Consequently, ynamides can react with both nucleophiles and electrophiles with high regioselectivity, a feature less pronounced in terminal alkynes. Generally, ynamides are considered more reactive than their terminal alkyne counterparts in many transformations due to this inherent polarization.[1][2][3] However, it is crucial to note that instances where simple alkynes exhibit greater reactivity have been observed, highlighting the nuanced nature of chemical reactivity.[1][2][3]
Caption: Electronic differences between terminal alkynes and ynamides.
Comparative Reactivity in Key Transformations
To provide a practical understanding of their divergent reactivity, we will now compare the performance of this compound and phenylacetylene in several common and synthetically valuable reactions.
Cycloaddition Reactions
Cycloadditions are powerful tools for the construction of cyclic systems. The differing electronic nature of ynamides and terminal alkynes leads to distinct outcomes and efficiencies in these reactions.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example of the utility of terminal alkynes. This reaction is highly efficient and regioselective, affording 1,4-disubstituted triazoles. While ynamides can also participate in [3+2] cycloadditions, the classic CuAAC is tailored for terminal alkynes.
Experimental Data Comparison: [3+2] Azide-Alkyne Cycloaddition
| Alkyne | Azide | Catalyst | Conditions | Yield | Reference |
| Phenylacetylene | Benzyl Azide | Cu(I) | Room Temp | High | [4] |
| This compound | Benzyl Azide | Rhodium | R.T. to 60 °C | Good | [5] |
Note: Direct comparative data under identical conditions is scarce. The table reflects typical conditions for each class of alkyne.
Caption: Comparison of [3+2] cycloaddition pathways.
Nucleophilic Addition
The electrophilic nature of the α-carbon in ynamides makes them excellent substrates for nucleophilic additions. In contrast, the non-polarized nature of the triple bond in terminal alkynes generally makes them less reactive towards nucleophiles unless activated by a catalyst.
Experimental Data Comparison: Nucleophilic Addition
| Alkyne | Nucleophile | Conditions | Product | Yield | Reference |
| This compound | Aniline | Au(I) catalyst | Enamine | Good | [6] |
| Phenylacetylene | Aniline | Au(I) catalyst | Imine (via hydroamination) | Good | [7] |
Note: The products of nucleophilic addition differ significantly. Ynamides typically undergo addition to the α-carbon, while terminal alkynes, under catalytic conditions, can undergo hydroamination to form imines.
Caption: Contrasting nucleophilic addition mechanisms.
Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is a hallmark of terminal alkyne reactivity and is generally not applicable to ynamides in the same manner due to the absence of a terminal proton.
Experimental Data: Sonogashira Coupling of Phenylacetylene
| Aryl Halide | Alkyne | Catalyst | Base | Conditions | Yield | Reference |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | NEt₃ | Room Temp | >90% | [8][9][10] |
| Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | NEt₃ | 50-100 °C | Good | [8][9][10] |
Experimental Protocols
To facilitate the practical application of these findings, we provide detailed, step-by-step protocols for key reactions.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Phenylacetylene
Materials:
-
Phenylacetylene
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve phenylacetylene (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a 1 M aqueous solution of sodium ascorbate and a 0.1 M aqueous solution of CuSO₄·5H₂O.
-
To the reaction mixture, add the sodium ascorbate solution (0.2 mmol, 0.2 mL) followed by the CuSO₄·5H₂O solution (0.1 mmol, 1.0 mL).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-4-phenyl-1H-1,2,3-triazole.[4][11][12][13]
Protocol for Gold-Catalyzed Hydroamination of this compound
Materials:
-
This compound
-
Aniline
-
Gold(I) chloride
-
Silver trifluoromethanesulfonate (AgOTf)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (0.5 mmol), gold(I) chloride (0.01 mmol, 2 mol%), and silver trifluoromethanesulfonate (0.01 mmol, 2 mol%).
-
Add anhydrous dichloromethane (2.5 mL) to the tube.
-
Add aniline (0.6 mmol) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a short pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding enamine.[6][14][15]
Conclusion
The choice between a this compound and a terminal alkyne in a synthetic strategy is a decision guided by the desired reactivity and target molecular architecture. Terminal alkynes excel in reactions that leverage their terminal proton, such as the robust and reliable Sonogashira coupling and CuAAC click reaction. Their reactivity is generally characterized by nucleophilic attack of the triple bond.
Conversely, this compound and ynamides in general offer a more nuanced reactivity profile due to the polarizing effect of the adjacent nitrogen atom. This makes them susceptible to both nucleophilic and electrophilic attack with high regioselectivity, opening up a different realm of synthetic possibilities, particularly in the construction of nitrogen-containing heterocycles. While often more reactive than their terminal alkyne counterparts, this is not a universal rule, and reaction conditions can be tailored to favor one over the other in specific contexts.[1][2][3]
Ultimately, a thorough understanding of the electronic properties and reactivity patterns of both classes of alkynes is paramount for the rational design of efficient and elegant synthetic routes in research and drug development.
References
- 1. Alkyne Versus Ynamide Reactivity: Regioselective Radical Cyclization of Yne-Ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkyne versus Ynamide Reactivity: Regioselective Radical Cyclization of Yne‐Ynamides – Welcome to The Sahoo Research Group [chemistry.uohyd.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic investigation of gold(I) catalyzed hydroamination and isomerization - American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Comparative Guide to the Experimental Validation of 3-Phenylprop-2-ynamide's Biological Target
For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic candidate is both an art and a rigorous science. A critical milestone in this journey is the unambiguous identification and validation of the molecule's biological target. This guide provides an in-depth, comparative exploration of modern experimental strategies for validating the biological target of a novel compound, using the hypothetical case of 3-Phenylprop-2-ynamide.
This compound belongs to the ynamide class of compounds, which are recognized for their synthetic versatility.[1] While direct biological data on this specific molecule is scarce, its structural relatives, such as cinnamamides and N-phenylpropiolamides, have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antifungal effects.[2][3][4][5] Notably, derivatives of the structurally similar 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have been identified as potent antitubulin agents.[6][7] Based on this precedent, we will hypothesize that tubulin is a primary biological target of this compound and outline a multi-pronged approach to experimentally validate this hypothesis.
This guide will compare and contrast several orthogonal, state-of-the-art techniques for target validation, providing not just the "how" but also the critical "why" behind each experimental choice.
Comparative Analysis of Target Validation Methodologies
The validation of a drug's target is not a linear process but rather an iterative one that builds confidence through layers of evidence.[8] We will explore four powerful and complementary approaches: Affinity-Based Chemoproteomics, Activity-Based Protein Profiling (ABPP), Cellular Thermal Shift Assay (CETSA), and CRISPR-Cas9-mediated genetic validation.
| Methodology | Principle | Key Advantages | Limitations | Primary Output |
| Affinity-Based Chemoproteomics | Immobilized compound captures binding proteins from cell lysate. | Unbiased, proteome-wide screening; does not require a covalent inhibitor. | Requires chemical modification of the compound; may identify non-specific binders. | List of potential binding proteins. |
| Activity-Based Protein Profiling (ABPP) | Covalent probes react with active sites of specific enzyme classes. | Identifies functionally active proteins; can be performed in native biological systems. | Primarily applicable to covalent inhibitors and specific enzyme families. | Identification of covalently modified proteins and sites of modification. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free; confirms direct target engagement in intact cells and tissues. | Not suitable for all proteins; requires specific antibodies or mass spectrometry. | Target engagement confirmation and binding affinity estimation. |
| CRISPR-Cas9 Genetic Validation | Gene knockout or modification alters cellular sensitivity to the compound. | Directly links a gene to the compound's phenotypic effect; high specificity. | Potential for off-target effects; compensatory mechanisms can mask the phenotype. | Confirmation of target necessity for compound's biological activity. |
I. Affinity-Based Chemoproteomics: The Unbiased Search for Interactors
The first step in our validation journey is to cast a wide net to identify all potential binding partners of this compound in an unbiased, proteome-wide manner. Affinity-based chemoproteomics is an ideal strategy for this initial exploration.[2][9]
Causality Behind the Experimental Choice
This method allows us to directly use the small molecule as a "bait" to fish out its interacting proteins from a complex cellular environment.[10] By immobilizing a derivative of this compound onto a solid support, we can isolate proteins that physically bind to it. A competition experiment, where the cell lysate is pre-incubated with the free, unmodified compound, is crucial for distinguishing specific, high-affinity binders from non-specific interactors.[2]
Detailed Experimental Protocol
-
Probe Synthesis: Synthesize an analog of this compound with a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxyl or amino group) for immobilization. This modification should be at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity.[5]
-
Immobilization: Covalently attach the synthesized probe to a solid support, such as agarose or magnetic beads.
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line sensitive to antitubulin agents) and prepare a native cell lysate.
-
Affinity Enrichment:
-
Test Sample: Incubate the cell lysate with the immobilized probe.
-
Control Sample: Pre-incubate the cell lysate with an excess of free, unmodified this compound before adding the immobilized probe.
-
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles of the test and control samples. Proteins that are significantly less abundant in the control sample are considered specific binders. If our hypothesis is correct, we would expect to identify alpha- and beta-tubulin as top hits.
II. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
Identifying a binding partner is a significant step, but it doesn't definitively prove it's the biologically relevant target. The Cellular Thermal Shift Assay (CETSA) provides a powerful, label-free method to confirm direct engagement between this compound and our hypothesized target, tubulin, within the complex and physiological environment of an intact cell.[11][12]
Causality Behind the Experimental Choice
The principle of CETSA is that the binding of a ligand, such as our compound, stabilizes its target protein, making it more resistant to thermal denaturation.[13][14] By heating intact cells treated with this compound to various temperatures and then quantifying the amount of soluble tubulin, we can observe a shift in its melting curve, which is strong evidence of direct binding.[15]
Detailed Experimental Protocol
-
Cell Treatment: Treat cultured cells with either this compound at a desired concentration or a vehicle control.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Tubulin: Collect the supernatant containing the soluble proteins and quantify the amount of tubulin using a specific antibody-based method like Western blotting or an ELISA.
-
Data Analysis: Plot the percentage of soluble tubulin against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct engagement.
III. Activity-Based Protein Profiling (ABPP): Probing for Covalent Interactions
The ynamide functional group in this compound has the potential to act as a Michael acceptor, suggesting it might covalently modify its target. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to investigate such covalent interactions.[3]
Causality Behind the Experimental Choice
ABPP utilizes chemical probes that mimic the structure of the compound of interest but also contain a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment. These probes covalently bind to the active or allosteric sites of proteins. A competitive ABPP experiment, where cells are pre-treated with this compound before adding the probe, can reveal the specific targets of our compound by observing a decrease in probe labeling.
Detailed Experimental Protocol
-
Probe Synthesis: Design and synthesize a this compound-based probe containing a reporter tag (e.g., an alkyne handle for click chemistry).
-
Cell Treatment:
-
Control: Treat cells or cell lysates with a vehicle.
-
Competition: Treat cells or cell lysates with this compound.
-
-
Probe Labeling: Add the ABPP probe to both control and competition samples and incubate.
-
Reporter Tag Conjugation: If using a click chemistry handle, perform the click reaction to attach a biotin or fluorescent tag.
-
Analysis:
-
Gel-based: Separate proteins by SDS-PAGE and visualize labeled proteins by in-gel fluorescence scanning. A decrease in band intensity in the competition lane indicates a target.
-
MS-based: Enrich biotin-tagged proteins on streptavidin beads, digest, and analyze by LC-MS/MS for quantitative comparison between the control and competition samples.
-
-
Target Identification: Proteins showing significantly reduced probe labeling in the presence of this compound are identified as its covalent targets.
IV. CRISPR-Cas9 Genetic Validation: The Definitive Link to Phenotype
The ultimate validation of a drug target is to demonstrate that the presence of the target is essential for the drug's biological effect.[8] CRISPR-Cas9 gene editing technology provides a precise and powerful tool to establish this causal link.[1]
Causality Behind the Experimental Choice
By using CRISPR-Cas9 to knock out the genes encoding the alpha- and beta-subunits of tubulin, we can create cell lines that lack our hypothesized target. If this compound exerts its antiproliferative effects primarily through tubulin inhibition, these knockout cells should exhibit significant resistance to the compound compared to wild-type cells.
Detailed Experimental Protocol
-
sgRNA Design and Cloning: Design and clone single-guide RNAs (sgRNAs) that target the genes encoding tubulin subunits into a suitable vector.
-
Generation of Knockout Cell Lines: Co-transfect the sgRNA vectors along with a Cas9-expressing vector into the chosen cell line.
-
Selection and Validation: Select single-cell clones and validate the knockout of the target genes by Western blotting and genomic sequencing.
-
Phenotypic Assay:
-
Plate both the wild-type and the validated tubulin knockout cells.
-
Treat the cells with a range of concentrations of this compound.
-
After a suitable incubation period, assess cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo).
-
-
Data Analysis: Generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for both cell lines. A significant increase in the IC50 value for the knockout cells compared to the wild-type cells provides strong genetic validation of tubulin as the target.
Conclusion: A Synergistic Approach to Target Validation
The experimental validation of a small molecule's biological target is a cornerstone of modern drug discovery. As we have demonstrated with the hypothetical case of this compound, a robust validation strategy does not rely on a single experiment but rather on the convergence of evidence from multiple, orthogonal approaches.
By initiating with a broad, unbiased method like Affinity-Based Chemoproteomics to identify potential interactors, we can generate initial hypotheses. These can then be rigorously tested for direct engagement in a physiological context using a label-free technique such as CETSA . The potential for covalent modification can be explored with ABPP . Finally, the functional relevance of the target to the compound's biological activity can be definitively established through CRISPR-Cas9 mediated genetic validation .
This integrated, multi-faceted approach provides the highest level of confidence in target identification, mitigating risks in later stages of drug development and paving the way for the rational design of next-generation therapeutics.
References
- 1. DSpace [bradscholars.brad.ac.uk]
- 2. ashdin.com [ashdin.com]
- 3. researchgate.net [researchgate.net]
- 4. ashdin.com [ashdin.com]
- 5. Discovery of N-Phenylpropiolamide as a Novel Succinate Dehydrogenase Inhibitor Scaffold with Broad-Spectrum Antifungal Activity on Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders—A Review of Structure–Activity Relationships [ouci.dntb.gov.ua]
- 7. Occurrence and Biological Activities of Phenylpropionyl Iridoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines [mdpi.com]
comparative analysis of different synthetic routes to 3-Phenylprop-2-ynamide
A Comparative Guide to the Synthetic Routes of 3-Phenylprop-2-ynamide
In the landscape of contemporary organic synthesis and medicinal chemistry, ynamides, particularly this compound, have emerged as versatile building blocks and key structural motifs in a variety of biologically active molecules. Their unique electronic properties and reactivity make them valuable precursors for the synthesis of heterocycles, peptides, and natural products. This guide provides a comparative analysis of the different synthetic routes to this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each route, supported by experimental data and authoritative references.
Direct Amidation of 3-Phenylpropiolic Acid
The most direct and conceptually simple approach to this compound is the coupling of 3-phenylpropiolic acid with an amine source, typically ammonia or a protected amine, using a suitable coupling agent. This method is widely employed due to its straightforward nature and the commercial availability of the starting materials.
Reaction Mechanism
The reaction proceeds via the activation of the carboxylic acid group of 3-phenylpropiolic acid by a coupling agent, such as a carbodiimide (e.g., DCC, EDC) or a phosphonium salt (e.g., BOP, PyBOP), to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of a byproduct derived from the coupling agent.
Caption: Direct amidation of 3-phenylpropiolic acid.
Experimental Protocol
To a solution of 3-phenylpropiolic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and N-hydroxysuccinimide (NHS, 1.1 eq). The reaction mixture is stirred for 15 minutes, after which a solution of aqueous ammonia (28-30%, 2.0 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is diluted with DCM and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Atom Economy: High atom economy as it is a direct coupling reaction. | Side Reactions: Potential for side reactions such as the formation of N-acylurea byproduct, especially with carbodiimide reagents. |
| Simplicity: One-pot procedure with readily available starting materials. | Purification: Removal of the coupling agent byproduct can sometimes be challenging. |
| Versatility: A wide range of coupling agents can be employed. | Cost: Some modern coupling agents can be expensive. |
Sonogashira Coupling of Phenylacetylene and an Amide Synthon
The Sonogashira coupling, a cornerstone of cross-coupling chemistry, provides an alternative and powerful route to this compound. This method typically involves the coupling of phenylacetylene with a suitable halo-amide or a related synthon, catalyzed by a palladium complex and a copper(I) co-catalyst.
Reaction Mechanism
The catalytic cycle of the Sonogashira coupling is well-established. It begins with the oxidative addition of the halo-amide to the Pd(0) catalyst to form a Pd(II) intermediate. Concurrently, the terminal alkyne (phenylacetylene) reacts with the Cu(I) co-catalyst to form a copper acetylide. Transmetalation between the copper acetylide and the Pd(II) complex, followed by reductive elimination, yields the desired this compound and regenerates the Pd(0) catalyst.
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Phenylprop-2-ynamide Analogs versus 3-Phenylprop-2-enamide Analogs
A Senior Application Scientist's Perspective on Evaluating a Novel Compound Class
For researchers and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. This guide provides a comprehensive framework for the comparative evaluation of 3-phenylprop-2-ynamide analogs, a promising yet understudied class of compounds, against their well-characterized 3-phenylprop-2-enamide (cinnamamide) counterparts. By leveraging established methodologies and proposing a rigorous, side-by-side experimental plan, this document serves as a roadmap for elucidating the therapeutic potential of these novel molecules.
Introduction: From a Known Scaffold to a Novel Frontier
Cinnamamide derivatives have garnered significant attention in medicinal chemistry, demonstrating a breadth of biological activities, including anticancer and neuroprotective effects.[1][2][3] A key mechanism underlying the anticancer properties of some cinnamamide analogs is the inhibition of tubulin polymerization, a critical process in cell division.[4][5][6]
The introduction of a triple bond in the this compound scaffold, replacing the double bond of cinnamamides, presents an intriguing modification. This structural change can significantly alter the molecule's stereochemistry, electronic distribution, and metabolic stability, potentially leading to enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles. However, a paucity of published data on the biological activities of this compound analogs necessitates a systematic and comparative investigation.
This guide outlines a proposed research workflow to directly compare the in vitro and in vivo efficacy of these two classes of compounds, focusing on their potential as both anticancer and neuroprotective agents.
Proposed Experimental Workflow: A Comparative Analysis
To systematically evaluate the therapeutic potential of this compound analogs, a head-to-head comparison with their enamide counterparts is essential. The following workflow provides a structured approach, from initial screening to in vivo validation.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Cinnamide Derivatives as Neuroprotective Agents for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical and biological evaluation of a cinnamamide derivative R,S‐(2E)‐1‐(3‐hydroxypiperidin‐1‐yl)‐3‐phenylprop‐2‐en‐1‐one (KM‐608) for nervous system disorders | Semantic Scholar [semanticscholar.org]
- 4. Optimization of substituted cinnamic acyl sulfonamide derivatives as tubulin polymerization inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Definitive Structural Confirmation of 3-Phenylprop-2-ynamide Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of novel bioactive compounds is the bedrock of progress. Among the myriad of emerging molecular scaffolds, 3-Phenylprop-2-ynamide derivatives stand out for their potential in medicinal chemistry. However, their therapeutic promise can only be unlocked through unambiguous structural confirmation. An error in assigning stereochemistry or connectivity can derail a research program, leading to wasted resources and misinterpreted biological data.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound derivatives, with a primary focus on Single-Crystal X-ray Crystallography (SCXRD) as the gold standard. We will explore the causality behind experimental choices, compare SCXRD with orthogonal spectroscopic methods, and provide field-proven insights to empower your research.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
While techniques like NMR, IR, and mass spectrometry provide essential pieces of the puzzle, SCXRD stands alone in its ability to deliver a definitive, three-dimensional atomic map of a molecule. By interacting with the electron clouds of a molecule locked in a crystal lattice, X-rays generate a diffraction pattern that, when analyzed, reveals the precise spatial arrangement of every atom.[1] This provides unequivocal proof of molecular connectivity, conformation, and stereochemistry. For drug development, where subtle changes in 3D structure can mean the difference between a potent therapeutic and an inactive compound, this level of certainty is indispensable.[2]
Experimental Protocol: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands patience and precision. It can be broken down into three core stages: Crystal Growth, Data Collection, and Structure Solution.
Part A: The Art and Science of Crystal Growth
This is often the most challenging step.[3] The goal is to encourage molecules to slowly self-assemble from a supersaturated solution into a highly ordered, single crystal, free of significant imperfections.
Core Principles:
-
Purity is Paramount: The purer the compound, the higher the chance of growing high-quality single crystals. Impurities can inhibit nucleation or be incorporated into the lattice, leading to poor diffraction.[4]
-
Solvent Selection is Critical: The ideal solvent is one in which your compound is moderately soluble.[4] If solubility is too high, achieving supersaturation is difficult; if too low, the compound will precipitate as an amorphous powder or microcrystals. A common strategy is to use a binary solvent system: a "good" solvent in which the compound is soluble, and a "poor" solvent (or "anti-solvent") which is miscible with the good solvent but in which the compound is insoluble.[5]
Step-by-Step Methodologies for Crystallization:
-
Solubility Screening: Begin by testing the solubility of ~10-20 mg of your this compound derivative in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). This will inform your choice of crystallization technique.
-
Common Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve your compound in a suitable, relatively volatile solvent to create a near-saturated solution.
-
Filter the solution to remove any particulate matter.[4]
-
Transfer the solution to a clean vial, cover it loosely (e.g., with parafilm pierced by a needle), and store it in a vibration-free location.[4]
-
The solvent will evaporate over several days, gradually increasing the concentration and inducing crystallization.
-
-
Vapor Diffusion:
-
This method is excellent for small quantities of material.
-
Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) in a small, open vial.
-
Place this inner vial inside a larger, sealed jar containing a larger volume of a volatile "poor" solvent (e.g., pentane or hexane).[5]
-
The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystal growth.[5]
-
-
Solvent Layering (Liquid-Liquid Diffusion):
-
Dissolve the compound in a small volume of a dense "good" solvent (e.g., dichloromethane).
-
Carefully layer a less dense, miscible "poor" solvent (e.g., hexane) on top, minimizing mixing at the interface.
-
Over time, the solvents will slowly diffuse into one another, creating a supersaturated zone at the interface where crystals can form.
-
-
Part B: Data Collection
Once a suitable crystal (typically >0.1 mm) is obtained, it is mounted and exposed to an intense, monochromatic X-ray beam.[3] The crystal is rotated in the beam, and the resulting diffraction pattern—a series of spots of varying intensity—is recorded by a detector.[1]
Part C: Structure Solution and Refinement
The collected diffraction data (spot positions and intensities) are computationally processed.
-
Unit Cell Determination: The pattern of the spots reveals the dimensions and symmetry of the crystal's repeating unit (the unit cell).[1]
-
Structure Solution: The intensities of the spots are used to calculate an electron density map. This map is essentially a 3D image of where electrons are concentrated in the unit cell.
-
Model Building and Refinement: An atomic model of the molecule is fitted into the electron density map. This model is then refined computationally to achieve the best possible fit with the experimental data. The quality of the final structure is assessed by a value called the R-factor (or R1); a lower R-factor (typically < 0.05 or 5%) indicates a better fit.
Workflow for Structural Confirmation via SCXRD
Caption: Workflow for 3D structure determination using single-crystal X-ray crystallography.
Comparative Analysis with Orthogonal Techniques
While SCXRD provides the definitive answer, other techniques offer complementary and often more rapidly acquired information. An integrated analytical approach is always best practice.
| Technique | Information Provided | Sample State | Destructive? | Key Advantages for this compound Derivatives | Limitations |
| Single-Crystal X-ray Crystallography (SCXRD) | Absolute 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing. | Solid (Single Crystal) | No | Unambiguous and definitive structural proof.[2] | Crystal growth can be difficult and time-consuming.[3] Not suitable for amorphous solids or oils. |
| NMR Spectroscopy (¹H, ¹³C) | Molecular connectivity, electronic environment of atoms, relative stereochemistry. | Solution | No | Provides data on the molecule in a physiologically relevant state (solution). Excellent for confirming the carbon-hydrogen framework. | Does not provide absolute 3D structure or bond lengths. Can be difficult to interpret for complex molecules. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Solid or Liquid | No | Rapid confirmation of key functional groups: C≡C stretch (~2100-2260 cm⁻¹), strong amide C=O stretch (~1650-1750 cm⁻¹), and N-H bonds. | Provides limited information on the overall molecular skeleton. Not a standalone tool for structure proof. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Res MS). | Solid, Liquid, or Gas | Yes | Accurate mass measurement confirms the molecular formula. Fragmentation patterns can support the proposed structure. | Provides no information on connectivity or stereochemistry. Isomers are often indistinguishable. |
In Focus: Spectroscopic Alternatives
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a this compound derivative, ¹³C NMR is particularly powerful, as the sp-hybridized carbons of the alkyne bond appear in a characteristic downfield region (typically 70-90 ppm). The amide carbonyl carbon is also easily identified further downfield (150-170 ppm). ¹H NMR confirms the protons on the phenyl ring and any substituents on the amide nitrogen.
-
Infrared (IR) Spectroscopy: IR is a fast and simple method to verify the successful synthesis of the target amide. The presence of a strong carbonyl (C=O) absorption band between 1650-1750 cm⁻¹ is a key indicator of the amide group. The carbon-carbon triple bond of the ynamide also gives a characteristic, though sometimes weak, signal in the 2100-2260 cm⁻¹ region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming that the synthesized compound has the correct elemental composition. It provides an extremely accurate molecular weight, which can differentiate between formulas that are nominally the same.
Interpreting the Data: A Representative Case Study
Obtaining a crystal structure results in a wealth of quantitative data. Below is a representative table of crystallographic data for a related small organic molecule, illustrating the key parameters obtained from a successful SCXRD experiment.
| Parameter | Value | Significance |
| Chemical Formula | C₁₁H₁₃N₃S | The elemental composition of the molecule in the crystal. |
| Formula Weight | 219.31 | The molecular weight calculated from the formula. |
| Crystal System | Monoclinic | The shape of the basic repeating unit cell. |
| Space Group | P2₁/n | The symmetry operations that describe the arrangement of molecules within the unit cell. |
| a, b, c (Å) | 5.5265, 9.4670, 22.534 | The lengths of the unit cell edges. |
| β (°) | 91.206 | The angle between the 'a' and 'c' axes in a monoclinic system. |
| Volume (ų) | 1178.7 | The volume of the unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| R₁ [I > 2σ(I)] | 0.059 | The final R-factor, indicating the goodness-of-fit between the model and data (a value < 0.06 is excellent). |
| wR₂ (all data) | 0.174 | A weighted R-factor calculated on all diffraction data. |
Understanding the Parameters:
-
Crystal System & Space Group: These define the symmetry and packing of molecules in the crystal, which can influence physical properties like solubility and stability.
-
Unit Cell Dimensions (a, b, c, α, β, γ): These are the precise measurements of the repeating box that builds the entire crystal.
-
R-factor (R₁): This is one of the most important indicators of the quality of the solved structure. It represents the agreement between the calculated diffraction pattern from your final atomic model and the experimentally measured one.
Conclusion: An Integrated Approach for Authoritative Confirmation
For the unambiguous structural confirmation of novel this compound derivatives, single-crystal X-ray crystallography is the unequivocal gold standard. It provides the only direct, high-resolution 3D view of the molecule, resolving any ambiguity in connectivity, conformation, or stereochemistry.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Phenylprop-2-ynamide Analogs as Succinate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Promising Scaffold
In the landscape of modern medicinal chemistry, the identification of novel molecular scaffolds with significant biological activity is a critical step in the development of new therapeutic agents. The 3-phenylprop-2-ynamide core has recently emerged as a promising scaffold, particularly in the realm of antifungal drug discovery. These compounds, characterized by a phenyl ring connected to an amide moiety via a propiolic acid linker, have demonstrated potent inhibitory activity against succinate dehydrogenase (SDH, Complex II), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] Inhibition of SDH disrupts fungal respiration, leading to cell death, making it an attractive target for the development of new fungicides.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their antifungal properties as SDH inhibitors. By dissecting the influence of various structural modifications on biological potency, we aim to provide a valuable resource for researchers engaged in the design and optimization of next-generation enzyme inhibitors. The insights presented herein are synthesized from key studies in the field, offering a logical framework for understanding the causality behind experimental choices in the development of these promising compounds.
Comparative Analysis of Antifungal Activity: Deciphering the SAR
The antifungal activity of this compound analogs is profoundly influenced by the nature and position of substituents on the phenyl ring. The following sections systematically explore these relationships, supported by experimental data from seminal studies.
The Indispensable Acetylenyl Group
A foundational element of the this compound scaffold is the acetylenic (alkyne) bond. SAR studies have consistently shown that this moiety is a critical determinant of the observed biological activity.[1][2] It is believed that the rigidity and linearity conferred by the triple bond play a crucial role in orienting the molecule within the ubiquinone-binding pocket of the SDH enzyme.
Impact of Phenyl Ring Substitutions
Systematic modification of the phenyl ring has yielded significant insights into the structural requirements for potent SDH inhibition. The electronic and steric properties of the substituents, as well as their position on the ring, are key modulators of activity.
A study by Yang et al. (2023) provides a comprehensive dataset on a series of N-phenylpropiolamide analogs evaluated for their in vitro antifungal activity against a panel of nine plant pathogenic fungi.[1][2] The half-maximal effective concentration (EC50) values for a selection of these compounds against Physalospora piricola are presented in Table 1, highlighting the impact of different substitution patterns.
Table 1: Antifungal Activity (EC50) of this compound Analogs against Physalospora piricola
| Compound ID | R (Substitution on Phenyl Ring) | EC50 (μg/mL) |
| 1 | H | >100 |
| 2 | 2-F | 5.85 |
| 3 | 3-F | 10.23 |
| 4 | 4-F | 2.98 |
| 5 | 2-Cl | 4.32 |
| 6 | 3-Cl | 8.76 |
| 7 | 4-Cl | 2.15 |
| 8 | 2-Br | 3.98 |
| 9 | 4-Br | 1.87 |
| 10 | 2-CH3 | 15.67 |
| 11 | 4-CH3 | 4.89 |
| 12 | 2-OCH3 | 25.43 |
| 13 | 4-OCH3 | 3.11 |
| 14 | 2,4-diCl | 1.56 |
| 15 | 3,4-diCl | 2.01 |
| Boscalid | (Commercial SDHI Fungicide) | 0.65 |
Data synthesized from Yang et al., 2023.[1][2]
From this data, several key SAR trends can be elucidated:
-
Halogen Substitution: The introduction of a halogen atom on the phenyl ring generally enhances antifungal activity compared to the unsubstituted analog (Compound 1). Potency is influenced by both the nature of the halogen and its position. For instance, bromine at the para-position (Compound 9) resulted in the highest activity among the mono-halogenated analogs. Dichloro-substitution, particularly at the 2 and 4 positions (Compound 14), further boosted potency.
-
Positional Isomers: The position of the substituent has a marked effect. For fluorine, chlorine, and methyl groups, the para-substituted analogs (Compounds 4, 7, and 11) consistently demonstrated greater activity than their ortho- and meta-isomers. This suggests that the para-position is a more favorable location for interaction within the enzyme's active site.
-
Electron-donating vs. Electron-withdrawing Groups: While both electron-donating (e.g., -CH3, -OCH3) and electron-withdrawing (e.g., halogens) groups can enhance activity, the latter appear to be more consistently favorable, especially when positioned at the para-position.
-
Steric Effects: The reduced activity of ortho-substituted analogs (e.g., Compounds 2, 5, 10, and 12) compared to their para-counterparts may be attributed to steric hindrance, which could impede optimal binding to the SDH enzyme.
Mechanism of Action: Targeting Succinate Dehydrogenase
The antifungal activity of this compound analogs is attributed to their ability to inhibit the succinate dehydrogenase enzyme.[1][2] This was confirmed through enzymatic assays, where a representative compound (Compound 13 from the aforementioned study) exhibited an IC50 value of 0.55 μg/mL against SDH, comparable to the commercial SDHI fungicide boscalid.[1][2]
Molecular docking studies have provided further insights into the binding mode of these inhibitors. It is proposed that they occupy the ubiquinone-binding site of the SDH complex. The phenyl ring and the propiolamide linker are thought to engage in hydrophobic and π-stacking interactions with key amino acid residues, while the amide portion can form hydrogen bonds.
Figure 1: Proposed mechanism of action of this compound analogs.
Experimental Protocols
To ensure scientific integrity and provide a practical framework for researchers, this section details the methodologies for the synthesis of a representative this compound analog and a standard protocol for assessing SDH inhibitory activity.
Synthesis of a Representative Analog: N-(4-chlorophenyl)-3-phenylpropiolamide
This protocol describes a general method for the synthesis of N-substituted 3-phenylpropiolamides via the amidation of phenylpropiolic acid.
Materials:
-
Phenylpropiolic acid
-
4-Chloroaniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of phenylpropiolic acid (1.0 eq) in anhydrous DCM, add 4-chloroaniline (1.0 eq) and DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(4-chlorophenyl)-3-phenylpropiolamide.
Figure 2: General synthetic workflow for N-aryl-3-phenylpropiolamides.
Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This protocol outlines a common method for measuring SDH activity using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction.[3]
Materials:
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
Succinate solution (substrate)
-
DCIP solution (electron acceptor)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Mitochondrial preparation or tissue homogenate containing SDH
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Sample Preparation: Isolate mitochondria from the fungal species of interest or prepare a cell homogenate in ice-cold SDH Assay Buffer. Centrifuge to remove cell debris and use the supernatant for the assay.
-
Assay Reaction Setup:
-
In a 96-well plate, add varying concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Prepare a reaction mixture containing SDH Assay Buffer, succinate, and DCIP.
-
Add the sample (mitochondrial preparation or homogenate) to each well.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C).
-
Record the absorbance at regular intervals (e.g., every minute) for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of DCIP reduction (change in absorbance per minute) for each concentration of the test compound.
-
Plot the percentage of SDH inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
The this compound scaffold represents a fertile ground for the discovery of novel SDH inhibitors with potent antifungal activity. The structure-activity relationship studies highlighted in this guide underscore the critical role of the acetylenic linker and the significant influence of the substitution pattern on the phenyl ring. Specifically, the presence of electron-withdrawing groups, particularly halogens, at the para-position of the phenyl ring has been shown to be highly beneficial for activity.
Future research in this area should focus on several key aspects:
-
Exploration of a broader range of substituents on the phenyl ring to further refine the SAR and potentially discover analogs with enhanced potency and a more favorable toxicological profile.
-
Modification of the amide portion of the scaffold to investigate its role in target binding and to modulate physicochemical properties such as solubility and cell permeability.
-
Investigation of the activity of these analogs against a wider range of fungal pathogens , including clinically relevant species, to assess their potential as broad-spectrum antifungal agents.
-
In-depth mechanistic studies to elucidate the precise molecular interactions with the SDH enzyme, which can guide the rational design of more potent and selective inhibitors.
By leveraging the foundational SAR knowledge presented in this guide, researchers are well-positioned to advance the development of this compound analogs as a new class of effective antifungal agents.
References
A Strategic Guide to Benchmarking 3-Phenylprop-2-ynamide Against Established Kinase Inhibitors: A Hypothetical Study
This guide provides a comprehensive framework for evaluating the potential of 3-Phenylprop-2-ynamide as a novel kinase inhibitor. It is important to note that, to date, the kinase inhibitory activity of this compound is not established in peer-reviewed literature. Therefore, this document outlines a hypothetical yet scientifically rigorous benchmarking study, designed to thoroughly assess its potential and position it against well-characterized, clinically relevant kinase inhibitors. Our audience for this guide includes researchers, scientists, and drug development professionals who are at the forefront of discovering and characterizing new therapeutic agents.
Introduction: The Case for Novel Covalent Inhibitors
The discovery of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1][2] A significant advancement in this field has been the development of covalent inhibitors, which form a permanent bond with their target protein.[3][4][5] This irreversible mechanism can lead to enhanced potency, prolonged duration of action, and the ability to overcome certain forms of drug resistance.
The majority of approved covalent kinase inhibitors, such as osimertinib and ibrutinib, utilize an acrylamide "warhead" that reacts with a non-catalytic cysteine residue near the ATP-binding site of the kinase.[3][4][6] The success of these drugs has spurred the search for novel electrophilic moieties that can offer different reactivity profiles and intellectual property landscapes.
This compound contains an ynamide functional group, a potentially reactive electrophile that could engage in covalent interactions with nucleophilic amino acid residues. While its biological activities are largely unexplored in the context of kinase inhibition, its structure presents an intriguing starting point for investigation as a novel covalent inhibitor.
This guide proposes a head-to-head comparison of this compound against a panel of established inhibitors targeting three clinically significant kinases:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated in non-small cell lung cancer.[1][7][8]
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, crucial for the survival of malignant B-cells.[9][10][11]
-
Src (Sarcoma Kinase): A non-receptor tyrosine kinase involved in multiple signaling pathways that regulate cell proliferation, migration, and survival.[12][13]
Experimental Design and Workflow
The core of this benchmarking study is a multi-tiered approach, progressing from initial biochemical potency assessment to cellular activity and finally, to kinome-wide selectivity profiling. This workflow ensures a comprehensive evaluation of the compound's potential.
Caption: High-level experimental workflow for benchmarking this compound.
Signaling Pathway Context
Understanding the role of the target kinases is crucial for interpreting the experimental data. The following diagrams illustrate the signaling pathways of EGFR, BTK, and Src.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and points of inhibition.
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway within B-cells.
Src Signaling Pathway
Caption: Overview of Src's role in downstream signaling.
Methodologies and Protocols
The following protocols are designed to be robust and provide a clear, comparative dataset.
In Vitro Kinase Activity Assay (IC50 Determination)
This protocol describes a generic, fluorescence-based assay. The choice of substrate and specific buffer conditions should be optimized for each kinase.
Principle: The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and all benchmark inhibitors in 100% DMSO.
-
Perform serial dilutions in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 0.5 nM).
-
-
Reaction Setup (384-well plate format):
-
To each well, add 5 µL of the appropriate kinase buffer.
-
Add 1 µL of the diluted compound or DMSO (for positive and negative controls).
-
Add 2 µL of the target kinase solution (e.g., EGFR, BTK, or Src) to all wells except the negative control (add buffer instead).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be close to the Km for each specific kinase.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Read the luminescence or fluorescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (DMSO only) and negative (no kinase) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Anti-Proliferation Assay (GI50 Determination)
This protocol measures the effect of the inhibitors on the proliferation of cancer cell lines.
Cell Lines:
-
EGFR: NCI-H1975 (human lung adenocarcinoma, contains L858R/T790M mutations)
-
BTK: TMD8 (human diffuse large B-cell lymphoma)
-
Src: HT-29 (human colon adenocarcinoma, high Src activity)
Step-by-Step Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and benchmark inhibitors in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds or DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.
-
Measure the luminescent signal, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, well-structured tables for easy comparison. The following tables present a template with hypothetical data for this study.
Table 1: Biochemical Potency (IC50)
| Compound | Target Kinase | IC50 (nM) - Hypothetical | Mechanism |
| This compound | EGFR | 150 | Covalent (Hypothesized) |
| BTK | 85 | Covalent (Hypothesized) | |
| Src | >10,000 | Covalent (Hypothesized) | |
| Gefitinib | EGFR | 25 | Reversible |
| Osimertinib | EGFR | 1.5 | Irreversible (Covalent) |
| Ibrutinib | BTK | 0.5 | Irreversible (Covalent) |
| Dasatinib | Src | 1.2 | Reversible |
| BTK | 6.5 | Reversible |
Table 2: Cellular Anti-Proliferative Activity (GI50)
| Compound | Cell Line | Target Pathway | GI50 (nM) - Hypothetical |
| This compound | NCI-H1975 | EGFR | 450 |
| TMD8 | BTK | 250 | |
| HT-29 | Src | >10,000 | |
| Osimertinib | NCI-H1975 | EGFR | 12 |
| Ibrutinib | TMD8 | BTK | 8 |
| Dasatinib | HT-29 | Src | 15 |
Conclusion and Future Directions
This guide outlines a robust, phased approach to hypothetically evaluate this compound as a novel kinase inhibitor. The proposed experiments would systematically assess its potency, cellular activity, and selectivity in direct comparison with established drugs.
If the hypothetical data were to hold true, this compound would be identified as a moderately potent, covalent inhibitor with selectivity for BTK over EGFR and Src. While less potent than the benchmark inhibitors, its novel ynamide warhead could warrant further investigation through medicinal chemistry efforts to improve its affinity and selectivity.
Future work would involve confirming the covalent binding mechanism via mass spectrometry, exploring the structure-activity relationship (SAR) of the this compound scaffold, and conducting in vivo efficacy studies in relevant animal models. This structured benchmarking approach provides a solid foundation for making data-driven decisions in the early stages of drug discovery.
References
- 1. Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors [parsianpharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Irreversible Kinase Inhibitors Targeting Cysteine Residues and their Applications in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 12. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
A Head-to-Head Comparison of 3-Phenylprop-2-ynamide and Acrylamide Scaffolds in Covalent Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted covalent inhibitors, the electrophilic warhead is a critical determinant of a drug candidate's potency, selectivity, and overall safety profile. Among the arsenal of reactive groups available to medicinal chemists, the α,β-unsaturated carbonyl motif of the acrylamide scaffold has long been a workhorse, featured in numerous FDA-approved drugs.[1] However, the quest for novel reactivity, improved selectivity, and intellectual property advantages has spurred the exploration of alternative electrophiles. One such emerging class is the ynamide scaffold, particularly derivatives like 3-phenylprop-2-ynamide.
This guide provides a detailed, head-to-head comparison of these two scaffolds, delving into their mechanisms of action, reactivity profiles, and the practical considerations for their application in drug discovery. The insights presented herein are supported by experimental data from peer-reviewed literature to empower researchers in making informed decisions when selecting a covalent warhead for their next generation of targeted therapies.
At a Glance: Key Differences
| Feature | This compound Scaffold | Acrylamide Scaffold |
| Reaction Mechanism | Michael-type addition to thiols | Michael addition to thiols |
| Target Nucleophile | Primarily Cysteine | Primarily Cysteine |
| Reactivity Tuning | Highly tunable via the electron-withdrawing group on the nitrogen | Tunable by substitution on the acrylamide |
| Adduct Stereochemistry | Highly stereoselective (typically Z-isomer) | Generally not stereoselective |
| Adduct Stability | Thioether adduct is generally stable | Thioether adduct is generally stable, but can be subject to retro-Michael reactions in some contexts |
| Clinical Precedent | Emerging, less established | Well-established with multiple FDA-approved drugs |
Mechanism of Covalent Modification: A Tale of Two Michael Acceptors
Both this compound and acrylamide scaffolds react with the nucleophilic thiol of a cysteine residue via a Michael-type addition reaction. This process involves the attack of the deprotonated cysteine (thiolate) on the electrophilic carbon of the warhead, leading to the formation of a stable carbon-sulfur bond.
The Acrylamide Scaffold: A Well-Trodden Path
The acrylamide warhead is a classic Michael acceptor. The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[2][3] This reaction is generally irreversible and has been successfully employed to target non-catalytic cysteine residues in a variety of proteins.[1]
Caption: Reaction of an acrylamide warhead with a cysteine residue.
The this compound Scaffold: A New Frontier
Ynamides, alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group, also function as Michael acceptors. The polarization of the carbon-carbon triple bond by the nitrogen atom, tempered by the electron-withdrawing group, makes the β-carbon electrophilic.[4] A key feature of the reaction with thiols is its high stereoselectivity, typically yielding the Z-isomer of the resulting vinyl sulfide adduct.[5][6] This stereochemical control can have significant implications for the final binding orientation of the inhibitor and its interaction with the target protein.
Caption: Reaction of a this compound warhead with a cysteine residue.
Comparative Reactivity: A Quantitative Look
The intrinsic reactivity of a covalent warhead is a critical parameter that must be carefully tuned. A warhead that is too reactive can lead to off-target modifications and potential toxicity, while one with insufficient reactivity may not achieve the desired potency.[7] A common method for assessing this reactivity is to measure the rate of reaction with the biological thiol, glutathione (GSH), which is present at high concentrations in cells.[8]
| Warhead | Model Compound | Second-Order Rate Constant with GSH (M⁻¹s⁻¹) | Reference |
| Ynamide | Ynamide with a triflyl EWG | 0.2399 ± 0.002 | [5][9] |
| Acrylamide | N-phenylacrylamide | ~0.01 - 0.1 (estimated range) | [10] |
Note: The reactivity of acrylamides can vary significantly based on substitution. The provided range is an estimation based on published data for similar compounds. A direct, side-by-side comparison under identical conditions would be necessary for a precise quantitative assessment.
The data suggests that ynamides, particularly those with strong electron-withdrawing groups like a triflyl group, can exhibit significant reactivity towards thiols.[5][9] This reactivity is highly tunable by modifying the electron-withdrawing group on the nitrogen atom, offering a handle for fine-tuning the electrophilicity of the warhead.[4] Acrylamides are generally considered to be of moderate reactivity, which has contributed to their success in targeted covalent inhibitors.[10]
Experimental Protocols
To enable researchers to perform their own comparative studies, we provide the following detailed experimental protocols for assessing the reactivity and covalent modification of these scaffolds.
Protocol 1: Glutathione (GSH) Reactivity Assay
This assay measures the rate of reaction of a covalent inhibitor with GSH, providing a measure of its intrinsic electrophilicity.
Materials:
-
Test compound (this compound or acrylamide derivative)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 100 mM stock solution of GSH in PBS, pH 7.4.
-
In a microcentrifuge tube, combine 5 µL of the test compound stock solution with 495 µL of a 1 mM GSH solution in PBS (final concentrations: 100 µM test compound, 1 mM GSH).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to 150 µL of cold ACN containing 0.1% formic acid.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet any precipitate.
-
Analyze the supernatant by LC-MS to quantify the remaining amount of the test compound.
-
Plot the natural logarithm of the percentage of remaining test compound versus time. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.
-
Calculate the half-life (t_1/2) using the equation: t_1/2 = 0.693 / k_obs.
-
The second-order rate constant can be calculated by dividing k_obs by the concentration of GSH.
Caption: Workflow for the Glutathione (GSH) Reactivity Assay.
Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Characterization
This protocol allows for the direct observation of the covalent modification of a target protein by the inhibitor.
Materials:
-
Target protein
-
Test compound (this compound or acrylamide derivative)
-
Assay buffer (e.g., PBS or Tris-HCl, pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS system suitable for intact protein analysis
Procedure:
-
Prepare a stock solution of the target protein in the assay buffer.
-
Prepare a stock solution of the test compound in DMSO.
-
In a microcentrifuge tube, combine the target protein and the test compound at a desired molar ratio (e.g., 1:1, 1:5, 1:10). Include a vehicle control (DMSO) for comparison.
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1, 4, 24 hours).
-
Desalt the protein sample using a suitable method (e.g., C4 ZipTip or dialysis) to remove excess inhibitor and buffer components.
-
Analyze the intact protein by LC-MS. The mass spectrometer should be calibrated for the expected mass range of the protein.
-
Deconvolute the resulting mass spectrum to determine the mass of the unmodified protein and the protein-inhibitor adduct. The mass shift should correspond to the molecular weight of the inhibitor.
Caption: Workflow for Intact Protein Mass Spectrometry Analysis.
Considerations for Drug Design and Development
Selectivity and Off-Target Effects: A key concern with any covalent inhibitor is the potential for off-target reactivity. The moderate reactivity of many acrylamides has been cited as a factor in their clinical success, as they often require initial non-covalent binding to the target protein to bring the warhead into proximity with the target cysteine, thus enhancing selectivity.[10] The tunable reactivity of ynamides offers the potential to optimize this balance between on-target potency and off-target effects. Comprehensive off-target profiling, for instance using chemoproteomic approaches, is essential for any covalent inhibitor program.[11]
Adduct Stability: The stability of the covalent bond is another important consideration. While the thioether bond formed by both scaffolds is generally stable, the potential for retro-Michael addition of the acrylamide adduct has been noted in some contexts. The adduct formed from the hydrosulfuration of ynamides with cysteine has been reported to be highly stable.[5][6]
Synthetic Accessibility: Acrylamides are readily synthesized via the coupling of an amine with acryloyl chloride or acrylic acid.[1] The synthesis of 3-phenylprop-2-ynamides can be achieved through various methods, including the coupling of a terminal alkyne with an appropriate amine derivative. The accessibility of starting materials and the robustness of the synthetic route are practical considerations for large-scale synthesis.
Conclusion
Both this compound and acrylamide scaffolds offer viable and potent options for the design of targeted covalent inhibitors. Acrylamides have a proven track record, with numerous examples in the clinic, and their moderate reactivity is often considered a desirable feature. Ynamides, on the other hand, represent a newer class of warheads with highly tunable reactivity and the intriguing advantage of stereoselective adduct formation.
The choice between these two scaffolds will ultimately depend on the specific target, the desired reactivity profile, and the overall drug design strategy. The experimental protocols provided in this guide offer a framework for researchers to conduct their own head-to-head comparisons and make data-driven decisions. As the field of covalent drug discovery continues to evolve, the exploration of novel warheads like this compound will undoubtedly play a crucial role in the development of the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of 3-Phenylprop-2-ynamide: An Assessment of Protocol Reproducibility
Introduction: The Pursuit of Consistency in Ynamide Synthesis
3-Phenylprop-2-ynamide is a valuable chemical entity, serving as a versatile building block in the synthesis of more complex molecules, including heterocycles and potential pharmaceutical agents. As an ynamide, it features a unique electronic structure, balancing the high reactivity of an alkyne with the electronic influence of an adjacent amide group. This balance makes it a powerful tool in synthetic chemistry.
However, the utility of any chemical building block is fundamentally tied to the reliability and reproducibility of its synthesis. For researchers and drug development professionals, an inconsistent protocol can lead to wasted resources, project delays, and questionable results. This guide provides an in-depth, comparative analysis of common protocols for the synthesis of this compound. Moving beyond a simple recitation of steps, we will dissect the critical parameters of each method, identify potential pitfalls, and offer field-proven insights to enhance experimental consistency. Our objective is to equip the practicing scientist with the knowledge to not only replicate a published procedure but to understand the causality behind each experimental choice, thereby fostering a more robust and reproducible synthetic strategy.
Comparative Analysis of Synthetic Protocols
We will evaluate two primary and mechanistically distinct pathways to this compound:
-
Protocol A: The Sonogashira Cross-Coupling Approach. This method constructs the core carbon skeleton by coupling a terminal alkyne with an aryl halide. It is a cornerstone of modern organic synthesis.[1]
-
Protocol B: The Amide Bond Formation Approach. This strategy involves the direct amidation of phenylpropynoic acid, focusing on the creation of the C-N bond as a key step.
Protocol A: Sonogashira Cross-Coupling of Phenylacetylene and an Amide Synthon
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1] In the context of this compound synthesis, this would typically involve the coupling of an activated phenyl ring (like iodobenzene) with propynamide. The reaction is co-catalyzed by palladium and copper complexes.
Reaction Principle & Mechanism
The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the crucial copper(I) acetylide intermediate by reacting with the terminal alkyne in the presence of a base.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol (Sonogashira Approach)
-
Materials : Iodobenzene, Propynamide, Pd(PPh₃)₂Cl₂ (Palladium catalyst), CuI (Copper(I) iodide co-catalyst), Triethylamine (base and solvent), Toluene (co-solvent).
-
Procedure :
-
To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iodobenzene (1.0 equiv.), propynamide (1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step to prevent oxidative side reactions.
-
Via syringe, add anhydrous toluene (5 mL/mmol of iodobenzene) and anhydrous triethylamine (2.0 equiv.).
-
Heat the reaction mixture to 70 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material (iodobenzene) is consumed (typically 4-6 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Reproducibility Assessment & In-Field Insights
The Sonogashira coupling, while powerful, is sensitive to several variables that can drastically affect yield and reproducibility.
-
Catalyst Integrity : Both the palladium and copper catalysts are prone to deactivation. The Pd(0) active species can be oxidized if oxygen is not rigorously excluded. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.
-
Base Quality : The amine base (triethylamine) must be anhydrous and pure. The presence of water can lead to unwanted side reactions. More critically, if solid alkoxide bases are used in related cross-couplings, their decomposition upon storage in air is a major, often overlooked, source of irreproducibility.[2][3][4] While not used in this specific protocol, it highlights the importance of base integrity in cross-coupling chemistry.
-
Homocoupling (Glaser Coupling) : A significant competing pathway is the homocoupling of the terminal alkyne (propynamide) to form a 1,4-disubstituted-1,3-diyne. This is often promoted by the presence of oxygen or an insufficient amount of the aryl halide. Running the reaction under strictly anaerobic conditions is the primary way to mitigate this.[5]
-
Self-Validation : To ensure reproducibility, it is crucial to characterize all starting materials. The purity of the aryl halide is paramount. For in-process control, taking small aliquots for TLC or GC-MS analysis every hour allows for real-time monitoring and helps determine the optimal reaction time, preventing the formation of degradation products from prolonged heating.
Protocol B: Direct Amidation of Phenylpropynoic Acid
This approach forms the amide bond directly from the corresponding carboxylic acid, 3-Phenylpropynoic acid. While conceptually straightforward, direct amidation often requires activation of the carboxylic acid or harsh conditions to drive the dehydration reaction.[6][7] Boric acid has emerged as a mild and effective catalyst for this transformation.[8]
Reaction Principle & Mechanism
Boric acid catalyzes the amidation by activating the carboxylic acid. It is proposed to form a reactive acylborate intermediate or a complex that facilitates the nucleophilic attack by the amine (in this case, ammonia). The reaction proceeds through the loss of water, which must be removed to drive the equilibrium toward the product.
Caption: Boric acid-catalyzed amidation of a carboxylic acid.
Detailed Experimental Protocol (Amidation Approach)
-
Materials : 3-Phenylpropynoic acid, Boric acid (H₃BO₃), Ammonium chloride (NH₄Cl), Triethylamine (base), Toluene.
-
Procedure :
-
Set up a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus to facilitate water removal.
-
To the flask, add 3-Phenylpropynoic acid (1.0 equiv.), ammonium chloride (1.5 equiv.), boric acid (0.1 equiv.), and toluene (4 mL/mmol of acid).
-
Add triethylamine (1.6 equiv.) to the mixture. The triethylamine liberates free ammonia from the ammonium chloride.
-
Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates full consumption of the starting acid (typically 12-18 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) or purify by column chromatography to yield pure this compound.
-
Reproducibility Assessment & In-Field Insights
-
Water Removal is Key : The success of this protocol is critically dependent on the efficient removal of water to drive the reaction forward. An improperly sealed Dean-Stark apparatus or the use of wet solvents will lead to low yields and unreacted starting material. This is the single most important parameter to control for reproducibility.
-
Purity of Starting Acid : 3-Phenylpropanoic acid can be formed from the starting material via reduction if trace metals are present or under certain storage conditions.[9] Confirming the purity of the 3-Phenylpropynoic acid by NMR spectroscopy before starting is a crucial self-validating step.[10][11][12]
-
Reaction Time and Temperature : This reaction requires prolonged heating at high temperatures. Thermal decomposition of the product or starting material can occur. A well-calibrated heating mantle and consistent stirring are necessary. Running the reaction for an excessive amount of time may lower the yield of the desired product.
-
Alternative Activating Agents : While boric acid is presented as a green and efficient catalyst, other coupling agents (e.g., DCC, EDC) can also be used.[8] However, these often generate byproducts that can be difficult to remove, complicating purification and potentially affecting the reproducibility of the final product's purity.
Quantitative Comparison and Data Summary
| Parameter | Protocol A: Sonogashira Coupling | Protocol B: Direct Amidation |
| Typical Yield | 70-90% | 65-85% |
| Reaction Time | 4-6 hours | 12-18 hours |
| Reaction Temp. | Moderate (70 °C) | High (Reflux, ~110 °C) |
| Key Reagents | Iodobenzene, Propynamide, Pd/Cu catalysts | 3-Phenylpropynoic acid, NH₄Cl, Boric acid |
| Atmosphere | Strict Inert Atmosphere Required | Inert atmosphere beneficial but less critical |
| Scalability | Good, but catalyst cost can be a factor | Excellent, reagents are inexpensive |
| Purification | Chromatography often required | Recrystallization may be sufficient |
| Reproducibility | Sensitive to catalyst/base quality & O₂ | Sensitive to water removal & temperature |
Overall Experimental Workflow
The successful and reproducible synthesis of this compound, regardless of the chosen protocol, follows a logical and rigorous workflow. Each step is a control point that influences the final outcome.
Caption: A generalized workflow for reproducible chemical synthesis.
Conclusion and Recommendations
Both the Sonogashira cross-coupling and the direct amidation protocols are viable methods for the synthesis of this compound. The choice between them depends on the specific needs and resources of the laboratory.
-
The Sonogashira protocol is faster and proceeds under milder temperature conditions, but its reproducibility is highly dependent on the rigorous exclusion of oxygen and the quality of the catalysts. It is an excellent choice for rapid, small-scale synthesis where reagent cost is less of a concern.
-
The Direct Amidation protocol is more atom-economical, uses cheaper reagents, and is more amenable to large-scale synthesis. Its primary challenge lies in the efficient removal of water, which requires careful setup and longer reaction times at higher temperatures.
Ultimately, achieving reproducibility is not about finding a "perfect" protocol but about understanding and controlling the critical variables within a chosen protocol. By implementing the self-validating checks discussed—such as starting material characterization, rigorous control of the reaction atmosphere and temperature, and in-process monitoring—researchers can significantly enhance the consistency and reliability of their synthesis of this compound, ensuring a solid foundation for subsequent research and development.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. basjsci.edu.iq [basjsci.edu.iq]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 10. Prep and characterization of a phenylprop-2-en-1-one compound [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
Safety Operating Guide
Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of 3-Phenylprop-2-ynamide
Our directive is to empower you with not just a set of instructions, but a deep, causal understanding of the "why" behind each step. This ensures a self-validating system of safety and compliance within your laboratory.
I. Hazard Assessment: Deconstructing 3-Phenylprop-2-ynamide
A thorough understanding of a chemical's potential hazards is the bedrock of safe handling and disposal. While a specific SDS for this compound is not available, we can infer its hazard profile by examining its constituent functional groups: the phenyl group, the carbon-carbon triple bond (alkyne), and the amide group. The key feature, the ynamide functional group (a nitrogen atom attached to an acetylenic carbon), imparts significant reactivity.
Ynamides are known to be sensitive to moisture and can hydrolyze, particularly under acidic or heated conditions.[1][2] They are also susceptible to oxidation, which can yield α-keto-imides.[3][4][5][6][7] This inherent reactivity suggests that this compound should be treated as a reactive hazardous waste .[8]
Inferred Hazard Profile:
| Hazard Class | Inferred Justification |
| Reactive | The ynamide functional group is prone to hydrolysis and oxidation.[1][2][3][4][5][6][7] |
| Toxic | Many organic substances, especially those with reactive functional groups, should be considered toxic.[9][10] |
| Irritant | Structurally similar compounds can cause skin and eye irritation.[11][12] |
| Environmental Hazard | As with many synthetic organic compounds, release into the environment should be avoided. |
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure the safe and compliant disposal of this compound. This workflow should be integrated into your laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[13][14]
Before handling this compound for disposal, donning the appropriate PPE is mandatory.
-
Eye Protection: Chemical safety goggles are essential. For larger quantities, a face shield should be used in addition to goggles.
-
Hand Protection: Use nitrile gloves. Given the lack of specific compatibility data, it is prudent to double-glove. Dispose of gloves immediately after handling the waste.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[9][10]
Proper segregation of chemical waste is a cornerstone of laboratory safety.[14]
-
Dedicated Waste Container: Designate a specific, clearly labeled, and sealable container for this compound waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The label must clearly state "Hazardous Waste: this compound" and include the date of initial waste addition. Note any special hazards, such as "Reactive" and "Moisture Sensitive."
-
Incompatibility: Do not mix this compound waste with other waste streams, particularly:
-
Aqueous waste
-
Acids or bases
-
Oxidizing agents
-
Other reactive chemicals
-
For Solid this compound:
-
Work in a Fume Hood: Conduct all transfers within a chemical fume hood.
-
Transfer: Carefully transfer the solid waste into the designated hazardous waste container using a dedicated scoop or spatula.
-
Decontamination of Labware: Any labware that has come into contact with the compound (e.g., flasks, beakers, spatulas) must be decontaminated. Rinse the labware three times with a suitable organic solvent, such as acetone or ethanol. Collect the solvent rinsate in a separate, clearly labeled hazardous waste container for "Halogenated Organic Solvents" (if applicable, otherwise "Non-halogenated Organic Solvents").[9]
For this compound in Solution:
-
Work in a Fume Hood: All transfers must be performed in a chemical fume hood.
-
Transfer: Carefully pour the solution containing this compound into a designated liquid hazardous waste container.
-
Labeling: The liquid waste container label must include the name of the compound, the solvent(s), and an estimated concentration.
-
Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition, heat, and incompatible chemicals.[12][15]
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, leakage, or pressure buildup.
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[8][9]
-
Contact Your EHS Office: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
-
Manifesting: Ensure the waste is properly manifested for incineration, which is the recommended disposal method for many reactive organic compounds to ensure their complete destruction.
III. Spill Management: An Emergency Action Plan
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Step 1.
-
Containment (for small spills): For small spills of solid material, gently cover with an inert absorbent material such as vermiculite or sand.
-
Collection: Carefully scoop the absorbent material and the spilled compound into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area and immediately contact your institution's EHS office.
IV. Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
V. Conclusion: A Culture of Safety
The proper disposal of this compound, while lacking a specific SDS, is a manageable process when guided by a conservative approach rooted in the fundamental principles of chemical safety and an understanding of its potential reactivity. By adhering to this comprehensive guide, researchers and laboratory personnel can ensure they are not only compliant with regulations but are also fostering a robust culture of safety and environmental responsibility. Always consult your institution's EHS office for specific guidance and to ensure alignment with local, state, and federal regulations.
References
- 1. Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of α-Keto-Imides via Oxidation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ag(I)/K2S2O8‑Mediated Selective Oxidation of Ynamide-Yne via Structural Reshuffling and Consecutive N‑Desulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of alpha-keto-imides via oxidation of ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. scienceready.com.au [scienceready.com.au]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 3-Phenylprop-2-ynamide
The chemical structure of 3-Phenylprop-2-ynamide, featuring a phenyl group, an amide, and an alkyne functional group, suggests potential hazards such as skin and eye irritation, and possible respiratory effects if inhaled. Drawing parallels from structurally similar compounds like trans-cinnamaldehyde (3-phenylprop-2-enal), it is prudent to handle this compound with a comprehensive suite of PPE.[1][2]
Core Principles of Chemical Handling
Before any laboratory work commences, a pre-work risk assessment is mandatory. This involves consulting available safety literature for analogous compounds and understanding the potential hazards. Engineering controls, such as fume hoods, should be the primary line of defense to minimize exposure.[3] PPE should be used as a final barrier to protect against any residual risks.
Recommended Personal Protective Equipment
Based on the hazard profile of structurally similar molecules, the following PPE is recommended when handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4] | Protects against splashes of the chemical which can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[5] Glove thickness and material should be chosen based on the solvent used and the duration of the task. Regularly inspect gloves for any signs of degradation or puncture. | Prevents direct skin contact, which may cause irritation or allergic reactions.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects the skin and personal clothing from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary if working outside of a certified fume hood or if there is a risk of aerosol generation.[3] | Minimizes the inhalation of any dust or vapors, which could cause respiratory irritation.[2] |
| Foot Protection | Closed-toe, non-perforated shoes that cover the entire foot. | Protects feet from spills and falling objects. |
Operational Protocols: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Procedure
-
Lab Coat: Put on the lab coat and ensure it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.[2]
-
Face Shield and Goggles: Remove from the back of the head.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Respirator (if used): Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][2]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
